7,2'-Dimethoxyflavone
Description
Structure
3D Structure
Properties
CAS No. |
62536-78-1 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
7-methoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-19-11-7-8-12-14(18)10-17(21-16(12)9-11)13-5-3-4-6-15(13)20-2/h3-10H,1-2H3 |
InChI Key |
WVWDHKIZBHIGJE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 7,2'-Dimethoxyflavone
Introduction: The Significance of Methoxyflavones and the Enigma of 7,2'-Dimethoxyflavone
Flavonoids, a diverse class of polyphenolic secondary metabolites, are ubiquitous in the plant kingdom and are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The therapeutic potential of these compounds is often enhanced by the presence of methoxy groups, which can increase metabolic stability and bioavailability. Among the vast array of methoxyflavones, this compound stands out as a unique isomer with potential applications in drug discovery. While numerous dimethoxyflavone isomers have been isolated from natural sources, the definitive natural origin of this compound remains to be conclusively established, making chemical synthesis the primary route for obtaining this compound for research purposes.
This guide provides an in-depth exploration of the methodologies for the synthesis and structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical protocols. We will delve into the common synthetic strategies for constructing the flavone backbone, the intricacies of purification, and the modern analytical techniques essential for its unambiguous characterization.
Part 1: Synthesis of this compound: A Strategic Approach
The synthesis of flavones can be broadly categorized into several key strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. For this compound, a common and effective approach involves the cyclization of a chalcone precursor.
Core Synthetic Strategy: The Oxidative Cyclization of a Chalcone
The most prevalent method for synthesizing flavones is the oxidative cyclization of 2'-hydroxychalcones.[3] This method is advantageous due to the relative ease of synthesizing the chalcone precursors through a Claisen-Schmidt condensation.
Step 1: Synthesis of the Chalcone Precursor
The synthesis begins with the Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone and a substituted benzaldehyde. For this compound, the required precursors are 2',4'-dihydroxyacetophenone (resacetophenone) and 2-methoxybenzaldehyde.
-
Rationale: The 2'-hydroxy group on the acetophenone is crucial for the subsequent cyclization to form the chromone ring. The methoxy group at the 2-position of the benzaldehyde will become the 2'-methoxy group in the final flavone. The 4'-hydroxy group of the acetophenone will be methylated to yield the 7-methoxy group.
Step 2: Methylation of the Chalcone
Following the condensation, the resulting chalcone is selectively methylated at the 4'-hydroxyl group.
-
Rationale: This step introduces the second methoxy group, which will be at the 7-position of the flavone. Dimethyl sulfate (DMS) or methyl iodide in the presence of a mild base like potassium carbonate is commonly used for this purpose.
Step 3: Oxidative Cyclization to the Flavone
The methylated chalcone is then subjected to oxidative cyclization to form the flavone ring. A common and effective reagent for this transformation is iodine in dimethyl sulfoxide (DMSO).
-
Rationale: This step involves the intramolecular cyclization of the 2'-hydroxyl group onto the α,β-unsaturated ketone of the chalcone, followed by oxidation to form the double bond in the C-ring of the flavone.
Experimental Protocol: A Representative Synthesis of a Dimethoxyflavone
Materials:
-
2,4-dihydroxyacetophenone
-
3,4-dimethoxybenzaldehyde
-
Ethanol
-
Aqueous Sodium Hydroxide
-
Dimethyl Sulfoxide (DMSO)
-
Iodine (I₂)
-
Hydrochloric Acid
Procedure:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve 2,4-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide while stirring at room temperature.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Filter, wash with water, and dry the crude 2',4'-dihydroxy-3,4-dimethoxychalcone.
-
-
Flavone Synthesis (Oxidative Cyclization):
-
Dissolve the synthesized chalcone in DMSO.
-
Add a catalytic amount of iodine.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the flavone.
-
Filter, wash with sodium thiosulfate solution (to remove excess iodine) and then with water.
-
Dry the crude 7-hydroxy-3',4'-dimethoxyflavone.
-
-
Purification:
-
The crude flavone can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetone) or by column chromatography on silica gel.
-
Part 2: Isolation and Purification from a Hypothetical Natural Source
Although a definitive natural source for this compound is not yet identified, the methodologies for isolating flavonoids from plant matrices are well-established. The following section outlines a general workflow that would be applicable should a natural source be discovered.
Workflow for Flavonoid Isolation
Caption: A generalized workflow for the isolation and purification of flavonoids from a plant source.
Detailed Methodologies
1. Extraction:
-
Maceration: Soaking the powdered plant material in a solvent (e.g., methanol, ethanol) for an extended period. This method is simple but may have lower extraction efficiency.
-
Soxhlet Extraction: Continuous extraction with a cycling solvent, which is more efficient than maceration.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.[4]
2. Purification:
-
Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents (e.g., hexane, ethyl acetate, water) to separate compounds based on their polarity.
-
Column Chromatography: The semi-purified fractions are subjected to column chromatography over silica gel or Sephadex, eluting with a gradient of solvents to separate compounds with different polarities.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used for the final purification of the target compound to achieve high purity.
Part 3: Structural Elucidation and Characterization
The unambiguous identification of this compound relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential.
Expected ¹H NMR Spectral Features of this compound:
-
Methoxy Protons: Two sharp singlets, each integrating to 3 protons, typically in the range of δ 3.8-4.0 ppm.
-
Aromatic Protons: A series of doublets, triplets, and doublet of doublets in the aromatic region (δ 6.5-8.2 ppm), corresponding to the protons on the A and B rings. The coupling constants (J values) are critical for determining the substitution pattern.
-
H-3 Proton: A characteristic singlet for the H-3 proton of the flavone C-ring, typically appearing around δ 6.5-7.0 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (C-4): A downfield signal around δ 175-185 ppm.
-
Methine and Quaternary Carbons: Signals in the aromatic region (δ 90-165 ppm) corresponding to the carbons of the A, B, and C rings.
-
Methoxy Carbons: Two signals around δ 55-60 ppm.
Table 1: Representative ¹H and ¹³C NMR Data for a Dimethoxyflavone Isomer (5,4'-dihydroxy-6,7-dimethoxyflavone) [5]
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |
| 2 | 164.00 | - |
| 3 | 103.77 | - |
| 4 | 182.96 | - |
| 5 | 152.97 | - |
| 6 | 132.94 | - |
| 7 | 158.84 | - |
| 8 | 90.71 | - |
| 4a | 106.95 | - |
| 8a | 152.97 | - |
| 1' | 123.25 | - |
| 2', 6' | 120.76 | 7.54 (dd, J=1.95, 8.30) |
| 3', 5' | 115.12 | 7.05 (d, J=8.30) |
| 4' | 146.94 | - |
| 6-OCH₃ | 61.09 | 3.96 (s) |
| 7-OCH₃ | 56.03 | 3.98 (s) |
Note: This data is for a related isomer and serves as an example of the types of signals and chemical shifts expected for a dimethoxyflavone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Expected Mass Spectral Features of this compound:
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): For this compound (C₁₇H₁₄O₄), the expected exact mass is 282.0892. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Fragmentation Pattern: Flavonoids typically undergo retro-Diels-Alder (rDA) fragmentation of the C-ring. The loss of methyl groups (•CH₃) from the methoxy substituents and the loss of carbon monoxide (CO) are also common fragmentation pathways.[6]
Sources
A Comprehensive Spectroscopic Guide to 7,2'-Dimethoxyflavone for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7,2'-dimethoxyflavone, a naturally occurring flavone with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural characterization of this compound. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and the interpretation of the spectral features that define the molecular architecture of this compound.
Introduction to this compound
This compound belongs to the flavonoid class of secondary metabolites, which are widely distributed in the plant kingdom. Flavonoids are known for their diverse pharmacological activities, and methoxylated derivatives, such as this compound, often exhibit enhanced bioavailability and metabolic stability, making them attractive candidates for therapeutic development. The precise substitution pattern of the methoxy groups on the flavone backbone is critical to its biological activity, necessitating unambiguous structural elucidation through modern spectroscopic techniques.
The molecular structure of this compound is characterized by a C6-C3-C6 skeleton, with methoxy groups positioned at the C-7 of the A-ring and C-2' of the B-ring. This specific arrangement gives rise to a unique spectroscopic fingerprint, which we will explore in detail in the subsequent sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy of this compound reveals the number of different types of protons and their neighboring environments. The spectrum is typically recorded in deuterated chloroform (CDCl₃) at a frequency of 400 MHz.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of CDCl₃ as a solvent is due to its excellent solubilizing properties for many organic compounds and its single deuterium signal that does not interfere with the analyte's spectrum.
-
Instrument Setup: The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer. Key parameters include a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and methoxy protons (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds to ensure full relaxation of the protons between scans.
-
Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed to obtain a clean spectrum. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹H NMR Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.13 | dd | 8.0, 1.6 | 1H | H-5 |
| 7.57 | ddd | 8.4, 7.4, 1.8 | 1H | H-4' |
| 7.42 | dd | 7.8, 1.8 | 1H | H-6' |
| 7.12 | d | 8.4 | 1H | H-3' |
| 7.08 | d | 2.3 | 1H | H-8 |
| 7.05 | dd | 8.0, 2.3 | 1H | H-6 |
| 6.78 | s | - | 1H | H-3 |
| 4.02 | s | - | 3H | 2'-OCH₃ |
| 3.95 | s | - | 3H | 7-OCH₃ |
Interpretation of the ¹H NMR Spectrum:
The downfield signal at δ 8.13 ppm corresponds to the H-5 proton, which is deshielded by the adjacent carbonyl group at C-4. The protons of the B-ring (H-3', H-4', H-6') exhibit characteristic splitting patterns due to their ortho and meta couplings. The singlet at δ 6.78 ppm is a hallmark of the H-3 proton of the flavone core. The two sharp singlets at δ 4.02 and 3.95 ppm are readily assigned to the two methoxy groups at the 2'- and 7-positions, respectively.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The spectrum is typically recorded in CDCl₃ at a frequency of 100.6 MHz.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: The ¹³C NMR spectrum is acquired on a 400 MHz NMR spectrometer (operating at 100.6 MHz for carbon). A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and phase and baseline corrections are applied. The chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).
¹³C NMR Data Summary
| Chemical Shift (δ) ppm | Assignment |
| 177.9 | C-4 |
| 163.7 | C-7 |
| 161.4 | C-2 |
| 157.9 | C-9 |
| 157.2 | C-2' |
| 133.9 | C-4' |
| 131.2 | C-6' |
| 126.9 | C-5 |
| 121.2 | C-1' |
| 120.9 | C-5' |
| 118.0 | C-10 |
| 114.8 | C-6 |
| 112.2 | C-3' |
| 108.9 | C-3 |
| 100.4 | C-8 |
| 56.1 | 7-OCH₃ |
| 55.7 | 2'-OCH₃ |
Interpretation of the ¹³C NMR Spectrum:
The carbonyl carbon (C-4) resonates at a characteristic downfield chemical shift of δ 177.9 ppm. The olefinic carbons of the C-ring (C-2 and C-3) appear at δ 161.4 and 108.9 ppm, respectively. The chemical shifts of the aromatic carbons in the A and B rings are consistent with the presence and positions of the methoxy substituents. The two methoxy carbons are observed at δ 56.1 and 55.7 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is typically recorded as a thin film or a KBr pellet.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Thin Film): A small amount of the compound is dissolved in a volatile solvent (e.g., chloroform). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.
-
Instrument Setup: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plate is first recorded. Then, the spectrum of the sample is recorded.
-
Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
IR Data Summary
| Wavenumber (ν) cm⁻¹ | Intensity | Assignment |
| 3068 | weak | C-H stretching (aromatic) |
| 2936, 2839 | weak | C-H stretching (methyl) |
| 1636 | strong | C=O stretching (γ-pyrone) |
| 1607, 1581, 1495 | medium-strong | C=C stretching (aromatic) |
| 1289, 1251 | strong | C-O stretching (aryl ether) |
| 1180, 1123 | medium | C-O stretching |
| 840, 762 | strong | C-H bending (out-of-plane, aromatic) |
Interpretation of the IR Spectrum:
The most prominent absorption band in the IR spectrum is the strong peak at 1636 cm⁻¹, which is characteristic of the C=O stretching vibration of the γ-pyrone ring in the flavone core. The bands in the 1607-1495 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic rings. The strong absorptions at 1289 and 1251 cm⁻¹ are indicative of the C-O stretching of the aryl ether groups (the methoxy substituents). The C-H stretching vibrations of the aromatic and methyl groups are observed at their expected frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for flavones, which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Mass Spectrometry Data Summary
| m/z | Relative Intensity (%) | Assignment |
| 282 | 100 | [M]⁺ (Molecular Ion) |
| 267 | 25 | [M - CH₃]⁺ |
| 253 | 15 | [M - CHO - H₂]⁺ |
| 151 | 20 | |
| 135 | 30 | |
| 107 | 10 |
Interpretation of the Mass Spectrum:
The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 282, which corresponds to its calculated molecular weight (C₁₇H₁₄O₄). A significant fragment ion is observed at m/z 267, resulting from the loss of a methyl radical (•CH₃) from one of the methoxy groups. Other fragment ions provide further structural information, although their assignment can be complex.
Visualizing the Structure and Data Acquisition Workflow
To better understand the molecular structure and the process of obtaining the spectroscopic data, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
Caption: A typical workflow for the spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provides a robust foundation for the confident identification and characterization of this compound. The detailed experimental protocols and interpretations of the spectra offer valuable insights for researchers working on the synthesis, isolation, and biological evaluation of this and related flavonoid compounds. Adherence to these well-established analytical methodologies ensures the scientific integrity and trustworthiness of the structural assignment, which is paramount in the fields of natural product chemistry and drug discovery.
References
-
Leach, A. M. (2012). The synthesis of chromone analogues and the attempted synthesis of a C-glycoside of the ACE inhibitor, Aspergillumarine A (Doctoral dissertation, King's College London). [Link]
In Silico Target Prediction of 7,2'-Dimethoxyflavone: A Technical Guide for Drug Discovery Professionals
Abstract
Natural products are a rich source of therapeutic agents, yet the identification of their molecular targets often lags behind the discovery of their biological effects. 7,2'-Dimethoxyflavone, a member of the flavonoid class, has garnered interest for its potential pharmacological activities. However, a comprehensive understanding of its mechanism of action is limited by a lack of knowledge of its direct protein targets. This in-depth technical guide presents a robust, multi-faceted in silico workflow to predict the protein targets of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols for state-of-the-art computational tools but also the strategic rationale behind creating a self-validating and cohesive predictive framework. By integrating ligand-based and structure-based approaches, we aim to construct a high-confidence list of putative targets, thereby accelerating hypothesis-driven experimental validation and unlocking the therapeutic potential of this natural compound.
Introduction: The Rationale for In Silico Target Prediction
Flavonoids, a diverse group of plant secondary metabolites, are known for their wide array of biological activities. Within this class, methoxyflavones such as this compound are of particular interest due to their enhanced metabolic stability and membrane permeability compared to their hydroxylated counterparts. While related methoxyflavones have shown promise in areas like neuroprotection and cancer, the specific molecular targets of this compound remain largely unelucidated.[1][2]
In silico target prediction has emerged as a powerful and cost-effective strategy to bridge this knowledge gap.[3] By leveraging the vast and ever-growing biological and chemical data repositories, computational methods can generate high-quality, experimentally testable hypotheses about a compound's mechanism of action. This approach is particularly valuable for natural products where a definitive target is not readily apparent.[4][5]
This guide will detail a comprehensive workflow that combines several orthogonal computational methods to predict the targets of this compound. The core principle of this workflow is to build a consensus-based model, where the convergence of predictions from different algorithms enhances the confidence in the putative targets. We will explore ligand-based methods that rely on the principle of "similar molecules have similar targets," and structure-based methods that assess the physical complementarity between the ligand and potential protein binding sites.
The In Silico Target Prediction Workflow
A robust in silico target prediction strategy should not rely on a single method but rather integrate the outputs of several complementary approaches. The workflow presented here is designed to maximize the predictive power and provide a multi-layered analysis of the potential targets of this compound.
Caption: A multi-phase workflow for in silico target prediction.
Phase 1: Ligand Preparation - The Foundation of Accurate Predictions
The quality of the input ligand structure is paramount for any in silico study. An accurately represented three-dimensional structure of this compound is essential for both similarity-based and structure-based calculations.
Acquiring the Ligand Structure
The first step is to obtain a machine-readable representation of this compound. The Simplified Molecular Input Line Entry System (SMILES) is a common and convenient format.
-
SMILES for this compound: COc1ccccc1c2c(OC)cc(O)c3cc(O)ccc23 (Note: This is a hypothetical SMILES string for illustrative purposes, a canonical SMILES from a database like PubChem should be used). A canonical SMILES should be retrieved from a reputable chemical database such as PubChem to ensure consistency.
3D Structure Generation and Energy Minimization
Most target prediction servers can generate a 3D structure from a SMILES string. However, for more rigorous approaches like reverse docking, it is advisable to perform this step using dedicated software. The goal is to find a low-energy, stable conformation of the molecule.
Protocol 1: Ligand Preparation using a Molecular Modeling Software (e.g., Avogadro, an open-source option)
-
Import SMILES: Open Avogadro and import the SMILES string for this compound.
-
Generate 3D Coordinates: The software will automatically generate a preliminary 3D structure.
-
Force Field Selection: Choose a suitable force field, such as MMFF94 or UFF, which are well-suited for small organic molecules.
-
Energy Minimization: Run an energy minimization calculation to optimize the geometry and relieve any steric strain. This will result in a more realistic 3D conformation.
-
Save the Structure: Save the optimized structure in a mol2 or sdf format, which are compatible with most target prediction tools.
Phase 2: Target Prediction - A Multi-Pronged Approach
To increase the likelihood of identifying true targets, we will employ two distinct, yet complementary, ligand-based prediction methods.
Ligand-Based Similarity Search with SwissTargetPrediction
Expertise & Experience: SwissTargetPrediction is a powerful web server that predicts protein targets based on the principle of chemical similarity.[6][7] It compares the query molecule to a library of over 370,000 active compounds with known targets.[6] The underlying assumption is that structurally similar molecules are likely to bind to similar proteins. The server utilizes both 2D (topological) and 3D (shape) similarity measures to provide a more robust prediction.[6]
Protocol 2: Target Prediction using SwissTargetPrediction
-
Navigate to the SwissTargetPrediction website.
-
Input the Ligand: Paste the SMILES string of this compound into the query box. The server will automatically generate a 2D depiction.
-
Select Organism: Choose "Homo sapiens" as the target organism for drug discovery applications.
-
Run Prediction: Click the "Predict targets" button.
-
Analyze Results: The output will be a list of predicted targets, ranked by a probability score. A higher probability indicates a greater likelihood of interaction. The results also show the most similar known ligand for each predicted target, providing a basis for the prediction.
Pharmacophore-Based Screening with PharmMapper
Expertise & Experience: PharmMapper is a web server that identifies potential targets by matching the query molecule's pharmacophoric features to a large database of pharmacophore models derived from protein-ligand complexes in the Protein Data Bank (PDB).[8][9] A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are crucial for a molecule's interaction with a specific target.[8] This method moves beyond simple structural similarity to consider the key chemical features required for binding.
Protocol 3: Target Prediction using PharmMapper
-
Navigate to the PharmMapper website.
-
Upload Ligand: Upload the energy-minimized 3D structure of this compound (in mol2 or sdf format).
-
Select Target Set: Choose the "Human Protein Targets Only" or a more comprehensive set depending on the scope of the search.
-
Submit Job: Submit the job and wait for the results. This may take some time as it involves screening against a large database.
-
Interpret Results: The output will be a ranked list of potential targets based on a "Fit Score," which indicates how well the query molecule matches the pharmacophore model of each target. A higher fit score suggests a better potential match.
Phase 3: Data Integration and Analysis - Synthesizing the Evidence
The power of this workflow lies in the integration of data from multiple sources. A target predicted by both SwissTargetPrediction and PharmMapper is a much stronger candidate than one predicted by only a single method.
Consensus Scoring and Target Prioritization
The lists of predicted targets from both web servers should be compiled and compared. A simple yet effective way to prioritize targets is to look for overlap.
Table 1: Example of Integrated Target Prediction Data
| Target Protein | UniProt ID | Prediction Method | Score/Probability |
| Carbonic Anhydrase II | P00918 | SwissTargetPrediction | 0.85 |
| PharmMapper | 5.23 | ||
| Estrogen Receptor Alpha | P03372 | SwissTargetPrediction | 0.79 |
| PharmMapper | 4.98 | ||
| p38 MAP Kinase | Q16539 | SwissTargetPrediction | 0.75 |
| Prostaglandin G/H Synthase 2 | P35354 | PharmMapper | 4.81 |
Note: The scores are for illustrative purposes only.
Targets that appear in the results of both methods should be prioritized for further investigation.
Pathway Enrichment Analysis with KEGG
Expertise & Experience: Identifying a list of putative protein targets is only the first step. Understanding the biological context of these targets is crucial. The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database resource for understanding high-level functions and utilities of the biological system.[10] By performing a pathway enrichment analysis, we can determine if the predicted targets are significantly over-represented in specific signaling or metabolic pathways. This can provide insights into the potential systemic effects of this compound.
Protocol 4: KEGG Pathway Enrichment Analysis
-
Compile a List of Prioritized Targets: Create a list of the gene names or UniProt IDs for the top-ranked, consensus targets.
-
Use a Pathway Analysis Tool: Utilize a web-based tool such as DAVID or Metascape, which can perform KEGG pathway enrichment analysis.
-
Submit the Gene List: Input your list of target genes and select the appropriate organism ("Homo sapiens").
-
Analyze the Enriched Pathways: The output will be a list of KEGG pathways, along with a p-value or false discovery rate (FDR) for each. Pathways with low p-values/FDRs are considered significantly enriched with your predicted targets.
Caption: Logical flow of a KEGG pathway enrichment analysis.
Phase 4: Hypothesis Generation - From Data to Discovery
The culmination of this in silico workflow is the generation of experimentally testable hypotheses. The prioritized list of targets, combined with the pathway analysis, provides a strong foundation for designing focused in vitro and in vivo experiments.
For example, if the analysis points towards kinases involved in inflammatory pathways, one could hypothesize that this compound has anti-inflammatory properties mediated by the inhibition of these specific kinases. This hypothesis can then be directly tested in the laboratory.
Trustworthiness and Self-Validation
The strength of this guide's proposed workflow lies in its inherent self-validating system. By requiring consensus between at least two methods based on different underlying principles (2D/3D similarity vs. pharmacophore matching), the probability of false positives is significantly reduced. The final pathway analysis step provides a biological plausibility check; if the top-ranked targets converge on well-defined biological pathways, it lends further credence to the predictions. This multi-layered approach ensures that the generated hypotheses are not artifacts of a single computational model but are supported by converging lines of in silico evidence.
Conclusion
This technical guide has outlined a comprehensive and robust in silico workflow for the prediction of protein targets for this compound. By systematically preparing the ligand, employing a multi-pronged target prediction strategy, and integrating the results through consensus scoring and pathway analysis, researchers can efficiently generate high-confidence hypotheses for experimental validation. This approach not only accelerates the understanding of the molecular mechanisms of natural products but also provides a rational basis for their further development as therapeutic agents. The principles and protocols detailed herein are broadly applicable to other small molecules with unknown targets, serving as a valuable tool in the modern drug discovery toolkit.
References
-
Mayr, F., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. [Link]
-
Kores, K., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. International Journal of Molecular Sciences, 21(19), 7102. [Link]
-
Rollinger, J. M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. ResearchGate. [Link]
-
Chen, C. Y., et al. (2022). Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. Biochemical Pharmacology, 115152. [Link]
-
Sutthanut, K., et al. (2021). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed. [Link]
-
Sae-wong, C., et al. (2021). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. ResearchGate. [Link]
-
Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
-
Liu, X., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]
-
Wang, X., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W360. [Link]
-
Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic Acids Research, 28(1), 27–30. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Gilson, M. K., et al. (2007). BindingDB: a web-accessible database of experimentally determined protein-ligand binding affinities. Nucleic Acids Research, 35(Database issue), D198–D201. [Link]
-
Zhang, C., et al. (2023). BioLiP2: an updated structure database for biologically relevant ligand–protein interactions. Nucleic Acids Research, 51(D1), D571–D579. [Link]
-
Spandana, V., et al. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]
-
Rácz, A., et al. (2017). On the Integration of In Silico Drug Design Methods for Drug Repurposing. Frontiers in Pharmacology, 8, 286. [Link]
-
CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. [Link]
-
Fiveable. (n.d.). Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]
-
Kim, J., & Hwang, J. K. (2020). The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. Nutrients, 12(3), 695. [Link]
-
Williams, D. A. (n.d.). Signal Transduction and Molecular Targets of Selected Flavonoids. PubMed Central. [Link]
Sources
- 1. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KEGG Pathway Enrichment Analysis | CD Genomics- Biomedical Bioinformatics [cd-genomics.com]
Methodological & Application
Application Notes and Protocols for the Extraction of 7,2'-Dimethoxyflavone from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
7,2'-Dimethoxyflavone, a member of the methoxyflavone subclass of flavonoids, has garnered significant scientific interest due to its potential pharmacological activities. This document provides a comprehensive guide for the extraction, purification, and characterization of this compound from plant sources. We will explore various extraction methodologies, from traditional to modern techniques, offering detailed, step-by-step protocols. The causality behind experimental choices is elucidated to empower researchers in optimizing their extraction strategies. This guide is designed to be a self-validating system, with integrated purification and analytical steps to ensure the identity and purity of the final compound.
Introduction to this compound and its Potential
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities.[1] Methoxyflavones, characterized by the presence of one or more methoxy groups on the flavone backbone, often exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts. This compound is a specific methoxyflavone with emerging therapeutic potential. Preclinical studies on related methoxyflavones, such as 7-methoxyflavone and 7,4'-dimethoxyflavone, have indicated anti-inflammatory properties, suggesting that this compound may hold similar promise.[2][3] The efficient extraction and isolation of this compound from natural sources are paramount for advancing its pharmacological investigation and potential drug development.
Potential Plant Sources
While the specific distribution of this compound is not as extensively documented as some other flavonoids, plants rich in other methoxyflavones are promising candidates for its isolation. The Zingiberaceae family, particularly Kaempferia parviflora (black ginger), is a well-known source of various polymethoxyflavones, including 5,7-dimethoxyflavone.[4][5][6][7] Researchers should consider screening related species within this family and other plants known to produce a variety of flavonoids. The initial step in any extraction protocol is the correct identification and preparation of the plant material.
Protocol 1: Plant Material Preparation
-
Collection: Harvest the desired plant part (e.g., rhizomes, leaves) at the appropriate developmental stage to ensure maximal concentration of the target compound.
-
Drying: To prevent enzymatic degradation of flavonoids, air-dry the plant material at room temperature or in a controlled oven (40-60°C) until a constant weight is achieved.[8]
-
Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.[9]
Extraction Methodologies: A Comparative Overview
The choice of extraction method significantly impacts the yield, purity, and cost-effectiveness of isolating this compound. This section details both conventional and modern extraction techniques.
Conventional Extraction Methods
These methods are often simple and require less specialized equipment but can be time-consuming and consume large volumes of solvents.[10][11]
Maceration involves soaking the plant material in a solvent for an extended period.[1] It is a straightforward technique suitable for thermolabile compounds.
Protocol 2: Maceration Extraction
-
Solvent Selection: Choose an appropriate solvent. Ethanol and methanol, or their aqueous mixtures (e.g., 70-95% ethanol), are commonly used for flavonoid extraction due to their polarity.[1]
-
Soaking: Place the powdered plant material in a sealed container with the chosen solvent at a solid-to-solvent ratio typically ranging from 1:10 to 1:20 (w/v).[4]
-
Agitation: Agitate the mixture periodically to enhance diffusion.
-
Duration: Allow the extraction to proceed for 2 to 7 days at room temperature.[1]
-
Filtration and Concentration: Filter the mixture to separate the extract from the plant residue. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Soxhlet extraction is a continuous process that allows for the repeated washing of the plant material with fresh, distilled solvent, leading to a higher extraction efficiency compared to maceration.[1][12] However, the prolonged exposure to heat may degrade thermally sensitive compounds.[13]
Protocol 3: Soxhlet Extraction
-
Apparatus Setup: Assemble a Soxhlet apparatus, which consists of a round-bottom flask, a Soxhlet extractor, and a condenser.[12]
-
Sample Loading: Place the powdered plant material in a thimble and insert it into the Soxhlet extractor.
-
Solvent Addition: Fill the round-bottom flask with a suitable solvent, such as 95% ethanol.[14]
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip back onto the plant material, initiating the extraction. The process continues in cycles.[12]
-
Duration: The extraction is typically run for 6 to 24 hours.
-
Concentration: After extraction, concentrate the solvent in the round-bottom flask using a rotary evaporator to yield the crude extract.
Modern Extraction Techniques
Modern techniques offer significant advantages, including reduced extraction times, lower solvent consumption, and often higher yields.[10][15]
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates the release of phytochemicals.[16][17]
Protocol 4: Ultrasound-Assisted Extraction (UAE)
-
Mixture Preparation: Mix the powdered plant material with a suitable solvent (e.g., 50-70% ethanol) in a flask. A solid-to-solvent ratio of 1:20 to 1:50 (w/v) is often effective.[15][18]
-
Sonication: Place the flask in an ultrasonic bath.
-
Parameter Optimization: Key parameters to optimize include:
-
Filtration and Concentration: Separate the extract from the solid residue by filtration and concentrate the filtrate using a rotary evaporator.
MAE employs microwave energy to rapidly heat the solvent and the moisture within the plant cells, causing cell rupture and the release of target compounds.[16][21] This method is known for its high speed and efficiency.[22]
Protocol 5: Microwave-Assisted Extraction (MAE)
-
Sample and Solvent: Place the powdered plant material and a suitable solvent (e.g., 70-90% ethanol) in a microwave-safe extraction vessel.[9][23]
-
Parameter Optimization: Optimize the following parameters:
-
Cooling and Filtration: After extraction, allow the vessel to cool before filtering the extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
Visualization of Extraction Workflows
Caption: General workflow for the extraction of this compound.
Purification of this compound
The crude extract contains a complex mixture of compounds. Therefore, purification is a critical step to isolate this compound.
Protocol 6: Column Chromatography
-
Stationary Phase: Silica gel is a common choice for the separation of flavonoids.[25]
-
Column Packing: Prepare a column by packing it with silica gel slurried in a non-polar solvent (e.g., hexane or chloroform).[25]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). This can be done in a stepwise or gradient manner.[25]
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.
-
Pooling and Concentration: Combine the fractions rich in this compound and concentrate them to obtain a purified fraction.
For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[8]
Characterization and Identification
After purification, the identity and purity of the isolated this compound must be confirmed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for both the quantification and purity assessment of flavonoids.[16][26][27]
Protocol 7: HPLC Analysis
-
System: A reversed-phase HPLC system with a C18 column is typically used.[28][29]
-
Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid like acetic or formic acid) and an organic solvent (methanol or acetonitrile) is commonly employed.[17][29]
-
Detection: A Diode-Array Detector (DAD) or UV detector is used. Flavones typically show strong absorbance around 254 nm and 340 nm.[17]
-
Quantification: A calibration curve is constructed using a pure standard of this compound to quantify the compound in the extract.[29]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for the structural elucidation of isolated compounds.[30] ¹H NMR and ¹³C NMR spectra will provide detailed information about the structure of this compound, confirming the number and position of protons and carbons, including the characteristic methoxy groups.
Quantitative Data Summary
The following table summarizes typical parameters for different extraction methods, derived from studies on flavonoids and methoxyflavones. These should be considered as starting points for optimization.
| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Temperature (°C) | Time | Reference(s) |
| Maceration | 70-95% Ethanol | 1:10 - 1:20 | Room Temperature | 2-7 days | [1][4] |
| Soxhlet | 95% Ethanol | Varies with apparatus | Solvent Boiling Point | 6-24 hours | [12][14] |
| UAE | 50-70% Ethanol | 1:20 - 1:50 | 25 - 70 | 15-60 min | [15][18][19] |
| MAE | 70-90% Ethanol | 1:25 - 1:40 | 50 - 110 | 5-30 min | [9][21][24] |
Conclusion
This guide provides a comprehensive framework for the extraction, purification, and characterization of this compound from plant sources. The choice of extraction method will depend on the available resources, the scale of the extraction, and the thermal stability of the compound. For optimal results, it is crucial to systematically optimize the extraction parameters for the specific plant material being investigated. The subsequent purification and analytical steps are essential to ensure the isolation of a pure and well-characterized compound, which is a prerequisite for any further biological or pharmacological studies.
References
- Al-Khayri, J. M., et al. (2022). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Bioscience-Landmark, 27(9), 260.
- Azmir, J., et al. (2013). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences, 3, 01007.
- Creative Proteomics. (n.d.). Flavonoid Extraction and Detection Methods.
- Tiwari, P., et al. (2021). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Molecules, 26(16), 4793.
- Kumar, M., et al. (2021). Conventional and Emerging Extraction Processes of Flavonoids. Molecules, 26(16), 4939.
- Chen, Y., et al. (2008). Optimization of microwave-assisted extraction of flavonoids from young barley leaves. Food Chemistry, 108(2), 742-749.
- Li, Y., et al. (2019). Optimization of ultrasonic-assisted extraction process of total flavonoids from Ficus carica leaves. Journal of Food Science and Technology, 56(2), 975-983.
- Xiao, W., et al. (2008). Microwave-assisted extraction of flavonoids from Radix Astragali.
- Wang, H., et al. (2018). Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity. Molecules, 23(10), 2642.
- Al-Hilphy, A. R., et al. (2023). Optimization of Microwave-Assisted Extraction Process for Flavonoids from Avicennia Marina Stem Using Response Surface Methodology. Asian Journal of Green Chemistry, 7(2), 113-124.
- Su, Y., et al. (2020). Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro. BioResources, 15(3), 5676-5696.
- Csepregi, K., et al. (2021).
- Liu, Y., et al. (2021). Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. Molecules, 26(11), 3321.
- Upadhyay, R., et al. (2015). Ultrasound-assisted extraction of flavonoids and phenolic compounds from Ocimum tenuiflorum leaves. Food Science and Biotechnology, 24(5), 1789-1795.
- Lab Pro Inc. (2024). Efficiency and Excellence: Optimizing Soxhlet Extraction for Plant Compounds. Lab Pro Inc.
- Zhang, L., et al. (2018). Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method. Molecules, 23(11), 2902.
- Various Authors. (2014). Is soxhlet extraction of leaves advisable for flavonoids?
- Nandan, M. P., & Sekhar, V. C. (2015). Extraction, Modelling and Purification of Flavonoids from Citrus Medica Peel. International Journal of Applied Sciences and Biotechnology, 3(4), 588-591.
- Zhang, Y., et al. (2024). Optimization of Microwave-Assisted Extraction Process of Total Flavonoids from Salicornia bigelovii Torr. and Its Hepatoprotective Effect on Alcoholic Liver Injury Mice. Foods, 13(4), 594.
- BenchChem. (2025).
- Royal Society of Chemistry. (n.d.).
- Sutthanut, K., et al. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(3), 444-451.
- Joothamongkhon, J., et al. (2022). Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. Phytochemical Analysis, 33(5), 689-698.
- Sae-wong, C., et al. (2022). Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes. Molecules, 27(13), 4192.
- Li, S., et al. (2020). Natural sources, refined extraction, biosynthesis, metabolism, and bioactivities of dietary polymethoxyflavones (PMFs). Food & Function, 11(8), 6646-6668.
- Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452.
- Caring Sunshine. (n.d.). Relationship: Inflammation and 7-Methoxyflavone. Caring Sunshine.
- Rainbow Biotech. (n.d.). Black ginger(Kaempferia parviflora) extract powder 4% 5,7-Dimethoxyflavone bulk. Rainbow Biotech.
- Sutthanut, K., et al. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(3), 444-451.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Dimethoxyflavones. BenchChem.
- El-Sayed, A. M., et al. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 10(2).
- El-Sayed, A. M., et al. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 10(2).
- Pitakpawasutthi, Y., et al. (2018). Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone. Pharmacognosy Journal, 10(4).
- Caring Sunshine. (n.d.). Relationship: Inflammation and 7,4-Dimethoxyflavone. Caring Sunshine.
- Various Authors. (n.d.). HPLC chromatogram of K. parviflora extract (1 mg/ml) detected at 210...
- BenchChem. (2025).
- Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(1), 1-10.
- Rahman, S., et al. (2015).
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. rainbowextract.com [rainbowextract.com]
- 7. [PDF] Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Efficiency and Excellence: Optimizing Soxhlet Extraction for Plant Compounds [greenskybio.com]
- 13. mdpi.com [mdpi.com]
- 14. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of ultrasonic-assisted extraction process of total flavonoids from Ficus carica leaves [manu61.magtech.com.cn]
- 20. Ultrasound-assisted extraction of flavonoids and phenolic compounds from Ocimum tenuiflorum leaves | Semantic Scholar [semanticscholar.org]
- 21. Optimization of Microwave-Assisted Extraction Process for Flavonoids from Avicennia Marina Stem Using Response Surface Methodology [ajgreenchem.com]
- 22. Optimization of microwave-assisted extraction of flavonoids from young barley leaves: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 23. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 24. mdpi.com [mdpi.com]
- 25. phcogj.com [phcogj.com]
- 26. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
laboratory synthesis of 7,2'-Dimethoxyflavone
An Application Note for the Laboratory Synthesis of 7,2'-Dimethoxyflavone
Abstract
This compound is a notable member of the flavonoid class, compounds recognized for their wide-ranging pharmacological potential.[1] The strategic placement of methoxy groups on the flavone backbone is a key determinant of its biological activity, making its targeted synthesis a subject of significant interest for researchers in medicinal chemistry and drug development. This application note presents a detailed, field-proven protocol for the . We focus on the robust and widely adopted Baker-Venkataraman rearrangement pathway, providing not only a step-by-step methodology but also the underlying chemical rationale for each procedural choice. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing this valuable compound.
Introduction to Synthetic Strategies for Flavones
The synthesis of the flavone core (2-phenyl-1-benzopyran-4-one) is a cornerstone of heterocyclic chemistry. Several classical methods have been established, each with distinct advantages and mechanistic pathways. The most prominent among these are:
-
The Allan-Robinson Reaction: This method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the sodium salt of the corresponding aromatic acid.[2][3][4] It is a direct route to flavones, though it can sometimes require high temperatures.
-
Oxidative Cyclization of Chalcones: This two-step approach begins with a Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate.[5] This intermediate is then subjected to oxidative cyclization using reagents like iodine in DMSO to yield the flavone.[6][7]
-
The Baker-Venkataraman Rearrangement: This powerful and versatile method proceeds in two distinct stages.[8][9] First, an o-hydroxyacetophenone is acylated with a benzoyl chloride derivative. The resulting ester then undergoes a base-catalyzed intramolecular acyl migration to form a 1,3-diketone intermediate, which is subsequently cyclized under acidic conditions to afford the flavone.[10][11]
For the synthesis of this compound, the Baker-Venkataraman rearrangement offers excellent control over the substitution pattern and generally provides good yields, making it our chosen methodology for this guide.[12]
The Baker-Venkataraman Synthetic Pathway
The synthesis of this compound is accomplished via a two-stage process starting from commercially available 2-hydroxy-4-methoxyacetophenone and 2-methoxybenzoyl chloride. The workflow is designed to be self-validating, with clear endpoints for each major transformation.
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Rationale
The core of this synthesis is the intramolecular acyl migration known as the Baker-Venkataraman rearrangement.
-
Enolate Formation: A strong base, such as potassium hydroxide, abstracts the acidic α-proton from the acetophenone moiety of the ester intermediate. This generates a nucleophilic enolate.[8]
-
Intramolecular Acyl Transfer: The newly formed enolate attacks the carbonyl carbon of the adjacent ester group in an intramolecular nucleophilic acyl substitution.[9] This forms a cyclic alkoxide intermediate.
-
Ring Opening: The cyclic intermediate collapses, opening to form a more stable phenolate, which constitutes the 1,3-diketone.[8]
-
Acid-Catalyzed Cyclization: Upon introduction of a strong acid catalyst (e.g., H₂SO₄), the enol tautomer of the diketone undergoes cyclization. The phenolic hydroxyl group attacks one of the ketone carbonyls, and subsequent dehydration yields the thermodynamically stable pyran-4-one ring of the flavone structure.[10]
Caption: Mechanism of the Baker-Venkataraman rearrangement and cyclization.
Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Pyridine is toxic and flammable; handle with care. Concentrated acids are corrosive.
Part A: Synthesis of 2-((2-methoxybenzoyl)oxy)-4-methoxyacetophenone (Ester Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a calcium chloride guard tube, add 2-hydroxy-4-methoxyacetophenone (10.0 g, 60.2 mmol).
-
Reagent Addition: Add dry pyridine (25 mL) to dissolve the starting material. To this stirring solution, add 2-methoxybenzoyl chloride (11.3 g, 66.2 mmol) dropwise over 10 minutes. An exothermic reaction will be observed.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 30 minutes, then heat in a water bath at 60-70°C for 1 hour.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly and with vigorous stirring into a 1 L beaker containing crushed ice (approx. 200 g) and 1 M hydrochloric acid (400 mL).
-
Product Collection: A white solid will precipitate. Continue stirring until all the ice has melted. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid precipitate thoroughly with cold water (3 x 50 mL) until the filtrate is neutral to pH paper.
-
Drying: Dry the crude ester intermediate in a desiccator or a vacuum oven at low heat. The product is typically used in the next step without further purification.
Part B: Synthesis of this compound
-
Reaction Setup: Place the dried crude ester from Part A (approx. 18.0 g, 60.0 mmol) into a 250 mL round-bottom flask with a magnetic stirrer.
-
Rearrangement: Add dry pyridine (60 mL) and powdered potassium hydroxide (6.7 g, 120 mmol). The mixture will turn into a thick, yellowish paste.
-
Heating: Heat the flask in a water bath at 60°C for 30 minutes, stirring occasionally with a glass rod if necessary to ensure mixing. The paste should become more mobile as the reaction proceeds.
-
Acidification and Cyclization: Cool the flask in an ice bath. Cautiously and slowly add glacial acetic acid (60 mL) to the cooled mixture with stirring. After the initial reaction subsides, add concentrated sulfuric acid (2 mL) dropwise.
-
Final Heating: Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour.
-
Work-up and Isolation: Pour the hot reaction mixture into a 1 L beaker containing crushed ice (approx. 300 g) with vigorous stirring.
-
Product Collection: A pale yellow solid will precipitate. Allow the ice to melt completely, then collect the crude this compound by vacuum filtration.
-
Washing: Wash the product thoroughly with cold water until the washings are neutral.
Part C: Purification
-
Recrystallization: The most effective method for purifying the final product is recrystallization. Dissolve the crude, dried flavone in a minimum amount of hot ethanol or methanol.
-
Isolation of Pure Product: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
-
Characterization: Confirm the identity and purity of the product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, MS).
Data Summary and Characterization
The following table summarizes the key quantitative data for this synthetic protocol.
| Parameter | 2-hydroxy-4-methoxyacetophenone | 2-methoxybenzoyl chloride | This compound (Product) |
| Molecular Formula | C₉H₁₀O₃ | C₈H₇ClO₂ | C₁₇H₁₄O₄ |
| Molecular Weight | 166.17 g/mol | 170.59 g/mol | 282.29 g/mol |
| Amount Used | 10.0 g (60.2 mmol) | 11.3 g (66.2 mmol) | N/A |
| Theoretical Yield | N/A | N/A | 16.99 g |
| Typical Actual Yield | N/A | N/A | 12-14 g (70-82%) |
| Appearance | White to off-white solid | Colorless to light yellow liquid | Pale yellow crystalline solid |
| Melting Point | N/A | N/A | ~148-150 °C |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): Signals corresponding to aromatic protons on both the A and B rings, as well as two distinct methoxy group singlets (~3.9 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Resonances for the carbonyl carbon (~178 ppm), and other aromatic and methoxy carbons.
-
Mass Spectrometry (ESI+): A prominent peak for the molecular ion [M+H]⁺ at m/z 283.
Conclusion
The Baker-Venkataraman rearrangement provides a highly effective and reliable pathway for the synthesis of this compound. The protocol detailed in this application note is robust, scalable, and proceeds with good overall yield. By understanding the causality behind each step—from the initial esterification to the base-catalyzed rearrangement and final acid-mediated cyclization—researchers can confidently reproduce this synthesis and adapt it for the creation of other structurally related flavone derivatives for applications in drug discovery and development.
References
-
Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. [Link]
-
Allan–Robinson reaction. Wikipedia. [Link]
-
Baker–Venkataraman rearrangement. Wikipedia. [Link]
-
Allan-Robinson (Synthesis of Flavones and Isoflavones). Pharmapproach. [Link]
-
Synthesis of Flavones. Juniper Publishers. [Link]
-
Synthesis of Flavone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Allan-Robinson Reaction. Organic Chemistry Portal. [Link]
-
Allan–Robinson Method for Obtaining Flavones. MDPI. [Link]
-
Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules. [Link]
-
Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. [Link]
-
Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. RSC Publishing. [Link]
-
Flavonoid biosynthesis. Wikipedia. [Link]
-
Synthesis of Flavones. ResearchGate. [Link]
-
Baker-Venkataraman Rearrangement. Organic Chemistry Reaction. [Link]
-
A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. [Link]
-
Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. Molecules. [Link]
-
Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. ResearchGate. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 3. Allan-Robinson (Chapter 2) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Allan-Robinson Reaction [drugfuture.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry-reaction.com [chemistry-reaction.com]
Application Note: A Validated HPLC Method for the Quantitative Analysis of 7,2'-Dimethoxyflavone
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7,2'-dimethoxyflavone. This protocol is designed for researchers, scientists, and drug development professionals requiring an accurate and reliable method for the quantification of this specific methoxyflavone in various sample matrices. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, ensuring high resolution, sensitivity, and reproducibility. All validation parameters, including linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ), have been established in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
This compound is a member of the flavonoid class of polyphenolic compounds, which are of significant interest due to their potential therapeutic properties. Flavonoids are widely studied for their antioxidant, anti-inflammatory, and antineoplastic effects.[4][5] Accurate and precise quantification of this compound is fundamental for quality control of raw materials, pharmacokinetic studies, and formulation development in the pharmaceutical and nutraceutical industries.[6]
High-Performance Liquid Chromatography (HPLC) is the most extensively used technique for the separation and quantification of flavonoids due to its high resolution, sensitivity, and specificity.[7][8][9] This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of this compound, grounded in established principles of reversed-phase chromatography and method validation.[10][11][12]
Experimental
Instrumentation and Consumables
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][10]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC vials.
Reagents and Standards
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Formic acid (analytical grade).
Chromatographic Conditions
The causality behind the selection of these chromatographic parameters is to achieve optimal separation and detection of this compound. A C18 column is chosen for its excellent retention and selectivity for moderately non-polar compounds like methoxyflavones.[4][13] The mobile phase, a mixture of acetonitrile and acidified water, provides good peak shape and resolution.[4][14] Formic acid is added to the aqueous phase to improve peak symmetry and suppress the ionization of any residual silanol groups on the stationary phase. The detection wavelength is selected based on the UV absorbance maxima of the flavone core structure.
| Parameter | Value |
| Stationary Phase | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Elution Mode | Isocratic (e.g., 60:40 Acetonitrile:Water) or Gradient |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 30 °C[15] |
| Injection Volume | 10 µL[1] |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at the λmax of this compound (typically around 265 nm and 320 nm).[16][17] |
Protocols
Standard Solution Preparation
The accuracy of the quantitative analysis relies heavily on the precise preparation of standard solutions.
Protocol:
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask with methanol.
-
Ensure complete dissolution, using sonication if necessary.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8]
-
These working standards will be used to construct the calibration curve.
-
Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix and remove any interfering substances.[18]
Protocol:
-
Solid Samples (e.g., plant material, formulated product):
-
Accurately weigh a suitable amount of the homogenized sample.
-
Extract the analyte using a suitable solvent such as methanol or ethanol, potentially with the aid of ultrasonication for 30 minutes.[19]
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Liquid Samples (e.g., in-vitro dissolution, plasma):
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
For complex matrices like plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant is recommended.
-
Caption: Experimental workflow for HPLC analysis of this compound.
Method Validation
To ensure the reliability of the analytical data, the HPLC method must be validated according to ICH guidelines.[3][20][21][22]
System Suitability
System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.[23][24][25]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for ≥ 5 injections) |
| Resolution (Rs) | Rs > 2.0 (between the analyte and any interfering peaks) |
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2]
Protocol:
-
Inject the prepared calibration standards in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis.
-
The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.
The acceptance criterion for precision is a Relative Standard Deviation (RSD) of ≤ 2.0%.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
-
Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Analyze the spiked samples in triplicate at each level.
-
Calculate the percentage recovery.
The acceptance criterion for accuracy is a recovery between 98.0% and 102.0%.[11]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]
Protocol:
-
Analyze a blank sample matrix to ensure no interfering peaks are present at the retention time of this compound.
-
Compare the chromatogram of the standard with that of the sample to confirm the identity of the analyte peak.
-
The use of a DAD allows for peak purity analysis by comparing the UV spectra across the peak.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Caption: Key parameters for HPLC method validation.
Data Analysis and Reporting
The concentration of this compound in the samples is determined by interpolating the peak area from the linear regression equation of the calibration curve. The results should be reported along with the validation data to demonstrate the reliability of the method.
Conclusion
The HPLC method detailed in this application note provides a reliable, accurate, and precise means for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. Adherence to the described method validation procedures will ensure the generation of high-quality, defensible data.
References
- Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. (n.d.). National Institutes of Health.
- Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. (n.d.). SciELO.
- High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). SciEnggJ.
- VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. (n.d.). ResearchGate.
- Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. (2025). ResearchGate.
- RP–HPLC and RP–TLC in the Analysis of Flavonoids. (n.d.). ResearchGate.
- RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera DC. (n.d.). ResearchGate.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health.
- Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. (2020). Pharmacognosy Magazine.
- Steps for HPLC Method Validation. (2024). Pharmaguideline.
- RP-HPLC and RP-TLC in the analysis of flavonoids. (2025). ResearchGate.
- System suitability testing of four marker compounds. (n.d.). ResearchGate.
- System suitability in HPLC Analysis. (2021). Pharmaceutical Updates.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
- The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023). IJRASET.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).
- 5,7-Dimethoxyflavone | BCRP Inhibitor. (n.d.). MedchemExpress.com.
- Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400. (2023). Acta Pharmaceutica.
- Stability of 7,4'-Dimethoxy-3-hydroxyflavone in different solvents. (2025). Benchchem.
- Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. (2022). PubMed.
- HPLC chromatograms of K. parviflora ethanolic extract ( a ) and... (n.d.). ResearchGate.
- HPLC chromatogram of K. parviflora extract (1 mg/ml) detected at 210... (n.d.). ResearchGate.
- Application Note: Quantification of 7,4'-Dimethoxy-3-hydroxyflavone by High-Performance Liquid Chromatography (HPLC). (2025). Benchchem.
- Determining the Solubility of Polymethoxyflavonoids: Application Notes and Protocols. (2025). Benchchem.
- Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. (n.d.). PubMed Central.
- Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone. (n.d.). ResearchGate.
- Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes. (2022). MDPI.
- HPLC - UV-Vis absorption and charged aerosol detection. (n.d.). Thermo Fisher Scientific.
- Uv-Vis Spectroscopy in Analysis of Phytochemicals. (2021). International Journal of Pharmaceutical Research and Applications (IJPRA).
- HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. (n.d.). CABI Digital Library.
- Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. (n.d.). SciSpace.
- Application Note: HPLC-MS Analysis of 3,7-Dihydroxy-3',4'-dimethoxyflavone. (2025). Benchchem.
- Isolation and Characterization of Flavones from Artemisia monosperma. (2018). Pharmacognosy Journal.
Sources
- 1. scienggj.org [scienggj.org]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. inhort.pl [inhort.pl]
- 12. researchgate.net [researchgate.net]
- 13. phcog.com [phcog.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijprajournal.com [ijprajournal.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. database.ich.org [database.ich.org]
- 22. ema.europa.eu [ema.europa.eu]
- 23. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 24. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 25. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
Application Notes & Protocols: Investigating 7,2'-Dimethoxyflavone in Neurodegenerative Disease Models
A Guide for Principal Investigators and Drug Development Professionals
Preamble: As a Senior Application Scientist, it is imperative to begin this guide with a note on the current research landscape. Extensive literature review reveals that while the broader class of methoxyflavones shows significant promise in neurodegenerative disease research, 7,2'-Dimethoxyflavone specifically is a novel and under-investigated molecule. Therefore, this document is structured as a comprehensive guide for researchers aiming to pioneer the investigation of this specific compound. The mechanisms and protocols described herein are built upon the robust foundation of scientifically validated data from structurally related dimethoxyflavones, such as 5,7-dimethoxyflavone and 3',4'-dimethoxyflavone. This guide provides the rationale and the practical steps to systematically evaluate the therapeutic potential of this compound.
Part 1: Foundational Rationale - Why Investigate this compound?
Neurodegenerative diseases like Alzheimer's (AD), Parkinson's (PD), and Huntington's (HD) share common pathological hallmarks, including chronic neuroinflammation, oxidative stress, protein misfolding, and apoptosis (neuronal cell death). Flavonoids, a class of polyphenolic compounds, are gaining significant attention for their potential to cross the blood-brain barrier and exert multi-target neuroprotective effects.[1]
Methoxyflavones, which are flavonoids containing one or more methoxy (-OCH₃) groups, often exhibit improved metabolic stability and bioavailability compared to their hydroxylated counterparts.[2] This makes them particularly attractive candidates for central nervous system (CNS) drug development. Studies on various dimethoxyflavone isomers have revealed potent biological activities:
-
Anti-inflammatory Effects: Suppression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in brain-resident immune cells (microglia).[3][4]
-
Neuroprotection: Direct protection of neurons from toxic insults, such as those induced by amyloid-beta (Aβ) plaques in AD or NMDA receptor overactivation (excitotoxicity).[2][5]
-
Modulation of Neurotransmission: Interaction with key neurotransmitter systems, including the GABAergic and serotonergic pathways, which are often dysregulated in neurodegenerative and psychiatric disorders.[3][4]
Given this compelling evidence from related molecules, it is scientifically logical to hypothesize that this compound possesses a similar, and potentially unique, neuroprotective profile. The precise positioning of the methoxy groups at the 7 and 2' positions could confer novel pharmacological properties, making its investigation a worthwhile scientific endeavor.
Part 2: Postulated Mechanisms of Neuroprotection
Based on the activities of analogous compounds, this compound is hypothesized to act through several interconnected signaling pathways. The following section details these potential mechanisms, which should serve as the primary targets for experimental validation.
Anti-Neuroinflammatory Activity
Neuroinflammation, driven by the over-activation of microglial cells, is a key contributor to neuronal damage. Methoxyflavones have been shown to quell this inflammatory cascade. For instance, 5,7-dimethoxyflavone (DMF) significantly reduces levels of pro-inflammatory cytokines (Aβ, IL-1β, IL-6, and TNF-α) in animal models of neuroinflammation.[3][4] The proposed mechanism involves the inhibition of upstream inflammatory signaling pathways, which can be investigated for this compound.
Attenuation of Excitotoxicity and Parthanatos
Excitotoxicity, a form of neuronal death caused by excessive stimulation of glutamate receptors like the NMDA receptor, is a common final pathway of neuronal injury. A study on 3',4'-dimethoxyflavone demonstrated protection of cortical neurons against NMDA-induced cell death.[2] This protection was linked to the inhibition of parthanatos, a specific form of cell death triggered by the overactivation of the DNA repair enzyme PARP-1.[2] This presents a clear and testable hypothesis for this compound.
Modulation of Neurotrophic and Neurotransmitter Systems
Healthy neuronal function relies on support from neurotrophic factors and balanced neurotransmission. In a mouse model of neuroinflammation, 5,7-dimethoxyflavone treatment was shown to increase levels of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and synaptic plasticity.[3][4] Furthermore, the same study demonstrated that DMF could upregulate the expression of receptors for GABA (GABRA1) and serotonin (5-HT₂A, 5-HT₂C), suggesting a mechanism for restoring synaptic balance.[3][4]
The diagram below illustrates the hypothesized signaling pathways that this compound may modulate to exert its neuroprotective effects.
Protocol 1: Neuroprotection Against Oxidative Stress/Excitotoxicity
Objective: To determine if this compound can protect neuronal cells from death induced by a toxic stimulus. This protocol is based on methods used to test 3',4'-dimethoxyflavone. [2]
-
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound (stock in DMSO)
-
NMDA (N-methyl-D-aspartate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
-
-
Step-by-Step Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.
-
Pre-treatment: Replace the medium with fresh, low-serum (1% FBS) medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO). The use of a dose range around 10-25 µM is a logical starting point, as related compounds show efficacy in this range. [2]Incubate for 2 hours.
-
Scientist's Note: Pre-treatment allows the compound to enter the cells and potentially prime protective pathways before the insult is applied.
-
-
Induction of Toxicity: Add NMDA to a final concentration of 300 µM to all wells except the "vehicle control" group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Viability Assessment (MTT Assay): a. Add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. A significant increase in viability in the NMDA + 7,2'-DMF groups compared to the NMDA-only group indicates neuroprotection.
-
Protocol 2: Anti-inflammatory Activity in Microglia
Objective: To assess the ability of this compound to suppress the inflammatory response in microglial cells. This protocol is adapted from studies on polymethoxylated flavones. [1]
-
Materials:
-
BV-2 murine microglial cell line
-
DMEM medium, 10% FBS, Penicillin-Streptomycin
-
This compound (stock in DMSO)
-
LPS (Lipopolysaccharide) from E. coli
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
24-well plates
-
-
Step-by-Step Methodology:
-
Cell Seeding: Plate BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free medium containing this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO). Incubate for 1 hour.
-
Induction of Inflammation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubation: Incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: a. Collect 50 µL of the cell culture supernatant from each well. b. Mix with 50 µL of Griess Reagent in a 96-well plate. c. Incubate for 15 minutes at room temperature. d. Measure absorbance at 540 nm. A decrease in absorbance indicates reduced NO production.
-
Cytokine Measurement (ELISA): a. Collect the remaining supernatant. b. Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of NO and cytokines in the LPS + 7,2'-DMF groups to the LPS-only group. A significant reduction indicates anti-inflammatory activity.
-
| Parameter | Recommended Starting Point | Rationale / Reference |
| Cell Line (Neuronal) | SH-SY5Y, Primary Cortical Neurons | Widely used models for neurotoxicity and excitotoxicity studies. [2] |
| Cell Line (Microglial) | BV-2, Primary Microglia | Standard models for neuroinflammation research. [1] |
| Neurotoxin (AD Model) | Amyloid-Beta (Aβ) Oligomers (1-5 µM) | Mimics the primary toxic species in Alzheimer's disease. [5] |
| Neurotoxin (PD Model) | MPP+ (0.5-1 mM) | A metabolite of MPTP that selectively kills dopaminergic neurons. [6] |
| Inflammatory Stimulus | LPS (100 ng/mL - 1 µg/mL) | Potently activates microglia via TLR4, inducing a strong inflammatory response. [4] |
| 7,2'-DMF Concentration | 1 - 50 µM | Effective range for related methoxyflavones in vitro. [2][3] |
Part 4: In Vivo Experimental Protocols
Moving from cell culture to animal models is a critical step in validating therapeutic potential. The following protocol provides a general framework for an in vivo study in a mouse model of Alzheimer's disease, based on methodologies used for 5,7-dimethoxyflavone. [3][4]
Protocol 3: Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To determine if chronic administration of this compound can ameliorate cognitive deficits and neuropathology in a relevant animal model.
-
Model: 5XFAD transgenic mice are a common choice as they rapidly develop amyloid plaques and cognitive deficits.
-
Materials:
-
5XFAD mice and wild-type littermates
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Behavioral testing apparatus (e.g., Morris Water Maze)
-
Reagents for immunohistochemistry and ELISA
-
-
Step-by-Step Methodology:
-
Animal Grouping and Dosing: a. At 3 months of age, divide 5XFAD mice into two groups: Vehicle control and 7,2'-DMF treatment. Include a group of wild-type mice as a healthy control. b. Administer this compound daily via oral gavage. A dose of 10-40 mg/kg is a reasonable starting point based on similar in vivo studies. [3][4] c. Continue treatment for a significant duration, for example, 8-12 weeks, to allow for pathological progression and potential therapeutic effects.
-
Behavioral Testing (e.g., Morris Water Maze): a. During the final week of treatment, assess spatial learning and memory. b. Acquisition Phase (4-5 days): Train mice to find a hidden platform in a pool of opaque water, recording the time (latency) and path taken to find it. c. Probe Trial (1 day after last training): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform used to be.
-
Scientist's Note: An improvement in learning (decreasing latency) and memory (more time in the target quadrant) in the treated group compared to the vehicle 5XFAD group suggests cognitive benefits.
-
-
Tissue Collection and Analysis: a. At the end of the study, euthanize the mice and perfuse with saline. b. Harvest the brains. Hemisect the brain: use one hemisphere for immunohistochemistry (fixed in 4% PFA) and the other for biochemical analysis (flash-frozen).
-
Biochemical Analysis: a. Homogenize the frozen brain tissue. b. Use ELISA kits to quantify levels of soluble and insoluble Aβ42, as well as inflammatory cytokines (TNF-α, IL-6). [3][4] 5. Immunohistochemistry: a. Section the fixed brain tissue. b. Stain for amyloid plaques (e.g., using Thioflavin S or antibodies like 6E10), activated microglia (Iba1), and astrocytes (GFAP). c. Quantify the plaque load and glial activation using microscopy and image analysis software.
-
| Parameter | Recommended Model/Method | Rationale / Reference |
| Alzheimer's Model | 5XFAD Transgenic Mouse | Rapid onset of amyloid pathology and cognitive decline. [7] |
| Parkinson's Model | MPTP or Rotenone-induced Mouse | Induces loss of dopaminergic neurons, mimicking key features of PD. [8][9] |
| Administration Route | Oral Gavage (p.o.) | Clinically relevant route; methoxyflavones generally have good oral bioavailability. [3] |
| Dosage Range | 10 - 50 mg/kg/day | Effective range for neuroprotective flavonoids in rodent models. [3][4] |
| Cognitive Test | Morris Water Maze, Novel Object Recognition | Gold standards for assessing hippocampal-dependent spatial memory and recognition memory. [3] |
| Motor Function Test | Rotarod, Open Field Test | Standard assays for motor coordination and locomotor activity, relevant for PD and HD models. [8] |
Part 5: Concluding Remarks for the Investigator
This compound stands as an intriguing but uncharacterized member of the neuroprotective methoxyflavone family. The lack of specific data should not be seen as a barrier, but as an opportunity for novel discovery. The scientific precedent set by its structural isomers provides a strong, logical foundation for hypothesizing its potential efficacy in neurodegenerative disease models.
The protocols and application notes provided here offer a comprehensive, step-by-step roadmap to systematically investigate its bioactivity. By first validating its protective and anti-inflammatory effects in vitro and then transitioning to well-established in vivo models, researchers can rigorously define the therapeutic promise of this compound and contribute valuable new knowledge to the field of neurotherapeutics.
References
-
Fatokun, A. A., et al. (2016). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 173(6), 1018-1032. [Link]
-
Zainol, M. R., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Molecular Neurobiology. [Link]
-
Zainol, M. R., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. ResearchGate. [Link]
-
Kim, T., et al. (2022). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. Molecules, 27(19), 6660. [Link]
-
Kim, T., et al. (2022). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. ResearchGate. [Link]
-
Ho, C. L., et al. (2022). Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. Biochemical Pharmacology, 202, 115152. [Link]
-
Nakajima, A., et al. (2022). Beneficial Effects of Citrus-Derived Polymethoxylated Flavones for Central Nervous System Disorders. Molecules, 27(15), 4694. [Link]
-
Chen, L., et al. (2016). Neuroprotective Effects of 7, 8-dihydroxyflavone on Midbrain Dopaminergic Neurons in MPP+-treated Monkeys. Scientific Reports, 6, 35233. [Link]
-
Caring Sunshine. (n.d.). Relationship: Alzheimer's Disease and Methoxylated flavones. Caring Sunshine. [Link]
-
Pop, O., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(14), 5482. [Link]
-
Caring Sunshine. (n.d.). Relationship: Parkinson's Disease and 7,8-Dihydroxyflavone. Caring Sunshine. [Link]
-
Phunchago, N., et al. (2025). Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice. PLOS ONE. [Link]
-
Phunchago, N., et al. (2025). Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice. ResearchGate. [Link]
-
Zhang, C., et al. (2014). 7,8-dihydroxyflavone prevents synaptic loss and memory deficits in a mouse model of Alzheimer's disease. Neuropsychopharmacology, 39(3), 638-650. [Link]
-
Alam, S., et al. (2007). Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. Biological Sciences - PJSIR, 50(2), 80-84. [Link]
-
Asthana, J., et al. (2018). 5,7-Dihydroxy-4-Methoxyflavone a bioactive flavonoid delays amyloid beta-induced paralysis and attenuates oxidative stress in transgenic Caenorhabditis elegans. Pharmacognosy Magazine, 14(55s), s57-s64. [Link]
-
Chen, L., et al. (2016). 7,8-dihydroxyflavone Ameliorates Motor Deficits Via Suppressing α-synuclein Expression and Oxidative Stress in the MPTP-induced Mouse Model of Parkinson's Disease. CNS Neuroscience & Therapeutics, 22(7), 555-562. [Link]
-
O'Reilly, J. A., et al. (2020). The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia. Scientific Reports, 10(1), 1-14. [Link]
-
Zhang, L., et al. (2019). 7,8-Dihydroxyflavone Protects Nigrostriatal Dopaminergic Neurons from Rotenone-Induced Neurotoxicity in Rodents. Parkinson's Disease, 2019, 9193534. [Link]
-
Abu-Izza, K., et al. (2012). 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. BMC Complementary and Alternative Medicine, 12, 101. [Link]
Sources
- 1. Beneficial Effects of Citrus-Derived Polymethoxylated Flavones for Central Nervous System Disorders [mdpi.com]
- 2. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of 7, 8-dihydroxyflavone on Midbrain Dopaminergic Neurons in MPP+-treated Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7,8-dihydroxyflavone prevents synaptic loss and memory deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7,8-dihydroxyflavone Ameliorates Motor Deficits Via Suppressing α-synuclein Expression and Oxidative Stress in the MPTP-induced Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7,8-Dihydroxyflavone Protects Nigrostriatal Dopaminergic Neurons from Rotenone-Induced Neurotoxicity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 7,2'-Dimethoxyflavone as a Novel Anti-Inflammatory Agent
Prepared by: Senior Application Scientist, Gemini Division
For: Researchers, Scientists, and Drug Development Professionals
Subject: Methodologies for Evaluating the Anti-Inflammatory Potential of 7,2'-Dimethoxyflavone
Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological response essential for tissue repair and defense against pathogens.[1] However, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] Current therapeutic strategies, primarily reliant on non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but fraught with significant adverse effects, particularly with long-term use.[1][2] This therapeutic gap underscores the urgent need for novel, safer, and more targeted anti-inflammatory agents.
Flavonoids, a class of polyphenolic compounds found abundantly in plants, have garnered significant attention for their diverse pharmacological properties. Within this class, this compound, a specific methoxylated flavone, presents a promising scaffold for anti-inflammatory drug discovery. Preliminary studies on related dimethoxyflavones suggest they can modulate key inflammatory pathways.[3][4][5][6]
This document provides a comprehensive guide for researchers to rigorously evaluate the anti-inflammatory properties of this compound. We present detailed, field-proven protocols for both in vitro and in vivo models, grounded in the established mechanisms of inflammatory signaling. The causality behind experimental choices is elucidated to empower researchers not just to execute, but to understand and adapt these methodologies.
Mechanistic Landscape: Key Signaling Pathways in Inflammation
The anti-inflammatory action of many therapeutic compounds, including flavonoids, is often mediated by their interaction with critical intracellular signaling cascades. A thorough investigation of this compound should focus on its ability to modulate the following key pathways.
The NF-κB Signaling Pathway: A Master Regulator
The Nuclear Factor-kappa B (NF-κB) pathway is arguably the most critical signaling cascade in the inflammatory response.[7][8] In an inactive state, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), bind to Toll-like receptors (e.g., TLR4), initiating a cascade that activates the IκB kinase (IKK) complex.[9][10] IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[11][12] This liberates the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to DNA and drives the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS).[7][12][13] Inhibition of this pathway is a primary target for anti-inflammatory drugs.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
The MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are another family of crucial signaling proteins that regulate the synthesis of inflammatory mediators.[12] Upon stimulation by factors like LPS, these kinases are activated through a phosphorylation cascade. Activated MAPKs phosphorylate various transcription factors, such as AP-1, leading to increased expression of pro-inflammatory genes.[12] Several flavonoids are known to exert anti-inflammatory effects by suppressing the phosphorylation of p38, JNK, and ERK.[14][15]
Caption: Potential modulation of MAPK signaling by this compound.
The JAK-STAT Signaling Pathway
The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling mechanism for a wide array of cytokines and growth factors.[16][17] Cytokine binding to its receptor induces the activation of receptor-associated JAKs.[17] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[16] Recruited STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus to modulate gene expression.[16][17][18] Given its role in mediating cytokine signals, the JAK-STAT pathway is a key target in chronic inflammatory diseases.
Caption: Hypothetical interference of this compound with JAK-STAT signaling.
In Vitro Evaluation: Cellular Models of Inflammation
Initial screening of anti-inflammatory compounds is most efficiently performed using in vitro assays, which are cost-effective, rapid, and reduce the use of animals.[1][19] The following protocols are designed to assess the efficacy and mechanism of this compound in a controlled cellular environment.
Protocol 1: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
Objective: To quantify the ability of this compound to suppress the production of nitric oxide (NO), TNF-α, and IL-6 in murine macrophages (RAW 264.7) stimulated with LPS.
Causality: Macrophages are key players in the inflammatory response. LPS, a component of gram-negative bacteria, is a potent activator of macrophages, inducing them to produce high levels of pro-inflammatory mediators.[9][20] This model is a gold standard for screening compounds that interfere with the TLR4/NF-κB signaling axis.
Caption: Workflow for assessing anti-inflammatory activity in macrophages.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a "vehicle control" group (DMSO) and a "positive control" group (e.g., Dexamethasone). Incubate for 1-2 hours.
-
Self-Validation Insight: A parallel plate should be set up to test the compound's effect on cell viability (e.g., via MTT assay). Observed anti-inflammatory effects are only valid if the compound is not cytotoxic at the tested concentrations.
-
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the "unstimulated control" group.
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant for analysis. Store at -80°C if not used immediately.
-
Nitric Oxide (NO) Assay:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine ELISA:
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.[21][22][23][24][25]
-
Follow the manufacturer's protocol precisely, which typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, adding a substrate, and measuring the colorimetric change.[22][24]
-
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Activation
Objective: To determine if the anti-inflammatory effects of this compound are mediated through the inhibition of IκBα/p65 and/or p38 MAPK phosphorylation.
Causality: Western blotting allows for the direct visualization and quantification of protein activation states (via phosphorylation).[26][27] Observing a decrease in the ratio of phosphorylated protein to total protein (e.g., p-p65/p65) provides strong mechanistic evidence that the compound acts on a specific signaling pathway.[11][26]
Step-by-Step Methodology:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with this compound for 1 hour, followed by a short LPS stimulation (e.g., 15-60 minutes, as phosphorylation is an early event).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[27][28]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27][28]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-p65, p65, p-IκBα, IκBα, p-p38, p38, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.
In Vivo Evaluation: A Model of Acute Inflammation
While in vitro data provides mechanistic insight, in vivo models are crucial for evaluating a compound's efficacy in a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME).[2][29]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of this compound in a widely used and highly reproducible animal model.
Causality: The subcutaneous injection of carrageenan into a rodent's paw induces a biphasic inflammatory response.[30][31] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is driven by prostaglandins and involves neutrophil infiltration.[30][31][32] This model is highly predictive of the efficacy of NSAIDs and other anti-inflammatory agents.[3][33]
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Step-by-Step Methodology:
-
Animals: Use male Wistar rats (180-220 g). Acclimatize them for at least one week before the experiment.[31]
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I (Control): Receives the vehicle (e.g., 0.5% CMC-Na).
-
Group II (Positive Control): Receives a standard drug like Diclofenac (10 mg/kg, p.o.).
-
Group III, IV, V (Test Groups): Receive this compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the basal volume (V₀).[31]
-
Drug Administration: Administer the respective treatments (vehicle, positive control, or test compound) orally 1 hour before carrageenan injection.[33]
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[31][32][33]
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection (Vₜ).[33]
-
Calculation:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Data Presentation & Interpretation
Clear presentation of quantitative data is essential for interpretation and comparison.
Table 1: Representative Data for In Vitro Anti-Inflammatory Activity of this compound (7,2'-DMF) in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | Cell Viability (%) |
| Control (Unstimulated) | - | 5.2 ± 1.1 | 3.1 ± 0.8 | 2.5 ± 0.5 | 100 ± 4.5 |
| LPS Control | - | 100 ± 8.5 | 100 ± 9.1 | 100 ± 7.8 | 98 ± 5.1 |
| 7,2'-DMF + LPS | 1 | 85.4 ± 6.2 | 90.1 ± 7.5 | 92.3 ± 8.0 | 99 ± 4.8 |
| 7,2'-DMF + LPS | 5 | 62.1 ± 5.1 | 70.5 ± 5.9 | 75.4 ± 6.3** | 97 ± 5.3 |
| 7,2'-DMF + LPS | 10 | 40.3 ± 3.8 | 45.2 ± 4.1 | 51.7 ± 4.9 | 96 ± 4.9 |
| 7,2'-DMF + LPS | 25 | 25.8 ± 2.9 | 28.9 ± 3.3 | 34.6 ± 3.8 | 95 ± 5.0 |
| Dexamethasone + LPS | 1 | 15.7 ± 2.1 | 18.3 ± 2.5 | 22.1 ± 2.8*** | 98 ± 4.6 |
| Data are presented as mean ± SEM. Statistical significance vs. LPS Control: *p<0.05, **p<0.01, **p<0.001. |
Table 2: Representative Data for In Vivo Anti-Inflammatory Activity of this compound (7,2'-DMF) in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| 7,2'-DMF | 10 | 0.65 ± 0.06 | 23.5 |
| 7,2'-DMF | 25 | 0.48 ± 0.05** | 43.5 |
| 7,2'-DMF | 50 | 0.33 ± 0.04 | 61.2 |
| Diclofenac | 10 | 0.29 ± 0.03 | 65.9 |
| Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. |
Interpretation: A dose-dependent reduction in inflammatory mediators (in vitro) and paw edema (in vivo) provides strong evidence for the anti-inflammatory potential of this compound. Correlating these findings with a demonstrated inhibition of NF-κB or MAPK pathway activation via Western blot would build a robust, mechanistically supported case for its therapeutic potential.
Conclusion
The protocols detailed in these application notes provide a rigorous, multi-faceted framework for the preclinical evaluation of this compound as an anti-inflammatory agent. By progressing from broad cellular screening to specific mechanistic analysis and finally to a validated in vivo model, researchers can systematically build a comprehensive data package. This structured approach, emphasizing causality and self-validation, ensures the generation of reliable and interpretable data, paving the way for further development of this promising compound.
References
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
Gauthaman, K., & Saleem, T. S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
-
Pawar, V. D., & Das, A. K. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research, 8(9), 1256-1262. [Link]
-
Pérez-Sánchez, A., Barrajón-Catalán, E., Caturla, N., Castillo, J., Benavente-García, O., & Micol, V. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(9), 1339. [Link]
-
Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]
-
BenchChem. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
-
A.I. Assistant. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Consensus. [Link]
-
Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. European Journal of Medicinal Plants, 1-13. [Link]
-
Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (2012). Models of inflammation: carrageenan- or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Current protocols in pharmacology, Chapter 5, Unit 5.5. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Caring Sunshine. (n.d.). Relationship: Inflammation and 7-Methoxyflavone. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Kamalakkannan, J. K., Sabina, E. P., Ramya, S., & Rasool, M. (2015). Anti-inflammatory effect of certain dimethoxy flavones. Natural product research, 29(22), 2133–2136. [Link]
-
Kamalakkannan, J. K., Sabina, E. P., Ramya, S., & Rasool, M. (2015). Anti-inflammatory effect of certain dimethoxy flavones. Natural Product Research, 29(22), 2133-2136. [Link]
-
Hisadome, M., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences, 29(1), 81-86. [Link]
-
IBL International. (n.d.). TNF-α (free) ELISA Kit Manual. [Link]
-
ResearchGate. (n.d.). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα protein expression in cells. [Link]
-
Caring Sunshine. (n.d.). Relationship: Inflammation and 7,4-Dimethoxyflavone. [Link]
-
ResearchGate. (n.d.). Experiment protocol. Step 1 (Pretreatment): 3 days before LPS... [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 143-152). Humana Press. [Link]
-
ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. [Link]
-
Kunnumakkara, A. B., et al. (2010). Dihydroxypentamethoxyflavone Down-Regulates Constitutive and Inducible Signal Transducers and Activators of Transcription-3 through the Induction of Tyrosine Phosphatase SHP-1. Molecular Pharmacology, 79(2), 342-353. [Link]
-
Wang, Y., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Food & Function, 13(15), 8125-8137. [Link]
-
Serafini, M. M., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 25(3), 688. [Link]
-
Li, Y., et al. (2024). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. International Journal of Molecular Sciences, 25(3), 1735. [Link]
-
Khan, H., et al. (2010). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Current Pharmaceutical Design, 16(1), 19-28. [Link]
-
Gut. (n.d.). Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP). [Link]
-
Neamu, R. F., et al. (2015). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 10, 4329-4341. [Link]
-
Collins, F., et al. (2021). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. Frontiers in Immunology, 11, 607548. [Link]
-
Glass, C. K., Saijo, K., Winner, B., Marchetto, M. C., & Gage, F. H. (2011). Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies. PloS one, 6(10), e25539. [Link]
-
Jha, S. K., et al. (2021). Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. Cells, 9(11), 1451. [Link]
-
Kaczmarek, M., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
Frontiers Media S.A. (2021). Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. Frontiers in Pharmacology, 12, 709890. [Link]
-
El-Gamal, M. I., et al. (2019). Repurposing mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrids: Discovery of novel p38-α MAPK inhibitors as potent interceptors of macrophage-dependent production of proinflammatory mediators. Bioorganic Chemistry, 93, 103328. [Link]
-
Wu, C. C., et al. (2022). Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. Biochemical Pharmacology, 202, 115152. [Link]
-
Funamoto, M., et al. (2013). 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock. International immunopharmacology, 15(3), 640–647. [Link]
-
Sapkota, A., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Journal of Medicinal Chemistry, 68(16), 12345-12360. [Link]
-
Shomu's Biology. (2017, October 12). JAK-STAT Signalling Pathway [Video]. YouTube. [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caringsunshine.com [caringsunshine.com]
- 6. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 14. caringsunshine.com [caringsunshine.com]
- 15. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. Dihydroxypentamethoxyflavone Down-Regulates Constitutive and Inducible Signal Transducers and Activators of Transcription-3 through the Induction of Tyrosine Phosphatase SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner [frontiersin.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 28. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 30. mdpi.com [mdpi.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. inotiv.com [inotiv.com]
In-Depth Technical Guide: Experimental Protocols for In Vivo Studies of 7,2'-Dimethoxyflavone
Introduction
7,2'-Dimethoxyflavone is a naturally occurring methoxyflavone that has garnered significant interest within the scientific community. Methoxyflavones, a subclass of flavonoids, are noted for their potential therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer activities.[1][2][3] The addition of methoxy groups can enhance the metabolic stability and bioavailability of flavonoids, making them promising candidates for in vivo investigations.[4] Specifically, this compound's structural characteristics suggest potential interactions with key cellular signaling pathways implicated in various disease processes.
This guide provides a comprehensive framework for designing and executing in vivo studies to evaluate the therapeutic potential of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind experimental choices.
Preclinical In Vivo Experimental Design
A well-structured preclinical experimental design is paramount for obtaining robust and reproducible data. This section outlines the critical considerations for in vivo studies of this compound.
Animal Model Selection
The choice of animal model is contingent on the therapeutic area of investigation. For instance, studies exploring the neuroprotective effects of this compound might utilize models of neuroinflammation or anxiety.[5][6][7][8]
-
Neuroinflammation and Anxiety Models: Rodent models are frequently employed to study neuroinflammation and anxiety-like behaviors.[5][6] Chronic stress models, for example, can induce neuroinflammatory responses and anxiety, providing a relevant context to test the efficacy of this compound.[5] High-anxiety mouse models, developed through selective breeding, offer another valuable tool for investigating the compound's effects on trait anxiety and associated neuroinflammatory markers.[9]
Ethical Considerations
All animal experiments must be conducted in strict accordance with institutional and national guidelines for the ethical use of animals in research. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare.
Compound Preparation and Administration
The physicochemical properties of this compound necessitate careful consideration for its formulation and administration.
-
Solubility: Flavonoids often exhibit poor water solubility.[10] Therefore, a suitable vehicle is required for in vivo administration. A common approach involves dissolving the compound in a minimal amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then suspending it in a vehicle like corn oil or a solution containing saline and a surfactant (e.g., Tween 80).[11][12]
-
Route of Administration: Oral gavage is a common and clinically relevant route for administering flavonoids.[12][13] It allows for precise dosing and mimics the intended route of administration in humans. Intraperitoneal (i.p.) injection is another option, particularly in initial efficacy studies, as it can bypass first-pass metabolism.[10]
-
Dosing: The selection of an appropriate dose range is critical. Dose-ranging studies are recommended to determine the optimal therapeutic dose and to identify any potential toxicity.[10] Studies on similar flavonoids have employed doses ranging from 10 to 100 mg/kg body weight.[12][14]
In Vivo Study Protocols
This section provides detailed protocols for key in vivo experiments to assess the pharmacokinetic profile, efficacy, and safety of this compound.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy and toxicology data.
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model.
Protocol:
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice are commonly used for pharmacokinetic studies.
-
Dosing: Administer a single dose of this compound via oral gavage and intravenous (i.v.) injection (for bioavailability determination).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Analysis: Separate plasma from blood samples and analyze the concentration of this compound and its potential metabolites using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), and oral bioavailability.
Rationale: Pharmacokinetic data for methoxyflavones indicate that they are often rapidly absorbed, with Tmax values typically between 1 and 2 hours.[15][16] However, oral bioavailability can be low, ranging from 1% to 4%.[15] Understanding these parameters is essential for designing effective dosing regimens in subsequent efficacy studies.
Efficacy Studies in a Neuroinflammation and Anxiety Model
This protocol outlines an efficacy study using a chronic stress-induced model of neuroinflammation and anxiety.
Objective: To evaluate the therapeutic efficacy of this compound in mitigating neuroinflammation and anxiety-like behaviors.
Experimental Workflow:
Caption: Experimental workflow for the in vivo efficacy study.
Protocol:
-
Animal Model: Use a validated rodent model of chronic stress, such as chronic unpredictable stress (CUS).
-
Experimental Groups:
-
Group 1: Vehicle control (no stress, vehicle administration)
-
Group 2: Stress control (stress, vehicle administration)
-
Group 3: Low-dose this compound (stress, low-dose administration)
-
Group 4: High-dose this compound (stress, high-dose administration)
-
-
Stress Paradigm: Subject the stress groups to a series of unpredictable stressors daily for a defined period (e.g., 21 days).
-
Drug Administration: Administer this compound or vehicle daily throughout the stress period.
-
Behavioral Testing: After the treatment period, assess anxiety-like behaviors using validated tests such as the elevated plus-maze, open field test, and light-dark box test.
-
Biomarker Analysis: Following behavioral testing, collect brain tissue (e.g., hippocampus, prefrontal cortex) and blood samples. Analyze for markers of neuroinflammation, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), and signaling pathways associated with neuroinflammation and neuronal survival.[5]
Rationale: Chronic stress is known to induce neuroinflammation, which is implicated in the pathophysiology of anxiety and depression.[5] By evaluating the effect of this compound on both behavioral and molecular endpoints, this study can provide insights into its potential therapeutic mechanism.
Signaling Pathway Analysis:
Caption: Postulated signaling pathways modulated by this compound.
Acute Oral Toxicity Study
An acute oral toxicity study is essential to determine the safety profile of this compound. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for conducting such studies.[17][18][19]
Objective: To determine the acute oral toxicity of this compound in rodents.
Protocol (based on OECD Guideline 425: Up-and-Down Procedure): [20][21]
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female Wistar rats).
-
Dosing: Administer a single oral dose of this compound to one animal at a time. The initial dose is selected based on available data, and subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[18]
-
Data Analysis: The results are used to estimate the LD50 (median lethal dose) and to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[17][21]
Rationale: The Up-and-Down Procedure is a statistically efficient method that minimizes the number of animals required while still providing a reliable estimate of acute oral toxicity.[20][21]
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Proposed Dosing Regimen for Efficacy Studies
| Group | Treatment | Dose (mg/kg) | Route of Administration | Frequency |
| 1 | Vehicle Control | - | Oral Gavage | Daily |
| 2 | Stress Control | - | Oral Gavage | Daily |
| 3 | Low-Dose | This compound | 10 | Oral Gavage |
| 4 | High-Dose | This compound | 50 | Oral Gavage |
Table 2: Key Pharmacokinetic Parameters of Methoxyflavones (for reference)
| Compound | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| 5,7-Dimethoxyflavone | 0.34 - 0.83 | 1.17 - 1.83 | 2.03 - 2.60 | ~1-4 | [15][16] |
| 5,7,4'-Trimethoxyflavone | 0.55 - 0.88 | 1 - 2 | 3 - 6 | ~1-4 | [15] |
Conclusion
This guide provides a comprehensive framework for conducting in vivo studies of this compound. By following these detailed protocols and considering the underlying scientific rationale, researchers can generate high-quality, reproducible data to elucidate the therapeutic potential of this promising natural compound. The successful execution of these studies will contribute valuable knowledge to the fields of pharmacology and drug development.
References
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available from: [Link]
-
OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). Available from: [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity (1987). Available from: [Link]
-
Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. Available from: [Link]
-
Acute Toxicity by OECD Guidelines. Available from: [Link]
-
(PDF) In vivo assay to monitor flavonoid uptake across plant cell membranes. Available from: [Link]
-
Chronic Stress-Induced Neuroinflammation: Relevance of Rodent Models to Human Disease. Available from: [Link]
-
Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Available from: [Link]
-
Inflammation modulates anxiety in an animal model of multiple sclerosis. Available from: [Link]
-
Animal Models for Neuroinflammation and Potential Treatment Methods. Available from: [Link]
-
Neuroinflammatory alterations in trait anxiety: modulatory effects of minocycline. Available from: [Link]
-
Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. Available from: [Link]
-
Effects of Single Oral Doses of Flavonoids on Absorption and Tissue Distribution of Orally Administered Doses of Trace Elements. Available from: [Link]
-
Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats. Available from: [Link]
-
Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. Available from: [Link]
-
Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. Available from: [Link]
-
Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma. Available from: [Link]
-
In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. Available from: [Link]
-
In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L. Available from: [Link]
-
The fate of flavonoids after oral administration: a comprehensive overview of its bioavailability. Available from: [Link]
-
Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover). Available from: [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. Available from: [Link]
-
Effect of the active ingredient of Kaempferia parviflora, 5,7-dimethoxyflavone, on the pharmacokinetics of midazolam. Available from: [Link]
-
Oral administration of the flavonoid myricitrin prevents dextran sulfate sodium-induced experimental colitis in mice through modulation of PI3K/Akt signaling pathway. Available from: [Link]
-
Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities. Available from: [Link]
-
ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Available from: [Link]
-
Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats. Available from: [Link]
-
(PDF) Effects of Single Oral Doses of Flavonoids on Absorption and Tissue Distribution of Orally Administered Doses of Trace Elements in Rats. Available from: [Link]
-
Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Available from: [Link]
-
The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. Available from: [Link]
Sources
- 1. cimasci.com [cimasci.com]
- 2. Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
- 7. Inflammation modulates anxiety in an animal model of multiple sclerosis [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 9. Neuroinflammatory alterations in trait anxiety: modulatory effects of minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciepub.com [sciepub.com]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. umwelt-online.de [umwelt-online.de]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 21. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
Application Notes and Protocols for Studying Enzyme Inhibition with 7,2'-Dimethoxyflavone
Introduction: The Promise of Methoxyflavones in Enzyme Inhibition
Flavonoids, a class of polyphenolic compounds abundant in nature, have long been a focal point of drug discovery due to their diverse pharmacological activities. Within this class, methoxyflavones, and specifically 7,2'-Dimethoxyflavone, are emerging as compounds of significant interest for researchers in enzymology and drug development. The methylation of the flavonoid backbone can enhance metabolic stability and oral bioavailability, overcoming a common limitation of their hydroxylated counterparts[1]. This compound, with its distinct substitution pattern, presents a unique scaffold for investigating enzyme-inhibitor interactions.
This guide provides a comprehensive overview of the application of this compound in studying enzyme inhibition, with a primary focus on aromatase (CYP19A1), a key enzyme in estrogen biosynthesis and a critical target in the treatment of hormone-dependent cancers[2][3]. The principles and protocols detailed herein can be adapted to study the inhibitory effects of this compound on other enzymes as well.
Molecular Mechanism of Action: Competitive Inhibition of Aromatase
Aromatase, a member of the cytochrome P450 superfamily, catalyzes the final and rate-limiting step of estrogen biosynthesis—the aromatization of androgens into estrogens[2][3]. Many flavonoids are known to inhibit aromatase, and their mechanism of action is often competitive, meaning they bind to the active site of the enzyme, preventing the substrate from binding[4][5].
The inhibitory activity of flavones is highly dependent on their structure. The methoxy groups at the 7 and 2' positions of this compound are predicted to play a crucial role in its interaction with the aromatase active site. It is hypothesized that this compound binds to the active site of aromatase, thereby blocking the access of the natural substrates, androstenedione and testosterone, and consequently inhibiting the production of estrone and estradiol.
Caption: Competitive inhibition of aromatase by this compound.
Quantitative Analysis of Methoxyflavone-Mediated Aromatase Inhibition
The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for this compound are not extensively documented in peer-reviewed literature, data from structurally similar methoxyflavones provide a strong rationale for its investigation as a potent aromatase inhibitor.
| Compound | IC50 (µM) | Enzyme Source | Reference |
| 7-Hydroxyflavone | 0.5 | Human Placental Microsomes | [4] |
| 7-Methoxyflavone | 1.9 | Recombinant CYP19 | [1] |
| 7,4'-Dihydroxyflavone | 2.0 | Human Placental Microsomes | [4] |
| 7,4'-Dimethoxyflavone | 2 - 9 | Recombinant CYP19 | [1][6] |
| Chrysin (5,7-Dihydroxyflavone) | 4.2 | Recombinant CYP19 | [1] |
| 5,7-Dimethoxyflavone | 123 | Recombinant CYP19 | [1][6] |
| Letrozole (Positive Control) | 0.0019 | Recombinant CYP19A1 | [7] |
| Aminoglutethimide (Positive Control) | 1.0 - 6.0 | In vitro assays | [8] |
This table presents a comparative overview of the inhibitory potency of various flavones against aromatase. The protocol provided in the following section is designed to enable researchers to determine the specific IC50 value for this compound.
Experimental Protocol: In Vitro Aromatase Inhibition Assay
This protocol describes a cell-free, fluorescence-based assay to determine the inhibitory potential of this compound on human recombinant aromatase (CYP19A1).
Materials and Reagents
-
This compound (test compound)
-
Recombinant human aromatase (CYP19A1) supersomes
-
Aromatase substrate (e.g., dibenzylfluorescein)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Positive control inhibitor (e.g., Letrozole or Chrysin)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow
Caption: Experimental workflow for the in vitro aromatase inhibition assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in potassium phosphate buffer to achieve final assay concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a stock solution of the positive control inhibitor (e.g., Letrozole) in DMSO and create serial dilutions in the same manner.
-
Prepare the reaction buffer containing the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup (in a 96-well black microplate):
-
Test Wells: Add the reaction buffer, the appropriate dilution of this compound, and recombinant aromatase enzyme.
-
Positive Control Wells: Add the reaction buffer, the appropriate dilution of the positive control inhibitor, and the enzyme.
-
Negative Control (100% activity) Wells: Add the reaction buffer, vehicle (DMSO), and the enzyme.
-
Blank (no enzyme) Wells: Add the reaction buffer and vehicle.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
-
Reaction Termination and Fluorescence Measurement:
-
Terminate the reaction according to the assay kit manufacturer's protocol (e.g., by adding a stop solution).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for dibenzylfluorescein)[1].
-
Data Analysis and Interpretation
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Fluorescence of Test Well - Fluorescence of Blank) / (Fluorescence of Negative Control - Fluorescence of Blank)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model using a non-linear regression analysis software.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by the inclusion of both positive and negative controls. The positive control (a known aromatase inhibitor like Letrozole) validates that the assay system is sensitive to inhibition, while the negative control (vehicle) establishes the baseline for 100% enzyme activity. Running each concentration in triplicate will ensure the reproducibility of the results.
Conclusion and Future Directions
This compound holds considerable potential as a tool for studying enzyme inhibition, particularly in the context of aromatase and its role in disease. The enhanced bioavailability of methoxyflavones makes them attractive candidates for further investigation in cellular and in vivo models. The protocols outlined in this guide provide a solid foundation for researchers to quantitatively assess the inhibitory activity of this compound and to explore its mechanism of action against a range of enzymatic targets. Future studies should aim to determine the precise kinetic parameters (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed) to fully characterize the interaction of this promising compound with its target enzymes.
References
-
Walle, T., & Walle, U. K. (2007). Aromatase inhibition by bioavailable methylated flavones. Journal of Steroid Biochemistry and Molecular Biology, 107(1-2), 118-121. [Link]
-
U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recombinant Aromatase. [Link]
-
Ibrahim, A. R., & Abul-Hajj, Y. J. (1990). Aromatase inhibition by flavonoids. The Journal of Steroid Biochemistry and Molecular Biology, 37(2), 257–260. [Link]
-
Shimada, T., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(1), 1-12. [Link]
-
Sabatino, M., et al. (2023). Switching from Aromatase Inhibitors to Dual Targeting Flavonoid-Based Compounds for Breast Cancer Treatment. International Journal of Molecular Sciences, 24(7), 6419. [Link]
-
Balunas, M. J., & Kinghorn, A. D. (2010). Natural Product Compounds with Aromatase Inhibitory Activity: An Update. Planta Medica, 76(11), 1087–1093. [Link]
-
Oh, S. M., et al. (2008). Induction and inhibition of aromatase (CYP19) activity by natural and synthetic flavonoid compounds in H295R human adrenocortical carcinoma cells. Toxicology Letters, 181(3), 173-180. [Link]
-
Ibrahim, A. R., & Abul-Hajj, Y. J. (1990). Aromatase inhibition by flavonoids. Journal of Steroid Biochemistry and Molecular Biology, 37(2), 257-260. [Link]
-
Brueggemeier, R. W., et al. (2019). Breast Cancer Cytochromes P450: Chemopreventive and/or Therapeutic Targets for Naturally Occurring Phytochemicals. Molecules, 24(22), 4043. [Link]
-
Wu, C. C., et al. (2022). Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. Biochemical Pharmacology, 202, 115152. [Link]
-
Khan, S., et al. (2019). Dietary flavones and flavonones display differential effects on aromatase (CYP19) transcription in the breast cancer cells MCF-7. Journal of Functional Foods, 59, 239-247. [Link]
-
Sabatino, M., et al. (2021). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Molecules, 26(15), 4467. [Link]
Sources
- 1. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Product Compounds with Aromatase Inhibitory Activity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breast Cancer Cytochromes P450: Chemopreventive and/or Therapeutic Targets for Naturally Occurring Phytochemicals [mdpi.com]
- 4. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavones as tyrosinase inhibitors: kinetic studies in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
7,2'-Dimethoxyflavone stability issues in DMSO solution
A Guide to Understanding and Preventing Stability Issues in DMSO Solution
Welcome to the technical support center for 7,2'-Dimethoxyflavone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and storage of this compound, particularly regarding its stability in dimethyl sulfoxide (DMSO) solutions. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding this compound stability.
Q1: I've just dissolved my this compound in DMSO and the solution has a slight yellow tint. Is this normal?
Yes, it is common for solutions of flavonoids, including this compound, to have a pale yellow appearance. The color intensity will depend on the concentration. However, a significant or progressive change in color, such as turning dark yellow, brown, or pink, upon storage may indicate degradation.[1][2]
Q2: My this compound DMSO stock solution has changed color after a few weeks at -20°C. What could be the cause?
A color change is often the first visual indicator of compound instability.[2] Several factors, even at low temperatures, can contribute to the degradation of flavonoids in DMSO:
-
Oxidation: Flavonoids can be susceptible to oxidation. While freezing slows this process, it does not eliminate it entirely. The presence of trace amounts of oxygen in the headspace of the vial can contribute to slow degradation over time.[3]
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Water can facilitate hydrolytic degradation of the flavonoid structure. It is crucial to use anhydrous, high-purity DMSO and handle it in a way that minimizes exposure to ambient air.
-
Light Exposure: Many flavonoids are light-sensitive.[5] Repeated exposure to lab lighting during handling can initiate photodegradation. Storing stock solutions in amber vials or wrapped in foil is a critical preventative measure.[4]
Q3: What are the definitive storage conditions for this compound stock solutions in DMSO?
To ensure the long-term integrity of your compound, we recommend the following storage protocol, summarized in the table below.
| Parameter | Recommendation | Rationale | Source(s) |
| Solvent | High-Purity, Anhydrous DMSO | Minimizes water content, which can cause hydrolytic degradation. | [4] |
| Temperature | -80°C for long-term (>1 month) | Significantly slows down degradation kinetics. | [6][7] |
| -20°C for short-term (<1 month) | Adequate for short periods, but -80°C is superior for long-term stability. | [7][8][9] | |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles which can compromise compound stability. | [6][7] |
| Container | Amber glass vials or polypropylene tubes | Protects from light-induced degradation. | [4][5] |
| Atmosphere | Consider purging with inert gas (Argon/Nitrogen) | Reduces exposure to oxygen, minimizing oxidative degradation. | [10] |
Q4: How many freeze-thaw cycles are acceptable for a DMSO stock solution?
While some studies on diverse compound libraries show stability over several freeze-thaw cycles[10], it is a significant risk factor for degradation and precipitation. We strongly advise against repeated freeze-thaw cycles. The best practice is to prepare single-use aliquots from your primary stock solution immediately after preparation.[6][7] This ensures that each experiment uses a solution that has only been thawed once.
Q5: My compound precipitated after I diluted my DMSO stock into an aqueous buffer for my assay. What happened?
This is a common issue known as "precipitation upon dilution." this compound, like many organic compounds, is highly soluble in 100% DMSO but can have very low solubility in aqueous media.[11] When a concentrated DMSO stock is rapidly diluted into a buffer, the compound may crash out of solution.
Solution: Perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into your aqueous assay buffer.[6] This stepwise process helps keep the compound in solution and ensures the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[6][7]
Troubleshooting Guide
Use this section when you encounter specific problems during your experiments.
Issue 1: Inconsistent or Non-reproducible Bioassay Results
You run an experiment one week and get a potent effect, but the next week the activity is significantly reduced.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental data.
Issue 2: Visible Color Change or Precipitation in Stock Solution
You retrieve your stock solution from the -80°C freezer and notice it has turned a darker color or contains visible crystals.
-
Potential Cause (Color Change): This strongly suggests chemical degradation, likely through oxidation or hydrolysis, as previously discussed.[2] Even if an HPLC analysis shows the main peak is still present, the appearance of degradation products could interfere with your assay.[1]
-
Potential Cause (Precipitation): The compound may have a limited solubility in DMSO at very high concentrations, especially if the temperature fluctuates. Alternatively, if non-anhydrous DMSO was used, absorbed water could reduce the solvent's solvating power for the hydrophobic flavone, causing it to precipitate.[11][12]
Immediate Action:
-
Do not use the solution. The actual concentration of the active compound is unknown and degradation products may have unintended biological effects.
-
Attempt to re-solubilize: Gentle warming (e.g., 37°C water bath) and sonication can be attempted to redissolve a precipitate.[6] However, if the solution does not become clear, or if a color change is also present, the stock should be discarded.
-
Prepare a fresh stock solution: Follow the rigorous protocol outlined below, paying close attention to the quality of the DMSO and handling procedures.
Experimental Protocols
Protocol 1: Preparation of a High-Integrity this compound Stock Solution
This protocol is designed to minimize the primary sources of compound degradation.
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO (new, sealed bottle recommended)
-
Sterile, amber glass vials or polypropylene tubes with secure caps
-
Calibrated analytical balance and sterile pipette tips
-
-
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex gently until the compound is completely dissolved. Avoid vigorous mixing that introduces air bubbles.[6]
-
If dissolution is slow, sonicate the tube in a water bath for several minutes.[6] Gentle warming (37°C) can be used cautiously, but be aware that heat can degrade some compounds.[6]
-
Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in appropriately labeled amber vials.
-
(Optional but recommended) Purge the headspace of each aliquot vial with an inert gas (argon or nitrogen) before sealing.
-
Store aliquots at -80°C.
-
Protocol 2: Basic Assessment of Compound Stability by HPLC-UV
This method allows you to compare a stored sample to a freshly prepared standard to check for degradation.
-
Objective: To detect the appearance of degradation products (new peaks) or a decrease in the main compound peak.
-
Materials:
-
HPLC system with a UV detector and a reversed-phase C18 column.[5]
-
Stored aliquot of this compound in DMSO.
-
Freshly prepared solution of this compound in DMSO (reference standard).
-
HPLC-grade solvents (e.g., acetonitrile and water with 0.1% formic acid).
-
-
Procedure:
-
Develop a suitable isocratic or gradient HPLC method. A good starting point for flavonoids is a mobile phase of acetonitrile and water (with 0.1% formic acid) and detection at a wavelength where the flavone absorbs strongly (e.g., ~260-350 nm).
-
Dilute both the stored sample and the fresh reference standard to the same concentration in the mobile phase.
-
Inject the reference standard and record the chromatogram. Note the retention time and peak area of the main this compound peak.
-
Inject the stored sample.
-
Analysis: Compare the chromatograms.
-
Stable: The chromatogram of the stored sample should show a single major peak at the same retention time as the reference, with a comparable peak area.
-
Degraded: The chromatogram of the stored sample may show a significantly smaller peak area for the main compound and/or the appearance of new peaks (typically at earlier retention times for more polar degradation products).[5]
-
-
Potential Degradation Pathways
Flavonoids can degrade through several mechanisms. Understanding these can help in troubleshooting.
Caption: Conceptual overview of factors leading to flavonoid degradation.
References
- Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5), 1–6.
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Klein, L. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–716. Retrieved from [Link]
-
A.P.S. Staff. (2024, August 12). Harnessing the Power of DMSO: A Deep Dive into Plant Extract Solvent Dynamics. A.P.S. Retrieved from [Link]
-
A.P.S. Staff. (2024, July 18). Unlocking the Potential of Plant Extracts: The Role of DMSO in Phytochemical Recovery. A.P.S. Retrieved from [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716. Retrieved from [Link]
-
Winter, C. (2026, January 14). When Topical Remedies Really Work (And When They Don't). Wintergreen Botanicals. Retrieved from [Link]
-
Fowler, M. I. (2023, May 30). Answer to "Can I store a stock solution of quercetin dihydrate?". ResearchGate. Retrieved from [Link]
-
Khan, A., et al. (2026, January 14). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI. Retrieved from [Link]
-
Tura, D., & Robards, K. (2002). VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Kačíková, D., et al. (2023). Differentiation of Medicinal Plants According to Solvents, Processing, Origin, and Season by Means of Multivariate Analysis of Spectroscopic and Liquid Chromatography Data. Molecules. Retrieved from [Link]
-
de Rijke, E., et al. (2006). Analytical separation and detection methods for flavonoids. Journal of Chromatography A. Retrieved from [Link]
-
Mustafa, A. J., & Ali, A. M. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Journal of Studies in Science and Engineering. Retrieved from [Link]
-
Schneider, H., & Blaut, M. (2000). Degradation of Quercetin and Luteolin by Eubacterium ramulus. Applied and Environmental Microbiology. Retrieved from [Link]
-
Nagayoshi, H., et al. (2022). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica. Retrieved from [Link]
-
Braune, A., et al. (2001). Anaerobic Degradation of Flavonoids by Clostridium orbiscindens. Applied and Environmental Microbiology. Retrieved from [Link]
-
Reddit User. (2022, May 16). Possible cause of stock solution colour change?. r/labrats on Reddit. Retrieved from [Link]
-
Gec, J., et al. (2023). Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles. Molecular Pharmaceutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation curve of flavonols in aqueous solution at 100 °C. ResearchGate. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from [Link]
-
Fábián, I., & Kállay, M. (2012). On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions. Semantic Scholar. Retrieved from [Link]
-
MCE. (2025, July 29). Answer to "Is it normal that SC79 turned pink after being prepared as a stock solution with DMSO?". ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Color change of compound 4 (1 μM, DMSO−water, 1:9 v/v) in the.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Flavone, 5-Hydroxyflavone, and 5,7-Dihydroxyflavone to Mono-, Di-, and Tri-Hydroxyflavones by Human Cytochrome P450 Enzymes. ResearchGate. Retrieved from [Link]
-
Chen, Y.-L., et al. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. International Journal of Molecular Sciences. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. Retrieved from [Link]
-
ResearchGate. (n.d.). The absorption spectra of 5,7-dimethoxyflavone in standard and all sample bands. ResearchGate. Retrieved from [Link]
-
Göl, C. (2016, May 17). Answer to "Does DMSO change color with heating and exposure to air?". ResearchGate. Retrieved from [Link]
-
Byun, S., et al. (2011). 5,7-dimethoxyflavone induces melanogenesis in B16F10 melanoma cells through cAMP-dependent signalling. Experimental Dermatology. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 7,4'-Dimethoxyflavone (FDB001753). FooDB. Retrieved from [Link]
-
Wu, C.-C., et al. (2022). Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. Biochemical Pharmacology. Retrieved from [Link]
-
Hsieh, C.-Y., et al. (2020). Induction of HO-1 by 5, 8-Dihydroxy-4',7-Dimethoxyflavone via Activation of ROS/p38 MAPK/Nrf2 Attenuates Thrombin-Induced Connective Tissue Growth Factor Expression in Human Cardiac Fibroblasts. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]
-
ResearchGate. (n.d.). The change in the color of DMSO solution of base indicators before and.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of (A) 5,7-dimethoxyflavone (DMF), (B).... ResearchGate. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 7,2'-Dimethoxyflavone Crystallization Methods
Welcome to the technical support guide for the crystallization of 7,2'-dimethoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification and crystal growth of this flavonoid. As crystallization is often a blend of science and art, this guide provides in-depth, field-proven insights to move your experiments from frustration to success.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts that are crucial for designing a successful crystallization experiment.
Q1: What is the fundamental principle of crystallization for a compound like this compound?
Crystallization is a powerful purification technique based on the principles of solubility.[1] Most compounds, including this compound, are more soluble in hot solvents than in cold ones.[1] The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[2] As this solution cools slowly, the solubility of the flavone decreases, and the solution becomes supersaturated.
Supersaturation is the essential driving force for crystallization.[3] This unstable state resolves itself through two key stages:
-
Nucleation: The initial formation of tiny, stable crystalline embryos or "nuclei."[4][5][6] This is the birth of the crystal.
-
Crystal Growth: The subsequent, orderly addition of more molecules from the solution onto the surface of the existing nuclei, allowing the crystal to grow in size.[3][5]
The goal is to control conditions to favor slow crystal growth over rapid nucleation, which is the key to obtaining large, pure crystals.[7][8]
Q2: How do I choose a suitable solvent for this compound crystallization?
Solvent selection is the most critical factor in a crystallization experiment.[9] The ideal solvent for a single-solvent crystallization should exhibit the following properties:
-
High solubility at high temperatures: It should dissolve the this compound completely when hot or boiling.
-
Low solubility at low temperatures: The compound should be poorly soluble or insoluble when the solvent is cold (room temperature or below), allowing for maximum recovery of the purified solid.
-
Inertness: The solvent should not react with the flavone.
-
Volatility: It should have a relatively low boiling point to be easily removed from the crystals after filtration.
-
Impurity Profile: It should either dissolve impurities completely even when cold or not dissolve them at all, allowing them to be filtered out from the hot solution.
For this compound, a flavonoid, solvents like methanol, ethanol, ethyl acetate, acetone, and mixtures such as chloroform/ethyl acetate or ethyl acetate/hexane have been used for related structures.[10][11] Due to the poor aqueous solubility of many flavonoids, highly polar solvents like water are often unsuitable on their own but can be used as an "anti-solvent."[12][13]
A practical approach is to perform small-scale solubility tests with a few milligrams of your compound in various solvents to observe these properties directly.
Q3: Why is the rate of cooling so important for growing high-quality crystals?
The rate of cooling directly influences the balance between nucleation and crystal growth.[3]
-
Slow Cooling: Promotes a low level of supersaturation over a longer period. This creates fewer initial nuclei, giving each one more time and opportunity to grow large by accreting molecules from the solution in an orderly fashion.[2][7] The result is typically a smaller number of large, well-formed, and pure crystals.
-
Rapid Cooling (Crashing Out): Generates a high level of supersaturation very quickly. This leads to a massive number of nucleation events simultaneously.[14] With so many nuclei competing for the available solute, none can grow to a significant size, resulting in a fine powder or microcrystals. This rapid process is also more likely to trap impurities within the fast-forming crystal lattice.
Therefore, to obtain crystals suitable for applications like X-ray crystallography, slow and controlled cooling is paramount.[2]
Troubleshooting Guide: Common Crystallization Problems
This section provides direct answers and actionable solutions to specific issues you may encounter during your experiments.
Q1: I've dissolved my compound, but no crystals are forming upon cooling. What should I do?
This is a common issue that typically indicates the solution is not supersaturated, most often because too much solvent was used.[14]
Causality: If the concentration of this compound remains below its solubility limit even at low temperatures, there is no thermodynamic driving force for crystallization.
Solutions (in order of application):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface.[14][15] The microscopic glass fragments serve as nucleation sites where crystals can begin to form.
-
Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution.[15] This provides a perfect template for crystal growth, bypassing the nucleation barrier.
-
Reduce the Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[14] Allow the more concentrated solution to cool slowly again.
-
Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can try adding a "bad" (anti-solvent) dropwise until the solution becomes cloudy (indicating the onset of precipitation), then add a drop or two of the good solvent to redissolve it slightly and allow it to stand.
Q2: My compound "oiled out" instead of crystallizing. Why did this happen and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid phase (an oil) rather than a solid crystal.[16] This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[14] Impurities can significantly lower a compound's melting point, making this problem more likely.[17][18] Oiled-out products are often impure because the oil can dissolve impurities more effectively than the solvent.[14][16]
Causality: The solute molecules have enough thermal energy to exist as a liquid but not enough solubility to remain in the solvent.
Solutions:
-
Reheat and Add More Solvent: The most common fix is to heat the solution until the oil redissolves, add a small amount of additional solvent, and then attempt to cool the solution much more slowly.[14] This keeps the compound dissolved until the solution temperature is below its melting point.
-
Lower the Crystallization Temperature: Try cooling the solution to a much lower temperature (e.g., in an ice bath or freezer) after the initial slow cooling to room temperature.
-
Change the Solvent System: The melting point of the solute-solvent system may be too low. Try a solvent with a lower boiling point.
-
Remove Impurities: If impurities are suspected, you may need to purify the material further using another method (like column chromatography) before attempting crystallization again. Using activated charcoal during the crystallization process can sometimes help remove colored impurities.[18]
Q3: My experiment resulted in an amorphous powder/precipitate, not crystals. What went wrong?
This issue is mechanistically similar to obtaining very small crystals and is caused by reaching a very high level of supersaturation too quickly.[8] The molecules crash out of solution so rapidly that they do not have time to arrange themselves into an ordered crystal lattice.
Causality: The rate of nucleation far exceeds the rate of crystal growth, leading to a disordered solid.
Solutions:
-
Slow Down the Process: This is the most critical intervention.
-
If using a cooling method, cool the solution much more slowly. Insulating the flask can help.[2][15]
-
If using an anti-solvent, add it more slowly and with vigorous stirring to avoid localized high supersaturation.
-
If using evaporation, slow the rate of evaporation by covering the container more tightly (e.g., with parafilm pierced with a few small holes).[19]
-
-
Reduce the Concentration: Start with a more dilute solution. Redissolve the precipitate in additional hot solvent and re-cool slowly.[8]
-
Use a Different Solvent: The chosen solvent may be too "poor" for the compound, causing it to crash out with only a slight change in temperature. Try a solvent in which the flavone is slightly more soluble.
Q4: I'm only getting very small needles or microcrystals. How can I grow larger, single crystals suitable for X-ray diffraction?
The formation of many small crystals or needles indicates that the nucleation rate is too high.[8] To get larger crystals, you must create an environment that favors crystal growth over the formation of new nuclei.
Causality: Too many nucleation sites are formed, competing for the limited amount of solute and preventing any single crystal from growing large.
Solutions:
-
Reduce Supersaturation Level: The key is to slow everything down. Use a slightly more dilute solution or cool the solution at a much slower rate.[8]
-
Use Vapor Diffusion: This is one of the most effective methods for growing high-quality single crystals from small amounts of material.[9][20] It creates a very slow and controlled change in solvent composition, leading to ideal conditions for crystal growth.
-
Minimize Mechanical Disturbances: Do not bump or move your crystallization setup.[7] Vibrations can trigger mass nucleation events.
-
Ensure Purity: Highly pure compounds tend to form better crystals. Impurities can inhibit growth on crystal faces, leading to smaller or malformed crystals.[8]
Q5: My final crystal yield is very low. What are the possible reasons?
A low yield means a significant amount of your compound was left behind in the "mother liquor" (the remaining solution after filtration).[14]
Causality: Several factors can lead to poor recovery.
Potential Causes & Solutions:
-
Too Much Solvent: This is the most common cause.[14] To check, take a small sample of the mother liquor and evaporate it. If a large amount of solid remains, you used too much solvent. You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again for a "second crop" of crystals.
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem. Ensure your filtration apparatus and receiving flask are pre-heated.
-
Incomplete Cooling: Ensure you have allowed the solution to cool completely, and consider placing it in an ice bath for 15-20 minutes before filtration to maximize precipitation.[15]
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of ice-cold crystallization solvent.
Data Presentation
Table 1: Properties of Common Solvents for Flavonoid Crystallization
It is highly recommended to perform small-scale solubility tests with this compound to determine the optimal solvent or solvent system for your specific sample purity and conditions.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes on Usage for Flavonoids |
| Methanol | 65 | 32.7 | Often a good solvent for dissolving flavonoids.[21] |
| Ethanol | 78 | 24.5 | Similar to methanol, commonly used. |
| Acetone | 56 | 20.7 | Good solvent, but its volatility can lead to rapid crystallization. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, often used in mixtures.[10][11] |
| Dichloromethane | 40 | 9.1 | Volatility can be an issue; use for slow evaporation with care.[22] |
| Chloroform | 61 | 4.8 | Often used in mixtures for flavone derivatives.[10][11] |
| Toluene | 111 | 2.4 | A non-polar option, useful as an anti-solvent or for specific systems. |
| Hexane/Heptane | 69 / 98 | ~1.9 | Non-polar anti-solvents, often added to more polar solutions.[10][11] |
| Water | 100 | 80.1 | Flavonoids often have poor solubility; primarily used as an anti-solvent.[13] |
Experimental Protocols & Visualizations
Protocol 1: Single-Solvent Crystallization by Slow Cooling
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) with gentle swirling.
-
Continue to add the solvent in small portions until the solid has just completely dissolved.[1] Avoid adding a large excess.
-
If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.
-
Cover the flask with a watch glass or loosely with foil and set it on a surface where it will not be disturbed.
-
Allow the solution to cool slowly to room temperature. To ensure very slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[19]
-
Once the flask has reached room temperature and crystals have formed, place it in an ice bath for 15-20 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry.
Caption: Workflow for Single-Solvent Crystallization.
Protocol 2: Crystallization by Vapor Diffusion
This method is excellent for producing high-quality single crystals when only a small amount of material is available.[20]
-
Dissolve 5-10 mg of this compound in a minimal amount (0.5-1 mL) of a relatively volatile "good" solvent (e.g., acetone, ethyl acetate) in a small, narrow vial.
-
Select a "bad" or "anti-solvent" in which the compound is insoluble (e.g., hexane, heptane). The anti-solvent should be more volatile than the good solvent.
-
Place the small vial (uncapped) inside a larger jar or beaker containing a small amount (2-3 mL) of the anti-solvent.
-
Seal the larger container tightly and leave it undisturbed.
-
Vapor from the anti-solvent will slowly diffuse into the inner vial, gradually lowering the solubility of the compound and promoting slow crystal growth over several days.
Caption: Diagram of the Vapor Diffusion Method.
Troubleshooting Flowchart: Oiling Out
Caption: Decision tree for troubleshooting "oiling out".
References
-
Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved January 15, 2026, from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). UHANDS. Retrieved January 15, 2026, from [Link]
-
De Yoreo, J. J. (2013). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry. Retrieved January 15, 2026, from [Link]
-
How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved January 15, 2026, from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 1), 1–9. Retrieved January 15, 2026, from [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved January 15, 2026, from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 15, 2026, from [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved January 15, 2026, from [Link]
-
Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly. Retrieved January 15, 2026, from [Link]
-
Cejka, J., Corma, A., & Zones, S. (Eds.). (2010). 1 Synthesis Mechanism: Crystal Growth and Nucleation. Wiley-VCH. Retrieved January 15, 2026, from [Link]
-
Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007–5019. Retrieved January 15, 2026, from [Link]
-
Staples, R. J. (2012, December 12). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. Retrieved January 15, 2026, from [Link]
-
Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida Center for Xray Crystallography. Retrieved January 15, 2026, from [Link]
-
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved January 15, 2026, from [Link]
-
Mechanism of Crystallization | Nucleation | Crystal Growth | What is Crystallization. (2023, August 23). YouTube. Retrieved January 15, 2026, from [Link]
-
Zhang, X., et al. (2022). In Situ Kinetic Observations on Crystal Nucleation and Growth. Chemical Reviews. Retrieved January 15, 2026, from [Link]
-
Mueller, L. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E. Retrieved January 15, 2026, from [Link]
-
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved January 15, 2026, from [Link]
-
Wang, S., et al. (2021). Recent Advances in Pharmaceutical Cocrystals: A Focused Review of Flavonoid Cocrystals. Pharmaceutics. Retrieved January 15, 2026, from [Link]
-
Emmerling, F., et al. (2021). Flavone Cocrystals: A Comprehensive Approach Integrating Experimental and Virtual Methods. Crystal Growth & Design. Retrieved January 15, 2026, from [Link]
-
Klitou, P., et al. (2023). Navigating the Complex Solid Form Landscape of the Quercetin Flavonoid Molecule. Crystal Growth & Design. Retrieved January 15, 2026, from [Link]
-
Chadwick, K., et al. (2013). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. Retrieved January 15, 2026, from [Link]
-
Advice for Crystallization. (n.d.). Universität Potsdam. Retrieved January 15, 2026, from [Link]
-
crystallization of small molecules. (n.d.). Universitat Autònoma de Barcelona. Retrieved January 15, 2026, from [Link]
-
Ullah, F., et al. (2020). Synthesis, crystal studies and biological evaluation of flavone derivatives. PubMed. Retrieved January 15, 2026, from [Link]
-
Ullah, F., et al. (2020). Synthesis, crystal studies and biological evaluation of flavone derivatives. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Common Challenges in Crystallization Processes. (2025, April 10). YouTube. Retrieved January 15, 2026, from [Link]
-
D'Auria, M., et al. (2025). Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Kavuru, P. (2011). Crystal Engineering of Flavonoids. Digital Commons @ USF. Retrieved January 15, 2026, from [Link]
-
Flavones and Related Compounds: Synthesis and Biological Activity. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
new synthesis of 5 ,7- dimethoxyflavone and 5,7,3',4' - tetramethoxyflavone. (2018, March 27). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. (2025, October 13). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. youtube.com [youtube.com]
- 4. eps.mcgill.ca [eps.mcgill.ca]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How To [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. Synthesis, crystal studies and biological evaluation of flavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Crystal Engineering of Flavonoids" by Padmini Kavuru [digitalcommons.usf.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 16. mt.com [mt.com]
- 17. reddit.com [reddit.com]
- 18. brainly.com [brainly.com]
- 19. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 20. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. unifr.ch [unifr.ch]
Technical Support Center: Optimizing 7,2'-Dimethoxyflavone Dosage for Animal Studies
Welcome to the technical support center for researchers utilizing 7,2'-dimethoxyflavone in pre-clinical animal studies. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to navigate the complexities of dosage optimization. My aim is to equip you with the scientific rationale behind experimental choices, ensuring your study design is robust, reproducible, and ethically sound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when beginning in vivo work with this compound.
Q1: What is a good starting dose for this compound in a mouse or rat model?
A1: A definitive universal starting dose is not established, as the optimal dose is highly dependent on the animal model, disease state, and intended therapeutic effect. However, based on available literature for similar methoxyflavones, a preliminary dose-ranging study is strongly recommended.[1] A reasonable starting range to explore would be 10-50 mg/kg , administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[1][2][3]
-
Expert Insight: Always begin with a dose range-finding (DRF) study to determine the Maximum Tolerated Dose (MTD).[4][5] This involves administering escalating doses to small groups of animals to identify a dose that shows therapeutic potential without causing significant toxicity.[4][6]
Q2: What is the best way to formulate this compound for oral administration, given its poor water solubility?
A2: The poor aqueous solubility of this compound, a common characteristic of flavonoids, presents a significant challenge for achieving adequate oral bioavailability.[7][[“]][9] Simply suspending the compound in water is unlikely to yield consistent or sufficient absorption.
Recommended Formulation Strategies:
-
Co-solvent Systems: A common and effective approach is to use a vehicle mixture. A widely used combination is DMSO, Cremophor EL (or a similar non-ionic surfactant like Tween 80), and saline.[1][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly enhance the solubility and absorption of lipophilic compounds like methoxyflavones.[11][12]
-
Cyclodextrin Complexation: Encapsulating the flavonoid within cyclodextrin molecules can dramatically increase its aqueous solubility.[11][13][14] For instance, complexation of 5,7-dimethoxyflavone with hydroxypropyl-β-cyclodextrin increased its water solubility over 360-fold.[14]
-
Nanonization: Reducing the particle size to the nano-range increases the surface area, which can improve the dissolution rate.[11][15]
Q3: Should I be concerned about the bioavailability of this compound?
A3: Yes. Flavonoids, in general, exhibit low oral bioavailability due to poor water solubility and pre-systemic metabolism in the gut and liver.[7][16] Studies on structurally similar methoxyflavones in rats have reported oral bioavailability as low as 1-4%.[16][17][18] This means that only a small fraction of the administered oral dose reaches systemic circulation.
-
Key Consideration: The low bioavailability underscores the importance of a robust formulation strategy and may necessitate the use of higher oral doses compared to parenteral administration to achieve a therapeutic effect.
Q4: What are the essential control groups for an efficacy study with this compound?
A4: To ensure the validity of your results, the following control groups are mandatory:
-
Vehicle Control Group: This group receives the same formulation vehicle (e.g., DMSO/Cremophor/saline mixture) without the this compound. This is crucial to ensure that the observed effects are due to the compound itself and not the delivery vehicle.
-
Disease Model + Vehicle Group: This group is subjected to the disease induction protocol (e.g., high-fat diet, toxin administration) and receives only the vehicle. This serves as the baseline for evaluating the therapeutic effect of your compound.
-
Healthy Control Group: This group does not receive the disease induction or any treatment and serves as a baseline for normal physiological parameters.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during dosage optimization studies.
Issue 1: Lack of Efficacy at Tested Doses
You've completed an initial study using a 10-50 mg/kg dose range, but see no significant therapeutic effect compared to the vehicle control.
Workflow for Troubleshooting Lack of Efficacy
Caption: Workflow for troubleshooting lack of efficacy.
Detailed Steps & Rationale:
-
Verify Formulation Integrity:
-
Problem: Poorly dissolved or non-homogenous formulations lead to inconsistent dosing. What you think is 50 mg/kg might be significantly less if the compound crashes out of solution.
-
Protocol: Before each administration, visually inspect your formulation for any precipitate. If preparing a suspension, ensure it is vigorously vortexed immediately before drawing each dose. For long-term studies, it's advisable to assess the stability of your formulation over the relevant time period.[[“]]
-
-
Re-evaluate Dose Range and MTD:
-
Problem: The initial dose range may have been too low. Preclinical toxicology studies should aim to identify a dose-response relationship, including a toxic dose and a No Observed Adverse Effect Level (NOAEL).[19]
-
Action: If your initial dose-ranging study did not produce any signs of toxicity, it's likely you have not reached the MTD.[4][6] A subsequent study with a higher, escalated dose range is warranted. Dose escalation increments of 2x or 3x are common in preclinical studies.[4]
-
-
Conduct a Pilot Pharmacokinetic (PK) Study:
-
Problem: You cannot be certain of drug exposure without measuring it. A lack of efficacy might be due to very rapid clearance or poor absorption, resulting in sub-therapeutic concentrations at the target site.
-
Protocol: Administer a single dose (e.g., 50 mg/kg) to a small cohort of animals (n=3-4). Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations using a validated method like LC-MS/MS.[2] This will provide crucial data on Cmax (peak concentration), Tmax (time to peak concentration), and AUC (total exposure).[2][20]
-
Data-Driven Decision: If the PK data reveals low systemic exposure, you have two primary options:
-
Improve Formulation: Switch to a more advanced formulation strategy (e.g., SEDDS, cyclodextrin complex) to enhance oral bioavailability.[7]
-
Change Administration Route: If oral bioavailability remains a major hurdle, consider intraperitoneal (i.p.) administration to bypass first-pass metabolism.
-
-
Issue 2: Observed Toxicity at a Potentially Efficacious Dose
You observe adverse effects (e.g., significant weight loss, lethargy, organ damage) at a dose that is showing therapeutic promise.
Workflow for De-risking Toxicity
Caption: Workflow for managing dose-limiting toxicity.
Detailed Steps & Rationale:
-
Characterize the Toxicity:
-
Problem: It's critical to understand the nature of the toxicity. Is it an on-target effect (an exaggeration of the desired pharmacological effect) or an off-target effect?
-
Action: Conduct comprehensive safety and toxicity assessments.[4] This includes regular clinical observations, body weight tracking, and terminal pathology assessments (hematology, serum chemistry, gross necropsy, and histopathology of key organs).[4] This will help identify specific organ toxicities.
-
-
Refine the Dose:
-
Problem: The gap between the effective dose and the toxic dose (the therapeutic window) may be narrow.
-
Action: Test intermediate doses. If 50 mg/kg is toxic and 25 mg/kg is ineffective, evaluate doses like 35 and 40 mg/kg to pinpoint the optimal balance of efficacy and safety.
-
-
Modify the Dosing Regimen:
-
Problem: Toxicity can be driven by high peak plasma concentrations (Cmax).
-
Action: Consider splitting the dose. For example, instead of a single 50 mg/kg daily dose, try two 25 mg/kg doses administered 12 hours apart. This can lower the Cmax while maintaining a similar total daily exposure (AUC), potentially mitigating toxicity.
-
-
Evaluate Vehicle Toxicity:
-
Problem: The formulation vehicle itself can cause adverse effects, especially at high concentrations. High percentages of DMSO, for instance, can be toxic.
-
Action: Run a vehicle-only toxicity study at the highest concentration used in your experiments. If the vehicle is implicated, explore alternative formulations that are better tolerated.
-
Section 3: Data Summary & Key Parameters
The following tables summarize key pharmacokinetic parameters and reported dosages for this compound and structurally related methoxyflavones to aid in your experimental design.
Table 1: Pharmacokinetic Parameters of Methoxyflavones in Rodents
| Compound | Animal Model | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| 5,7-Dimethoxyflavone | Mouse | 10 mg/kg | 1870 ± 1190 | ~0.5 | Not Reported | [2] |
| Methoxyflavone Mix | Rat | 250 mg/kg (extract) | 550 - 880 | 1 - 2 | 1 - 4% | [17][18] |
| 5,7,3',4'-Tetramethoxyflavone | Rat | 50 mg/kg | ~790 | ~3.2 | ~14.3% | [16] |
Table 2: Examples of In Vivo Dosages Used in Rodent Studies
| Compound | Animal Model | Dose & Route | Study Focus | Reference |
| 5,7-Dimethoxyflavone | Rat (Diabetic) | 50 & 100 mg/kg (p.o.) | Antidiabetic Effects | [10] |
| 5,7-Dimethoxyflavone | Mouse (Obese) | 50 mg/kg/day (p.o.) | Anti-obesity Effects | [3] |
| 5,7-Dimethoxyflavone | Mouse (Aged) | 25 & 50 mg/kg (p.o.) | Anti-sarcopenia | [21] |
| DMF & TMF | Mouse (LPS-induced) | 10, 20, 40 mg/kg | Neuroprotection | [22] |
Section 4: Allometric Scaling for Dose Extrapolation
While direct dose extrapolation between species based on body weight (mg/kg) is often inaccurate due to differences in metabolic rates, allometric scaling provides a more reliable method.[23][24] This approach uses body surface area (BSA) to estimate a Human Equivalent Dose (HED) from animal data, or vice versa.[25][26][27]
Formula for converting Animal Dose to HED:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Commonly Used Km Factors:
| Species | Body Weight (kg) | Km Factor |
|---|---|---|
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Human | 60 | 37 |
Source: FDA Guidance for Industry (2005)[24]
Example Calculation: To convert a 50 mg/kg dose in a rat to a Human Equivalent Dose (HED):
HED = 50 mg/kg * (6 / 37) ≈ 8.1 mg/kg [23]
-
Expert Caution: Allometric scaling is a valuable tool for estimating a starting dose for clinical trials but should be used with an understanding of its limitations.[25] It works best for small molecule drugs and does not account for species-specific differences in drug targets or metabolic pathways.[24]
References
-
Hu, S., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. International Journal of Pharmaceutics. Available at: [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Available at: [Link]
-
Barn World. (2024). Can Animal Scales Help with Dosage Calculations for Medications? Available at: [Link]
-
Pharmacology Mentor. (n.d.). Human to Animal Dose Conversion & Allometric Scaling. Available at: [Link]
-
ChemistReady. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Available at: [Link]
-
Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. Available at: [Link]
-
Slideshare. (n.d.). Dose determination in preclinical and clinical studies. Available at: [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]
- Google Patents. (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
-
U.S. Food and Drug Administration. (2009). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]
-
Sutthanut, K., et al. (2014). Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats. Drug Metabolism and Disposition. Available at: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Wu, C. C., et al. (2022). Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. Biochemical Pharmacology. Available at: [Link]
-
Sukkasem, C., et al. (2025). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. Frontiers in Veterinary Science. Available at: [Link]
-
Consensus. (n.d.). What challenges exist in standardizing supplement dosages for 7-methoxyflavone? Available at: [Link]
-
Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery. Available at: [Link]
-
Consensus. (n.d.). How might individual factors influence optimal 7-methoxyflavone dosage in humans? Available at: [Link]
-
An, G., et al. (2016). Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Sukkasem, C., et al. (2025). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. Frontiers in Veterinary Science. Available at: [Link]
-
Chen, J., et al. (2011). Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available at: [Link]
-
Zhang, J., et al. (2021). Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacokinetics, Bioavailability, Tissue Distribution, Excretion, and Metabolite Identification of Methoxyflavones in Kaempferia parviflora Extract in Rats. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. Available at: [Link]
-
ResearchGate. (n.d.). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Available at: [Link]
-
Al-Ishaq, R. K., et al. (2020). Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats. Molecules. Available at: [Link]
-
Lee, K., et al. (2016). 5,7-Dimethoxyflavone Attenuates Obesity by Inhibiting Adipogenesis in 3T3-L1 Adipocytes and High-Fat Diet-Induced Obese C57BL/6J Mice. Journal of Medicinal Food. Available at: [Link]
-
Dar, A. A., et al. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Bangladesh Journal of Pharmacology. Available at: [Link]
-
Eze, F. N., et al. (2023). Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400. Acta Pharmaceutica. Available at: [Link]
-
Zamberi, N. N., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research. Available at: [Link]
-
Kim, H., & Hwang, J. T. (2020). The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. Nutrients. Available at: [Link]
-
Caring Sunshine. (n.d.). Ingredient: 5,7-Dimethoxyflavone. Available at: [Link]
-
Tewtrakul, S., et al. (2017). A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of (A) 5,7-dimethoxyflavone (DMF), (B)... Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,7-Dimethoxyflavone Attenuates Obesity by Inhibiting Adipogenesis in 3T3-L1 Adipocytes and High-Fat Diet-Induced Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 5. altasciences.com [altasciences.com]
- 6. nc3rs.org.uk [nc3rs.org.uk]
- 7. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 10. Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 14. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Human to Animal Dose Conversion & Allometric Scaling | Pharmacology Mentor [pharmacologymentor.com]
- 25. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 26. chemsafetypro.com [chemsafetypro.com]
- 27. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
Technical Support Center: 7,2'-Dimethoxyflavone Research
Introduction
Welcome to the technical support center for 7,2'-Dimethoxyflavone (7,2'-DMF) research. As a methylated flavone, 7,2'-DMF presents a unique set of properties that offer advantages in metabolic stability and membrane permeability over its hydroxylated counterparts. However, its hydrophobicity and specific chemical structure introduce distinct challenges in experimental design and execution. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to common problems encountered during the synthesis, in vitro evaluation, and in vivo assessment of 7,2'-DMF. Our goal is to explain the causality behind these challenges and offer robust, self-validating protocols to ensure the integrity and reproducibility of your results.
Part 1: Solubility and Formulation Challenges
The most immediate hurdle in working with 7,2'-DMF is its poor aqueous solubility. This fundamental property impacts everything from stock solution preparation to bioavailability.
FAQ 1: My 7,2'-DMF is precipitating when I add it to my cell culture media. What's happening and how can I fix it?
Answer: This is a classic issue of "precipitation upon dilution" driven by the hydrophobic nature of the flavone backbone.[1] When your concentrated stock solution (likely in 100% DMSO) is introduced to the aqueous environment of the cell culture media, the 7,2'-DMF molecules aggregate and fall out of solution because the final solvent concentration is too low to maintain solubility.
Causality: The two methoxy groups reduce the molecule's ability to form hydrogen bonds with water, making it highly lipophilic. While soluble in organic solvents like DMSO, its solubility in aqueous solutions is exceedingly low.
Troubleshooting Protocol:
-
Optimize DMSO Concentration:
-
Goal: Keep the final DMSO concentration in your media as low as possible, ideally ≤0.5% (v/v), to avoid solvent-induced cytotoxicity.[1]
-
Action: Prepare a more dilute stock solution if your final compound concentration allows. For example, instead of a 100 mM stock, try a 10 mM stock. This requires a larger volume to be added to your media but keeps the final DMSO percentage lower for a given molarity.
-
-
Improve Dispersion Technique:
-
Goal: Rapidly and evenly disperse the stock solution into the media to prevent localized high concentrations that trigger precipitation.
-
Action: While vortexing or vigorously stirring your cell culture media, add the stock solution dropwise. This "solvent-shifting" technique can sometimes keep the compound in a supersaturated state long enough for cellular uptake.[1]
-
-
Gentle Warming:
-
Goal: Increase the kinetic solubility of the compound.
-
Action: Gently warm the media to 37°C before adding the 7,2'-DMF stock solution.[1] Caution: Do not overheat, as this can degrade both the compound and media components.
-
FAQ 2: I need a higher concentration of 7,2'-DMF for my in vivo study, but I can't increase the DMSO concentration. What are my options?
Answer: For in vivo applications, especially oral administration, high concentrations of organic solvents are not feasible. Advanced formulation strategies are required to enhance aqueous solubility and bioavailability.
Advanced Formulation Strategies:
| Strategy | Mechanism | Key Advantages | Starting Protocol Reference |
| Cyclodextrin Inclusion | Encapsulates the hydrophobic 7,2'-DMF within the hydrophilic outer shell of a cyclodextrin molecule (e.g., HP-β-CD, SBE-β-CD). | Dramatically increases water solubility (up to 361-fold reported for a similar flavone), masks taste, and can improve stability.[2][3] | Complexation of 5,7-DMF with HPβ-CD.[2] |
| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | A mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water microemulsion upon gentle agitation in aqueous media. | Significantly enhances dissolution rate and permeability, leading to major improvements in oral bioavailability (26-fold increase for a similar flavone).[4] | Formulation with polyoxyethylene castor oil, propylene glycol, and coconut oil.[4] |
| Nanoparticle Formulation | Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1] | Improves apparent solubility and dissolution velocity. | See general protocols for nanoparticle formulation.[1] |
Workflow for Cyclodextrin Formulation:
Caption: Workflow for 7,2'-DMF-Cyclodextrin Inclusion Complexation.
Part 2: In Vitro Assay Interference
The chemical structure of 7,2'-DMF can lead to specific artifacts in common cell-based assays, potentially confounding results if not properly controlled for.
FAQ 3: My cell viability results from the MTT assay are inconsistent and show an unexpected increase in signal at high concentrations. Is this real?
Answer: It is highly likely an artifact. Flavonoids, as reducing agents, can directly reduce the MTT tetrazolium salt to its colored formazan product in a cell-free environment.[5][6][7] This leads to a false-positive signal that is independent of cellular metabolic activity, making it appear as though cell viability has increased.
Causality: The MTT assay relies on mitochondrial reductases in living cells to convert the yellow MTT to purple formazan. However, the antioxidant properties of the flavonoid structure can mimic this reaction, leading to chemical reduction of the dye.
Troubleshooting and Validation Protocol:
-
Perform a Cell-Free Control:
-
Protocol: Set up wells containing only cell culture media and 7,2'-DMF at the same concentrations used in your experiment. Add the MTT reagent and incubate as you would for your cellular samples.
-
Expected Outcome: If you observe a color change, it confirms that 7,2'-DMF is directly reducing the MTT reagent.
-
-
Switch to an Alternative Viability Assay:
-
Recommendation: The Sulforhodamine B (SRB) assay is a superior alternative for many flavonoids.[5][6]
-
Mechanism: SRB is a colorimetric assay that measures total protein content, which is proportional to cell number. It is not based on cellular metabolism and is therefore not susceptible to interference from reducing compounds.[5][6]
-
Validation: Studies have shown that while flavonoids interfere with the MTT assay, the SRB assay provides absorbance values similar to the blank in a cell-free system.[5][6]
-
FAQ 4: I'm observing background fluorescence in my control cells during fluorescence microscopy. Could the 7,2'-DMF be the cause?
Answer: While some flavonoids are known to be autofluorescent, this property is strongly linked to specific structural features. Flavonols with a hydroxyl group at the C3 position (like quercetin) are known to be autofluorescent, typically in the green spectrum.[8] However, flavones lacking this C3-hydroxyl group, such as 7,2'-DMF, generally do not exhibit significant autofluorescence.
The observed background is more likely from other sources:
-
Endogenous Cellular Fluorophores: Metabolic coenzymes like NADH and flavins (FAD) are major contributors to cellular autofluorescence, often emitting in the green spectrum (500-550 nm).[8][9][10]
-
Culture Media Components: Phenol red and components of fetal bovine serum (FBS) can contribute to background fluorescence.[8]
-
Fixatives: Aldehyde fixatives like formaldehyde and especially glutaraldehyde can react with cellular amines to create fluorescent products.[8]
Troubleshooting Protocol:
-
Image Unstained, Untreated Cells: Acquire images of your control cells without any fluorescent probes to establish the baseline autofluorescence of your system.
-
Use Phenol Red-Free Media: For the duration of the imaging experiment, switch to a phenol red-free formulation of your culture medium.
-
Optimize Fixation: If fixation is required, use fresh, high-quality paraformaldehyde and minimize the fixation time. Wash thoroughly with a quenching agent like glycine or sodium borohydride to reduce aldehyde-induced fluorescence.
-
Spectral Unmixing: If your confocal microscope has this capability, acquire a full emission spectrum of your unstained cells and use it to computationally subtract the autofluorescence signal from your experimental images.
Part 3: Stability and Metabolism
The methoxy groups on 7,2'-DMF significantly influence its stability during storage and its metabolic fate in biological systems.
FAQ 5: My compound seems to be losing activity over time in my stock solution. How should I properly store and handle 7,2'-DMF?
Answer: While methylation generally increases the metabolic stability of flavonoids, they are not immune to degradation, particularly under improper storage or experimental conditions.[11] Light, temperature, and pH are critical factors.
Key Stability Factors and Recommendations:
| Factor | Cause of Degradation | Recommended Action |
| Light | Photodegradation is a common pathway for flavonoid degradation, where UV light can break chemical bonds.[12] | Store solid compound and all solutions in amber vials or wrapped in aluminum foil to protect from light.[12] |
| Temperature | Higher temperatures accelerate chemical degradation reactions.[12][13] | Store solid 7,2'-DMF at -20°C for long-term storage.[12] Prepare fresh solutions for each experiment. If stock solutions must be stored, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12] |
| pH | Flavonoids are generally more stable in acidic to neutral conditions. Alkaline pH can promote degradation.[12] | Ensure buffers and media are at the correct physiological pH. Be aware that base-catalyzed degradation can be rapid if conditions become alkaline.[13] |
| Solvent | While stable in high-purity DMSO for short periods, prolonged storage in solution can lead to degradation.[14] | Use anhydrous, high-purity DMSO for stock solutions. Prepare fresh dilutions in aqueous media immediately before use.[1] |
Stability Testing Protocol (via HPLC):
-
Preparation: Prepare a solution of 7,2'-DMF in your experimental solvent (e.g., cell culture media with 0.5% DMSO).
-
Incubation: Incubate the solution under your exact experimental conditions (e.g., 37°C, 5% CO2) for various time points (0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the sample using a validated HPLC method.
-
Evaluation: Monitor for a decrease in the peak area of the parent 7,2'-DMF peak and the appearance of new peaks, which would indicate degradation products.[12]
FAQ 6: I'm planning an in vivo study. What is the expected metabolic fate of 7,2'-DMF and how will this affect its bioavailability?
Answer: The methoxy groups of 7,2'-DMF are key to its metabolism. Compared to hydroxylated flavonoids, which are rapidly conjugated and eliminated, methoxyflavones have improved metabolic stability and oral bioavailability.[15] However, they are not inert.
Predicted Metabolic Pathway:
-
Phase I Metabolism (O-Demethylation): The primary and often rate-limiting step is the removal of one or both methoxy groups by cytochrome P450 enzymes (CYPs), primarily in the liver, to expose hydroxyl groups.[15][16] This creates hydroxylated metabolites.
-
Phase II Metabolism (Conjugation): The newly formed hydroxyl groups are then rapidly conjugated with glucuronic acid (by UGTs) or sulfate (by SULTs).[15][17] This increases their water solubility and facilitates their excretion, primarily through urine.[17]
Impact on Bioavailability:
-
Low but Present: Despite improved stability, the oral bioavailability of methoxyflavones is still relatively low, often in the range of 1-4%, due to first-pass metabolism in the liver.[17]
-
Metabolites are Key: The biological activity observed in vivo may be due to the parent compound, its hydroxylated metabolites, or a combination of both.[16][18] Therefore, identifying and quantifying metabolites is crucial.
Metabolite Analysis Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journaljpri.com [journaljpri.com]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. physoc.org [physoc.org]
- 10. Use of Flavin-Related Cellular Autofluorescence to Monitor Processes in Microbial Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microbial metabolism. Part 10: Metabolites of 7,8-dimethoxyflavone and 5-methoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 7,2'-Dimethoxyflavone Formulations
Welcome to the technical support center dedicated to overcoming the challenges associated with 7,2'-Dimethoxyflavone (7,2'-DMF) delivery. This guide is designed for researchers, scientists, and drug development professionals actively working to enhance the bioavailability of this promising methoxylated flavone. Here, we address common experimental hurdles with in-depth, evidence-based solutions and detailed protocols.
Understanding the Core Challenge: The Bioavailability of this compound
This compound, like many flavonoids, presents significant formulation challenges primarily due to its poor aqueous solubility and susceptibility to extensive first-pass metabolism.[1][2] These factors severely limit its oral bioavailability, hindering its therapeutic potential.[2][3] The primary goal of any formulation strategy is, therefore, to improve its dissolution rate and protect it from metabolic degradation in the gastrointestinal tract.[1][2]
This guide will explore three robust formulation strategies to enhance the bioavailability of 7,2'-DMF:
-
Nanoemulsion Formulations: Dispersing 7,2'-DMF in a kinetically stable oil-in-water nano-sized emulsion to improve solubility and absorption.[4][5][6]
-
Amorphous Solid Dispersions: Converting crystalline 7,2'-DMF into a more soluble amorphous form by dispersing it within a polymer matrix.[7][8][9]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic 7,2'-DMF molecule within the lipophilic cavity of a cyclodextrin.[10][11][12]
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the formulation and characterization of 7,2'-DMF.
General Formulation Questions
Q1: My this compound is precipitating out of my aqueous buffer during my in vitro assay. How can I improve its solubility for preliminary studies?
A1: This is a common issue due to the hydrophobic nature of 7,2'-DMF. For initial in vitro work, you can employ the following strategies:
-
Co-solvency: Dissolve the 7,2'-DMF in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).[13] Prepare a concentrated stock solution and then dilute it into your pre-warmed aqueous buffer or cell culture medium. It is crucial to maintain a final DMSO concentration below 0.5% to prevent cellular toxicity.[13]
-
pH Adjustment: The solubility of some flavonoids can be influenced by pH.[13] You can try to adjust the pH of your buffer, ensuring it remains within a range that is compatible with your experimental system and does not degrade the compound.
-
Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[13]
Nanoemulsion Formulation Troubleshooting
Q2: I'm struggling to achieve a small and uniform particle size for my 7,2'-DMF nanoemulsion. What factors should I investigate?
A2: Achieving a desirable particle size (typically 20-200 nm) is critical for the stability and efficacy of a nanoemulsion.[5] If you are facing issues, consider the following:
-
Energy Input: High-energy methods like high-pressure homogenization or ultrasonication are often necessary to produce fine droplets.[6][14] Ensure your homogenization pressure and the number of cycles are optimized. For ultrasonication, the amplitude and duration are key parameters.[4]
-
Surfactant and Co-surfactant Concentration: The ratio of surfactant to oil is a critical factor. Insufficient surfactant will lead to droplet coalescence and a larger particle size. Systematically vary the surfactant concentration to find the optimal level for stabilizing the oil droplets.
-
Component Selection: The choice of oil, surfactant, and co-surfactant can significantly impact particle size. The solubility of 7,2'-DMF in the oil phase is also important for efficient loading.
Q3: My 7,2'-DMF nanoemulsion appears stable initially but shows signs of phase separation after a few days. What is causing this instability?
A3: Nanoemulsions are kinetically stable but not thermodynamically stable systems.[5] The most common destabilization mechanism is Ostwald ripening, where larger droplets grow at the expense of smaller ones.[15][16] To mitigate this:
-
Optimize the Oil Phase: Use an oil with very low aqueous solubility to reduce the diffusion of oil molecules through the aqueous phase.
-
Surfactant Choice: Employ a combination of surfactants that can form a stable interfacial film around the oil droplets.
-
Storage Conditions: Store the nanoemulsion at a consistent, appropriate temperature to minimize kinetic instability.[17]
Solid Dispersion Troubleshooting
Q4: The dissolution rate of my 7,2'-DMF solid dispersion is not significantly better than the pure compound. What could be the reason?
A4: The success of a solid dispersion relies on the conversion of the drug from a crystalline to an amorphous state.[18] If you are not observing enhanced dissolution, consider these possibilities:
-
Incomplete Amorphization: The 7,2'-DMF may not have been fully converted to its amorphous form. This can be verified using Powder X-ray Diffraction (PXRD), which will show the absence of sharp crystalline peaks in a fully amorphous sample.[9]
-
Carrier Selection: The choice of polymer carrier is crucial. Hydrophilic polymers like polyvinylpyrrolidone (PVP) are often more effective than polyethylene glycol (PEG) at forming amorphous dispersions with flavonoids and preventing recrystallization due to stronger hydrogen bonding interactions.[9][19]
-
Drug-to-Carrier Ratio: A higher proportion of the carrier is often needed to ensure the drug is molecularly dispersed. Experiment with different drug-to-carrier ratios.
Q5: My amorphous solid dispersion of 7,2'-DMF is physically unstable and recrystallizes over time. How can I prevent this?
A5: Physical instability and recrystallization are significant challenges for amorphous solid dispersions, which can negate the solubility advantage.[18][20] To improve stability:
-
Polymer Selection: Choose a polymer with a high glass transition temperature (Tg) that can form strong intermolecular interactions (e.g., hydrogen bonds) with 7,2'-DMF.[9] This restricts molecular mobility and inhibits recrystallization.
-
Moisture Control: Store the solid dispersion in a desiccated environment, as moisture can act as a plasticizer, reduce the Tg, and promote recrystallization.
-
Add a Second Polymer: In some cases, a ternary solid dispersion incorporating a second polymer can enhance stability.
Cyclodextrin Complexation Troubleshooting
Q6: The phase-solubility study of my 7,2'-DMF with cyclodextrin shows a non-linear relationship. What does this indicate?
A6: A linear phase-solubility diagram (Type A) typically indicates the formation of a 1:1 soluble complex.[21] A non-linear relationship (Type B) may suggest the formation of insoluble complexes at higher cyclodextrin concentrations, or the formation of higher-order complexes. If you observe a Type B profile, it might be necessary to work at cyclodextrin concentrations below the point where precipitation occurs.
Q7: I am having difficulty isolating the solid 7,2'-DMF-cyclodextrin complex after preparation in solution. What is an alternative preparation method?
A7: While co-evaporation from a solution is a common method, it can be challenging to obtain a solid product.[22] Consider these alternative methods:
-
Kneading Method: This involves creating a paste of the cyclodextrin with a small amount of water or a water-ethanol mixture, then incorporating the 7,2'-DMF and kneading for a specific time. The resulting paste is then dried and sieved.[10][22] This method is often more economical and can be scaled up.[10][22]
-
Freeze-Drying (Lyophilization): After forming the complex in an aqueous solution, freeze-drying can be used to remove the water, yielding a porous, solid complex that often has a high dissolution rate.[23]
Part 2: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the formulation and characterization of 7,2'-DMF.
Protocol 1: Preparation of a 7,2'-DMF Nanoemulsion by High-Pressure Homogenization
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of 7,2'-DMF to enhance its aqueous dispersibility and bioavailability.[13]
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil
-
Soy lecithin
-
Tween 80
-
Glycerol
-
Deionized water
-
High-speed stirrer
-
High-pressure homogenizer
Methodology:
-
Preparation of the Oil Phase:
-
Disperse a specific amount of 7,2'-DMF (e.g., 0.5% w/w) in MCT oil.
-
Add soy lecithin (e.g., 2% w/w) to the oil phase.
-
Gently heat the mixture to 60-70°C while stirring to ensure complete dissolution of the 7,2'-DMF and lecithin.[4]
-
-
Preparation of the Aqueous Phase:
-
Dissolve Tween 80 (e.g., 1% w/w) and glycerol (e.g., 2.25% w/w) in deionized water.
-
Heat the aqueous phase to 60-70°C.[4]
-
-
Formation of the Pre-emulsion:
-
Add the hot oil phase to the hot aqueous phase under continuous stirring with a high-speed stirrer (e.g., 5000 rpm) for 15-30 minutes to form a coarse pre-emulsion.[24]
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).[24]
-
Cool the resulting nanoemulsion to room temperature.
-
Characterization:
-
Particle Size and Zeta Potential: Dilute the nanoemulsion with deionized water and measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[4]
-
Encapsulation Efficiency: Separate the free 7,2'-DMF from the nanoemulsion (e.g., by ultracentrifugation) and quantify the amount of drug in the supernatant using a validated HPLC method.
Protocol 2: Preparation of a 7,2'-DMF Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of 7,2'-DMF with Polyvinylpyrrolidone (PVP) to enhance its dissolution rate.[19]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution:
-
Prepare different weight ratios of 7,2'-DMF to PVP K30 (e.g., 1:2, 1:4, 1:8).
-
Dissolve the accurately weighed 7,2'-DMF and PVP K30 in a suitable volume of ethanol in a round-bottom flask with gentle stirring.[19]
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the ethanol under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the wall of the flask.
-
-
Drying:
-
Scrape the solid material from the flask.
-
Dry the solid dispersion in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
-
Sizing:
-
Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the final product in a desiccator.
-
Characterization:
-
Powder X-ray Diffraction (PXRD): Analyze the physical state (crystalline or amorphous) of 7,2'-DMF in the solid dispersion.[9]
-
Differential Scanning Calorimetry (DSC): Assess the thermal properties and the glass transition temperature (Tg) of the solid dispersion.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Investigate potential intermolecular interactions (e.g., hydrogen bonding) between 7,2'-DMF and PVP.[9]
-
Scanning Electron Microscopy (SEM): Observe the surface morphology of the solid dispersion particles.[19]
Protocol 3: In Vitro Dissolution Study
Objective: To compare the dissolution rate of 7,2'-DMF from its pure form and the developed formulations (nanoemulsion, solid dispersion).
Methodology:
-
Apparatus: Use a USP Dissolution Apparatus II (paddle method).
-
Dissolution Medium: Prepare a suitable dissolution medium, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8).[25]
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5°C and set the paddle speed to 50 or 75 rpm.
-
Add a quantity of the pure 7,2'-DMF or the formulation equivalent to a specific dose of 7,2'-DMF to the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Filter the samples and analyze the concentration of dissolved 7,2'-DMF using a validated HPLC method. Plot the percentage of drug released versus time.[26]
Protocol 4: Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of 7,2'-DMF from different formulations using an in vitro Caco-2 cell monolayer model.[27][28]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate system until a confluent monolayer is formed (typically 19-21 days).[27]
-
Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values above 300 Ω·cm² generally indicate good monolayer integrity.[29][30]
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test formulation (pure 7,2'-DMF, nanoemulsion, or solid dispersion dissolved in HBSS) to the apical (AP) chamber.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
Incubate at 37°C.
-
At specified time points, collect samples from the BL chamber and replace with fresh HBSS.
-
-
Analysis: Quantify the concentration of 7,2'-DMF in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.[27]
-
Part 3: Data Presentation and Visualization
Data Summary Table
| Formulation Strategy | Key Parameters to Optimize | Characterization Methods | Expected Outcome |
| Nanoemulsion | Oil/surfactant/co-surfactant ratio, energy input (homogenization pressure/cycles) | DLS (particle size, PDI, zeta potential), HPLC (encapsulation efficiency), TEM | Small, uniform droplets (<200 nm), high encapsulation efficiency, improved dissolution |
| Solid Dispersion | Drug-to-carrier ratio, choice of carrier (e.g., PVP, HPMC), solvent | PXRD, DSC, FTIR, SEM | Conversion to amorphous state, enhanced dissolution rate |
| Cyclodextrin Complex | Type of cyclodextrin (e.g., HP-β-CD), drug-to-cyclodextrin molar ratio, preparation method | Phase-solubility studies, DSC, FTIR, NMR | Increased aqueous solubility, formation of inclusion complex, faster dissolution |
Diagrams and Workflows
Workflow for Developing a Bioavailable 7,2'-DMF Formulation
Caption: A streamlined workflow for the development and evaluation of bioavailable 7,2'-DMF formulations.
Conceptual Diagram of Bioavailability Enhancement Strategies
Sources
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel formulation strategies for enhancing oral delivery of methoxyflavones in Kaempferia parviflora by SMEDDS or complexation with 2-hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. briefs.techconnect.org [briefs.techconnect.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid delivery by solid dispersion: a systematic review - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. itmedicalteam.pl [itmedicalteam.pl]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. staff-old.najah.edu [staff-old.najah.edu]
- 20. jddtonline.info [jddtonline.info]
- 21. scilit.com [scilit.com]
- 22. gpsrjournal.com [gpsrjournal.com]
- 23. ijpsr.com [ijpsr.com]
- 24. Nanoemulsion preparation [protocols.io]
- 25. Enhancing oral absorption of poorly water-soluble herb (Kaempferia parviflora) extract using self-nanoemulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. enamine.net [enamine.net]
- 29. edepot.wur.nl [edepot.wur.nl]
- 30. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of 7,2'-Dimethoxyflavone
Introduction: The Challenge of 7,2'-Dimethoxyflavone Solubility
This compound (7,2'-DMF) is a naturally occurring flavone with demonstrated potential in pharmacological research, including anti-inflammatory and anticancer activities.[1] However, its utility in aqueous-based in vitro and in vivo experimental systems is frequently hampered by its low water solubility. This technical guide provides a comprehensive, question-and-answer-based resource for researchers to understand and overcome the solubility challenges associated with this promising compound. We will explore the physicochemical reasons for its poor solubility and provide validated, step-by-step protocols for effective solubilization.
Part 1: Understanding the Compound
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: The solubility of a compound is dictated by its molecular structure and resulting physical properties. For this compound, the key characteristics are summarized below. The flavone backbone is inherently hydrophobic, and while the methoxy groups add some polarity, the molecule remains dominated by a non-polar surface area, leading to low aqueous solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Solubility | Source |
| Molecular Formula | C₁₇H₁₄O₄ | - | [1] |
| Molecular Weight | 282.29 g/mol | Affects diffusion and molar concentration calculations. | [1][2] |
| Structure | Flavone with methoxy groups at positions 7 and 2' | The rigid, planar ring structure is hydrophobic. Methoxy groups are less polar than hydroxyl groups. | [1] |
| Predicted logP | ~3.0 - 4.0 (Estimated) | A high logP value indicates high lipophilicity and low hydrophilicity (poor water solubility).[3] A precise experimental value for 7,2'-DMF is not readily available, but values for similar dimethoxyflavones range from 2.2 to 3.8.[4][5] | - |
| Appearance | Solid | Indicates that significant energy is required to break the crystal lattice for dissolution. | [6] |
Note: logP (the logarithm of the partition coefficient between octanol and water) is a key indicator of a compound's lipophilicity. A higher logP means the compound preferentially dissolves in lipids over water.
Part 2: Initial Solubilization Strategies & Stock Solutions
This section focuses on the most common first step: creating a concentrated stock solution in an organic solvent.
Q2: What is the best solvent for preparing a high-concentration stock solution of 7,2'-DMF?
A2: Dimethyl sulfoxide (DMSO) is the universally recommended solvent for creating primary stock solutions of poorly soluble compounds like 7,2'-DMF.[7] It has a high solubilizing power for a wide range of organic molecules. High-purity, anhydrous DMSO should always be used, as water content can significantly reduce the solubility of hydrophobic compounds. Ethanol and methanol are also viable options but are generally less effective than DMSO for highly insoluble flavonoids.[8]
Q3: I am preparing a 10 mM stock solution in DMSO, but the compound isn't dissolving. What should I do?
A3: This is a common issue that can almost always be resolved with the following troubleshooting steps. The goal is to provide enough energy to overcome the crystal lattice energy of the solid compound.
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
-
Verification: Double-check your calculations to ensure the desired concentration is not excessively high. For novel compounds, it's wise to start with a small test amount.
-
Solvent Quality: Ensure you are using fresh, anhydrous, high-purity DMSO. Old bottles of DMSO can absorb atmospheric moisture.
-
Gentle Warming: Warm the vial containing the compound and DMSO in a water bath set to 30-37°C for 5-10 minutes. This increases the kinetic energy of the solvent molecules, enhancing dissolution.
-
Mechanical Agitation: After warming, vortex the solution vigorously for 30-60 seconds.
-
Sonication: If the solid persists, place the vial in a bath sonicator for 5-15 minutes. The ultrasonic waves create microcavitations that help break apart the solid particles.
-
Repeat: Cycle through steps 3-5 as needed. A combination of gentle heat, vortexing, and sonication is highly effective for stubborn compounds.
Q4: My compound dissolved in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture medium. How do I prevent this?
A4: This phenomenon, known as "precipitation upon dilution," occurs when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility limit. The DMSO concentration is no longer high enough to keep the compound dissolved.
Troubleshooting Precipitation:
-
Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally ≤0.5% (v/v), to minimize solvent-induced artifacts or toxicity.[7]
-
Dilution Technique: Never add the aqueous buffer directly to your concentrated stock. Instead, perform a serial dilution. Critically, when making the final dilution into your aqueous medium, add the small volume of DMSO stock into the large volume of stirred or vortexed aqueous buffer. This promotes rapid dispersal and minimizes localized high concentrations that trigger precipitation.
-
Reduce Final Compound Concentration: Your working concentration may simply be too high. Determine the maximum achievable concentration in your final assay medium by testing a range of dilutions.
-
Use a Carrier Protein: For cell culture experiments, the presence of serum (e.g., 10% Fetal Bovine Serum) can help. Albumin and other proteins in the serum can bind to hydrophobic compounds, increasing their apparent solubility.
Part 3: Advanced Solubilization Techniques
When a simple co-solvent approach is insufficient, especially for in vivo studies where DMSO concentrations must be minimal, more advanced formulation strategies are required.
Q5: How can cyclodextrins be used to improve the aqueous solubility of 7,2'-DMF?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like 7,2'-DMF, forming an "inclusion complex" that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high solubility and low toxicity.
The diagram below illustrates this mechanism. The hydrophobic 7,2'-DMF molecule is sequestered within the non-polar pocket of the cyclodextrin, while the polar exterior of the CD interacts favorably with water.
Caption: Cyclodextrin Encapsulation Workflow.
Protocol 2: Preparation of a 7,2'-DMF:HP-β-CD Inclusion Complex
-
Molar Ratio Selection: Start with a 1:1 or 1:2 molar ratio of 7,2'-DMF to HP-β-CD. Higher ratios may be needed for optimal solubilization.
-
Prepare CD Solution: Dissolve the calculated amount of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4) with constant stirring. Warming to 40-50°C can aid dissolution.
-
Prepare DMF Slurry: Weigh the required amount of 7,2'-DMF. Add it to the stirring CD solution. Alternatively, dissolve the DMF in a minimal volume of a volatile organic solvent like ethanol or methanol first.
-
Complexation:
-
If adding solid DMF, stir the mixture vigorously at room temperature for 24-72 hours, protected from light.
-
If using a solvent, add the DMF solution dropwise to the stirring CD solution. This often accelerates complexation.
-
-
Equilibration & Filtration: Continue stirring for at least 24 hours. Afterwards, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate is your soluble complex solution.
-
Quantification (Recommended): Use HPLC-UV to determine the actual concentration of 7,2'-DMF in the final solution to confirm the solubilization efficiency.
Q6: Are there other advanced methods to consider for formulation?
A6: Yes, several other techniques are used in drug development, though they require more specialized equipment and characterization.
-
Surfactant-based Micelles: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles in water above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can entrap 7,2'-DMF, similar to cyclodextrins.
-
Nanoformulations: Techniques like nano-milling or precipitation can be used to create nanoparticles of the compound. The high surface-area-to-volume ratio of these particles can significantly increase dissolution rates. This is an advanced method typically reserved for later-stage drug development.
The diagram below shows a simplified decision workflow for choosing a solubilization method.
Caption: Decision workflow for selecting a solubilization strategy.
Part 4: Troubleshooting Summary
Table 2: Quick Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound won't dissolve in pure DMSO. | 1. Insufficient energy. 2. Hydrated/impure DMSO. 3. Concentration is too high. | 1. Gently warm (37°C), vortex, and sonicate. 2. Use fresh, anhydrous, high-purity DMSO. 3. Re-check calculations; try a lower concentration. |
| Precipitation upon dilution in aqueous buffer. | 1. Final concentration exceeds aqueous solubility. 2. "Solvent shock" from poor mixing. | 1. Lower the final working concentration. 2. Add DMSO stock to vigorously stirred buffer. 3. Ensure final DMSO is <0.5%. |
| Inconsistent results in bioassays. | 1. Compound is precipitating in the assay plate over time. 2. Solvent toxicity. | 1. Visually inspect wells for precipitate. 2. Use an advanced formulation (e.g., cyclodextrin). 3. Include a vehicle control with the same final DMSO concentration. |
References
-
5,7-Dimethoxyflavone | C17H14O4 | CID 88881 . PubChem, National Center for Biotechnology Information. [Link]
-
3,7-Dihydroxy-3',4'-dimethoxyflavone | C17H14O6 | CID 5378832 . PubChem, National Center for Biotechnology Information. [Link]
-
7,3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688836 . PubChem, National Center for Biotechnology Information. [Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD . ACD/Labs. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound [chemicalbook.com]
- 3. acdlabs.com [acdlabs.com]
- 4. 3,7-Dihydroxy-3',4'-dimethoxyflavone | C17H14O6 | CID 5378832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7,3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,7-Dimethoxyflavone | C17H14O4 | CID 88881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
7,2'-Dimethoxyflavone purification techniques and troubleshooting
Welcome to the technical support center for the purification of 7,2'-dimethoxyflavone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this specific methoxyflavone. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
Introduction to Purification Challenges
This compound, a member of the flavonoid family, presents unique purification challenges stemming from its synthesis and inherent physicochemical properties. Achieving high purity is critical for accurate biological evaluation and drug development, as even minor impurities can lead to erroneous results.[1] Common hurdles include the removal of structurally similar by-products, unreacted starting materials, and degradation products. This guide provides a structured approach to troubleshooting these issues using established purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude sample of this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. The most common synthetic pathways to flavones are the Allan-Robinson reaction, the Baker-Venkataraman rearrangement, and the oxidative cyclization of a chalcone intermediate.[2][3][4]
-
Unreacted Starting Materials: These can include substituted 2-hydroxyacetophenones and 2-methoxybenzoic acid derivatives (or their corresponding acid chlorides/anhydrides).
-
Chalcone Intermediate: If the synthesis involves the cyclization of a 2'-hydroxy-2-methoxychalcone, incomplete cyclization will result in this intermediate remaining in your crude product.
-
Isomeric By-products (Aurones): The oxidative cyclization of 2'-hydroxychalcones can sometimes lead to the formation of isomeric aurones, which can be difficult to separate from the desired flavone.[5][6]
-
Intermediates from Rearrangement Reactions: In the Baker-Venkataraman rearrangement, the 1,3-diketone intermediate may be present if the subsequent acid-catalyzed cyclization is incomplete.[7][8]
-
Products of Side Reactions: Depending on the specific reaction conditions, other side products may form.
Q2: What is a good starting point for developing a recrystallization protocol for this compound?
A2: Recrystallization is an effective technique for purifying solid organic compounds.[9] For dimethoxyflavones, which are generally soluble in moderately polar organic solvents, a good starting point is to test solvents like ethanol, methanol, acetone, or ethyl acetate.[10] A successful recrystallization relies on the principle that the compound of interest is highly soluble in the hot solvent but sparingly soluble at cooler temperatures, while impurities remain in solution.[9] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be very effective.[11][12]
Q3: Which chromatography technique is most suitable for purifying this compound?
A3: Both normal-phase and reversed-phase chromatography can be effective.
-
Normal-Phase Column Chromatography: Using silica gel as the stationary phase is a standard and cost-effective method for initial purification to remove major impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a common choice for flavonoids.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique ideal for final purification to achieve very high purity. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is a widely used method for flavonoids.[5]
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate your compound from impurities and visualize the spots under UV light. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. Developing a reliable analytical HPLC method early on will be invaluable for assessing the purity of your fractions and the final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Troubleshooting
Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals.
-
Possible Causes & Solutions:
-
Cooling too rapidly: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Solvent polarity: The polarity of the solvent may not be optimal. If using a single solvent, try a mixed solvent system. Add a small amount of a "poorer" solvent (one in which your compound is less soluble) to the hot solution until it becomes slightly turbid, then clarify by adding a drop or two of the "good" solvent before cooling.
-
Impurity presence: High levels of impurities can inhibit crystallization. It may be necessary to first perform a quick column chromatography to remove the bulk of the impurities and then recrystallize the partially purified material.
-
Q: I have a very low yield after recrystallization. How can I improve it?
A: Low yield is a common issue in recrystallization.
-
Possible Causes & Solutions:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound.
-
Compound is too soluble in the cold solvent: Your chosen solvent may be too "good." Consider a different solvent or a mixed solvent system where your compound has lower solubility at cold temperatures.
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
-
Incomplete crystallization: Ensure the solution has been sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.
-
Column Chromatography Troubleshooting
Q: My compound is not separating from an impurity on a silica gel column. What can I do?
A: Poor separation can be due to several factors.
-
Possible Causes & Solutions:
-
Inappropriate solvent system: The polarity of your eluent may not be optimal.
-
If the compounds are eluting too quickly (high Rf on TLC), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).
-
If the compounds are not moving (low Rf on TLC), increase the polarity of the mobile phase.
-
Consider trying a different solvent system altogether. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.
-
-
Column overloading: Too much sample loaded onto the column can lead to broad bands and poor separation. Use an appropriate amount of silica gel for the amount of crude material (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude compound by weight).
-
Poor column packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.
-
Q: My compound is streaking on the TLC plate and the column. Why is this happening?
A: Streaking can be caused by several factors.
-
Possible Causes & Solutions:
-
Sample insolubility: The sample may not be fully dissolved in the mobile phase. Ensure your compound is soluble in the loading solvent.
-
Sample acidity/basicity: If your compound is acidic or basic, it can interact strongly with the silica gel, causing streaking. Adding a small amount of a modifier to your mobile phase (e.g., a few drops of acetic acid for an acidic compound or triethylamine for a basic compound) can often resolve this issue.
-
Column overloading: As mentioned before, loading too much sample can lead to streaking.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The ideal solvent system should be determined empirically on a small scale.
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures like ethanol/water or acetone/hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound is just dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives your this compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A common starting point is a mixture of ethyl acetate and hexane.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. Load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Preparative Reversed-Phase HPLC
-
Method Development: On an analytical HPLC system with a C18 column, develop a mobile phase system (typically a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid) that provides good separation of your compound from its impurities.
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent like methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purification: Scale up the analytical method to a preparative HPLC system with a larger C18 column. Inject the sample and collect the fraction corresponding to the peak of your pure compound.
-
Solvent Removal: Remove the mobile phase solvents from the collected fraction, often by lyophilization or rotary evaporation, to yield the highly purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques for Flavonoids
| Purification Method | Scale | Resolution | Throughput | Common Issues |
| Recrystallization | Milligrams to Kilograms | Variable | Low to Medium | Oiling out, low yield, co-crystallization of impurities |
| Silica Gel Column Chromatography | Milligrams to Grams | Medium | Medium | Tailing, irreversible adsorption, difficult separation of close-eluting compounds |
| Preparative HPLC | Micrograms to Grams | High | Low | High cost, solvent consumption, sample solubility limitations |
Visualizations
Workflow for Purification Method Selection
Caption: Decision workflow for selecting the appropriate purification technique.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for common column chromatography issues.
References
- Allan, J.; Robinson, R. J. Chem. Soc.1924, 125, 2192.
- Baker, W. J. Chem. Soc.1933, 1381–1389.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 7,4'-Dimethoxy-3-hydroxyflavone.
- BenchChem. (2025).
- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
-
Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Dimethoxyflavones.
- Kamel, E. M., et al. (n.d.).
- Flavones and Related Compounds: Synthesis and Biological Activity. PMC.
- Torrenegra-Guerrero, et al. (2020).
- Recrystalliz
- Reddit. (2023).
- Recrystalliz
- Susanti, E., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. Indonesian Journal of Chemistry.
- Eze, F. N., et al. (2023). Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400. Acta Pharmaceutica.
- Cayman Chemical. (n.d.).
- Tuntiyasawasdikul, S., et al. (2021). A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity. PMC - PubMed Central.
- Biosynth. (n.d.). This compound | 62536-78-1 | FD66343.
-
Wikipedia. (n.d.). Allan–Robinson reaction. Retrieved from [Link]
- J&K Scientific LLC. (2025).
- Stereoselective Synthesis of Flavonoids: A Brief Overview. PMC - PubMed Central.
- Wu, C. C., et al. (2022). Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. PubMed.
- Natural sources, refined extraction, biosynthesis, metabolism, and bioactivities of dietary polymethoxyflavones (PMFs).
- Polymethoxyflavone purified from Kaempferia parviflora reduces visceral fat in Japanese overweight individuals: a randomised, double-blind, placebo-controlled study. RSC Publishing.
- Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone. (n.d.).
Sources
- 1. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. chemijournal.com [chemijournal.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 9. biosynth.com [biosynth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 7,2'-Dimethoxyflavone and Other Polymethoxyflavones in Drug Discovery
This guide provides an in-depth, objective comparison of 7,2'-Dimethoxyflavone (7,2'-DMF) against other prominent polymethoxyflavones (PMFs). Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to illuminate the distinct therapeutic potential of 7,2'-DMF and guide future research. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative, verifiable sources.
Introduction to Polymethoxyflavones: Beyond the Citrus Peel
Polymethoxyflavones (PMFs) are a specialized subclass of flavonoids characterized by multiple methoxy groups on the flavone backbone.[1] Found almost exclusively in the peels of citrus fruits like oranges and mandarins, these compounds have garnered significant interest for their broad spectrum of biological activities, including potent anticarcinogenic, anti-inflammatory, and neuroprotective properties.[2] Unlike their polyhydroxylated counterparts, the methoxy groups increase lipophilicity, which can enhance metabolic stability and bioavailability, making them attractive candidates for drug development.[3][4]
While PMFs like nobiletin and tangeretin have been extensively studied, many other derivatives, such as this compound, remain less characterized. This guide aims to bridge that gap by comparing the known bioactivities of 7,2'-DMF with its more famous relatives, highlighting crucial structure-activity relationships that govern their therapeutic efficacy.
Comparative Analysis of Biological Activities
The therapeutic potential of a PMF is dictated by the number and arrangement of its methoxy groups. This substitution pattern critically influences the molecule's interaction with cellular targets.
Anticancer Activity: A Tale of Two Rings
PMFs exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5][6] The substitution pattern on both the A and B rings of the flavone structure is a key determinant of this activity.
Structure-Activity Relationship (SAR) Insights:
-
A-Ring Methoxylation: A higher degree of methoxylation on the A-ring generally correlates with enhanced antiproliferative activity.[7]
-
B-Ring Methoxylation: The position of methoxy groups on the B-ring is critical. Studies on various PMFs have shown that increasing the number of methoxyl groups on the B-ring can sometimes lower the activity. Specifically, the presence of a 3'-methoxyl group has been identified as an important feature for potent activity against leukemia cells.[7]
Comparative Cytotoxicity: 7,2'-DMF possesses a unique methoxylation pattern with one group on the A-ring (C7) and one on the B-ring (C2'). This differs significantly from the heavily methoxylated structures of nobiletin and tangeretin. While direct, side-by-side comparative studies including 7,2'-DMF are limited, we can synthesize data from various reports to draw initial comparisons. For instance, tangeretin has proven to be a highly effective agent against gastric cancer cell lines, reducing AGS cell viability to below 20% at approximately 33.6 µM.[3] In contrast, the highly methoxylated nobiletin can be inactive against certain cancer cell lines, even at concentrations up to 100 µM.[3] This underscores that more methoxy groups do not always equate to greater potency.
The table below summarizes the cytotoxic activity (IC₅₀) of various PMFs against different human cancer cell lines.
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Tangeretin | AGS (Gastric) | ~33.6 µM | [3] |
| PC-3 (Prostate) | > 100 µM | [6] | |
| DU145 (Prostate) | 73.0 µM | [6] | |
| Nobiletin | AGS (Gastric) | > 100 µM | [3] |
| MDA-MB-231 (Breast) | > 80 µM | [8] | |
| PC-3 (Prostate) | > 100 µM | [6] | |
| 5-Demethylnobiletin | PC-3 (Prostate) | 68.7 µM | [6] |
| DU145 (Prostate) | 59.4 µM | [6] | |
| 7,3'-Dimethoxyflavone | HL-60 (Leukemia) | Potent Activity | |
| This compound | HCT-116, MCF-7, etc. | Data not widely available; requires further investigation. |
Table 1: Comparative cytotoxic activities of selected polymethoxyflavones.
Anti-inflammatory Effects: Quenching the Fire
Chronic inflammation is a key driver of many diseases, including cancer and neurodegeneration. PMFs are known to modulate inflammatory pathways, primarily by inhibiting the production of inflammatory mediators.
A key study directly compared the anti-inflammatory effects of four dimethoxyflavone isomers: 7,2'-DMF, 7,3'-DMF, 7,4'-DMF, and 7,8-DMF.[9] The causality behind this experimental choice is to isolate the effect of the B-ring methoxy position while keeping the A-ring substitution constant.
Key Experimental Findings:
-
In Vivo Activity: In a carrageenan-induced rat paw edema model, all four isomers produced a significant, dose-dependent reduction in inflammation. 7,4'-dimethoxyflavone showed the highest maximum inhibition (52.4%).[9]
-
Mechanism of Action: The study investigated the inhibition of cyclooxygenase (COX) enzymes, pro-inflammatory cytokines (TNF-α and IL-1β), and free radicals (nitric oxide and lipid peroxidation).[9]
-
All compounds inhibited both COX-1 and COX-2, with a greater inhibitory effect on the pro-inflammatory COX-2 isoform.[9]
-
A concentration-dependent inhibition of TNF-α and IL-1β was observed for all isomers.[9]
-
7,4'-dimethoxyflavone was most effective at inhibiting nitric oxide generation, while 7,8-dimethoxyflavone was the most potent inhibitor of lipid peroxidation.[9][10]
-
This comparative data suggests that while 7,2'-DMF is an active anti-inflammatory agent, its potency relative to its isomers is dependent on the specific inflammatory mediator being targeted. The 4'-position on the B-ring appears particularly favorable for inhibiting edema and nitric oxide production.[9][11]
Neuroprotective Potential: Guarding the Brain
The ability of PMFs to cross the blood-brain barrier makes them promising candidates for treating neurodegenerative diseases.[12] Tangeretin, in particular, has demonstrated significant neuroprotective effects in models of Alzheimer's and Parkinson's disease by mitigating oxidative stress, neuroinflammation, and neuronal damage.[13][14] It has been shown to protect against cognitive deficits and memory impairment.[13][15]
While tangeretin and nobiletin are the most studied PMFs in neuroprotection[14][16], the potential of 7,2'-DMF in this area is largely unexplored. Given its demonstrated anti-inflammatory and antioxidant capabilities (as inferred from studies on its isomers), investigating its neuroprotective efficacy presents a compelling avenue for future research. Its distinct structure may offer a different pharmacokinetic profile or target affinity within the central nervous system.
Mechanistic Deep Dive: The PI3K/Akt Signaling Pathway
To understand how these compounds work, we must look at the cellular machinery they influence. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates cell survival, proliferation, and growth.[17][18] In many cancers, this pathway is aberrantly activated, promoting tumor progression and resistance to apoptosis.[19][20]
Several PMFs, including tangeretin, have been shown to exert their anticancer effects by inhibiting this pathway.[4][6] By blocking the phosphorylation and subsequent activation of Akt, these flavonoids can halt the downstream signals that prevent apoptosis. This leads to the activation of pro-apoptotic proteins (like Bax) and caspases, ultimately resulting in programmed cancer cell death.[18]
Below is a diagram illustrating the PI3K/Akt pathway and the inhibitory role of PMFs.
Caption: Experimental workflow for screening and comparing PMFs.
Conclusion and Future Directions
This guide establishes that this compound is a biologically active molecule with demonstrated anti-inflammatory properties comparable to its isomers. [9]However, a significant knowledge gap exists regarding its anticancer and neuroprotective potential when compared to extensively studied PMFs like tangeretin and nobiletin.
The structure-activity relationships within the PMF class are complex and non-linear; the unique 2'-methoxy substitution on the B-ring of 7,2'-DMF warrants a thorough investigation. Its lipophilicity and potential to modulate key signaling pathways like PI3K/Akt make it a compelling candidate for further study.
Future research should prioritize:
-
Systematic Cytotoxicity Screening: Evaluating 7,2'-DMF against a broad panel of cancer cell lines in direct comparison with nobiletin and tangeretin.
-
Neuroprotection Studies: Assessing the efficacy of 7,2'-DMF in in-vitro and in-vivo models of neurodegeneration.
-
Mechanistic Elucidation: Investigating its impact on signaling pathways beyond PI3K/Akt to identify unique mechanisms of action.
By systematically exploring the therapeutic landscape of less-common PMFs like this compound, the scientific community can unlock novel lead compounds for the next generation of targeted therapies.
References
- Rathee, P., Chaudhary, H., Rathee, S., Rathee, D., Kumar, V., & Kohli, K. (2009). Mechanism of action of flavonoids as anti-inflammatory agents: A review. Inflammation & Allergy-Drug Targets (Formerly Current Drug Targets-Inflammation & Allergy), 8(3), 229-235.
-
Ito, C., Itoigawa, M., Miyamoto, Y., Onoda, S., Mizuki, K., Nakajima, T., ... & Furukawa, H. (2005). Relationship between Structure and Antiproliferative Activity of Polymethoxyflavones towards HL60 Cells. Anticancer Research, 25(1A), 299-304. [Link]
-
Messaadia, L., et al. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 29(1), 123. [Link]
-
Ito, C., et al. (2005). Relationship between Structure and Antiproliferative Activity of Polymethoxyflavones towards HL60 Cells. Anticancer Research. [Link]
-
Lv, X., Zhao, S., Ning, Z., Zeng, H., Shu, Y., Tao, O., ... & Liu, Y. (2015). Citrus fruits as a treasure trove of active natural metabolites that potentially provide benefits for human health. Chemistry Central Journal, 9(1), 1-14. [Link]
-
Wang, Y., et al. (2024). Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. Journal of ancreatic Cancer. [Link]
-
He, Z., et al. (2022). Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer. Frontiers in Nutrition, 9, 975345. [Link]
-
Uivarosan, D., et al. (2022). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Pharmaceutical Biology, 60(1), 1348-1363. [Link]
-
Kamal, K. K., & Rajan, S. (2016). Anti-inflammatory effect of certain dimethoxy flavones. Natural product research, 30(2), 221-225. [Link]
- Not available
- Not available
- Not available
-
ResearchGate. (n.d.). Anti-inflammatory effect of certain dimethoxy flavones. ResearchGate. [Link]
-
Caring Sunshine. (n.d.). Relationship: Inflammation and 7,4-Dimethoxyflavone. Caring Sunshine. [Link]
-
Syed, D. N., et al. (2011). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer Research, 71(8_Supplement), 2093-2093. [Link]
-
Messaadia, L., et al. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. [Link]
-
Sroka, Z., et al. (2016). The antiradical activity of some selected flavones and flavonols. Experimental and quantum mechanical study. Journal of Molecular Modeling, 22(1), 1-10. [Link]
- Not available
-
Fatima, J., & Siddique, Y. H. (2025). The Neuroprotective Role of Tangeritin. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 24(2), 144-157. [Link]
- Not available
- Not available
- Not available
-
Cicero, N., et al. (2019). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 24(23), 4384. [Link]
-
Tewari, D., et al. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Current Pharmaceutical Design, 27(38), 4001-4011. [Link]
-
Ko, Y. C., et al. (2022). Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. International Journal of Molecular Sciences, 23(18), 10899. [Link]
-
Almatroodi, S. A., et al. (2021). Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment. Current Pharmaceutical Design, 27(38), 4012-4023. [Link]
- Not available
-
Datla, K. P., et al. (2001). Tissue distribution and neuroprotective effects of citrus flavonoid tangeretin in a rat model of Parkinson's disease. Journal of neuroscience research, 66(5), 729-735. [Link]
- Not available
-
Ahmed, T., et al. (2017). Neuroprotective Effects of Citrus Fruit-Derived Flavonoids, Nobiletin and Tangeretin in Alzheimer's and Parkinson's Disease. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 16(4), 378-388. [Link]
-
Nabavi, S. M., et al. (2017). Neuroprotective effects of citrus fruit-derived flavonoids, nobiletin and tangeretin in Alzheimer's and Parkinson's disease. CNS & neurological disorders drug targets, 16(4), 378-388. [Link]
- Not available
- Not available
- Not available
-
Ogunro, O. B., & Olaleye, M. T. (2025). Tangeretin offers neuroprotection against colchicine-induced memory impairment in Wistar rats by modulating the antioxidant milieu, inflammatory mediators and oxidative stress in the brain tissue. BMC complementary medicine and therapies, 25(1), 40. [Link]
Sources
- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activities of citrus peel polymethoxyflavones related to angiogenesis and others - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. preprints.org [preprints.org]
- 9. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caringsunshine.com [caringsunshine.com]
- 12. Tissue distribution and neuroprotective effects of citrus flavonoid tangeretin in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Neuroprotective Role of Tangeritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of Citrus Fruit-Derived Flavonoids, Nobiletin and Tangeretin in Alzheimer's and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tangeretin offers neuroprotection against colchicine-induced memory impairment in Wistar rats by modulating the antioxidant milieu, inflammatory mediators and oxidative stress in the brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Neuroprotective Effects of 7,2'-Dimethoxyflavone In Vitro
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the neuroprotective potential of 7,2'-Dimethoxyflavone. We move beyond a simple recitation of protocols to offer a self-validating experimental system, grounded in established scientific principles and comparative analysis. Our focus is on providing not just the 'how,' but the critical 'why' behind each experimental choice, ensuring a robust and interpretable dataset.
Introduction: The Pressing Need for Novel Neurotherapeutics
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing global health challenge. A common pathological hallmark of these conditions is the progressive loss of neuronal structure and function, often underpinned by oxidative stress, neuroinflammation, and protein aggregation.[1] Flavonoids, a diverse group of plant-derived polyphenols, have emerged as promising candidates for neuroprotective therapies due to their multifaceted biological activities.[2][3] These compounds can modulate critical intracellular signaling pathways, suppress inflammatory responses, and scavenge reactive oxygen species (ROS), thereby promoting cellular survival.[4][5]
This guide focuses on This compound , a specific methoxylated flavone. While the broader class of methoxyflavones is recognized for greater metabolic stability and blood-brain barrier permeability compared to their hydroxylated counterparts, the specific neuroprotective profile of the 7,2'-isomer requires rigorous validation.[6] To establish a scientifically sound evaluation, we will compare its performance against 5,7-Dimethoxyflavone (DMF) , a more extensively studied isomer. This comparative approach allows for critical insights into how the positioning of methoxy groups on the flavone scaffold influences neuroprotective efficacy.
Experimental Strategy: A Validated In Vitro System
The foundation of any reliable drug discovery campaign is a robust and reproducible model system. While complex 3D cultures and organoids offer greater physiological relevance, initial high-throughput screening and mechanistic studies benefit from the simplicity and control of 2D cell culture.[7][8][9]
The Cellular Model: Differentiated SH-SY5Y Cells
We have selected the human neuroblastoma SH-SY5Y cell line as our model system. This line is extensively used in neurobiology for several key reasons:
-
Human Origin: It provides a human genetic background, which is more translationally relevant than rodent models.[10]
-
Dopaminergic Phenotype: Undifferentiated SH-SY5Y cells express dopaminergic markers, making them particularly relevant for Parkinson's disease research.
-
Neuronal Differentiation: They can be differentiated into a more mature, neuron-like phenotype with extended processes, which is crucial for studying neurotoxicity. This process typically involves treatment with retinoic acid.
The Neurotoxic Insult: Modeling Oxidative Stress with H₂O₂
Oxidative stress is a convergence point for multiple neurodegenerative pathways. We will utilize hydrogen peroxide (H₂O₂) to induce acute oxidative damage. This model is advantageous for its ability to:
-
Directly generate intracellular ROS.
-
Trigger apoptotic cell death pathways.
-
Provide a highly controllable and reproducible insult for screening neuroprotective compounds.[11]
The overall experimental workflow is designed to first establish safety and efficacy, then to probe the underlying mechanism of action.
Caption: High-level experimental workflow for validating neuroprotective compounds.
Detailed Experimental Protocols
The following protocols are presented with the rationale underpinning each step, ensuring experimental integrity.
Protocol 1: Culture and Differentiation of SH-SY5Y Cells
-
Culture: Maintain SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Rationale: This standard medium provides the necessary nutrients and factors for robust cell proliferation.
-
-
Seeding: Seed cells into appropriate well plates (e.g., 96-well for viability, 24-well for microscopy) at a density that will result in 70-80% confluency at the time of the experiment.
-
Differentiation: Once cells are attached, reduce the FBS concentration to 1% and add 10 µM all-trans-retinoic acid (RA) to the medium. Culture for 5-7 days, replacing the medium every 2 days.
-
Rationale: RA induces differentiation into a neuronal phenotype, characterized by reduced proliferation and the development of neurites, providing a more relevant model for neuroprotection studies.[12]
-
Protocol 2: Cell Viability and Neuroprotection (MTT Assay)
This assay quantitatively measures mitochondrial metabolic activity, which serves as a proxy for cell viability.
-
Plate Cells: Seed and differentiate SH-SY5Y cells in 96-well plates as per Protocol 1.
-
Compound Pre-treatment: Prepare stock solutions of this compound and 5,7-Dimethoxyflavone in DMSO. Dilute to final concentrations (e.g., 1, 5, 10, 25 µM) in culture medium. Ensure the final DMSO concentration is ≤0.1%. Remove old medium from cells and add the compound-containing medium. Incubate for 2 hours.
-
Rationale: Pre-incubation allows the compound to be absorbed by the cells and to begin modulating intracellular pathways prior to the oxidative insult.
-
-
Neurotoxic Challenge: Add H₂O₂ to the wells to a final concentration predetermined to cause ~50% cell death (EC₅₀), except in the 'Vehicle Control' wells. Incubate for 24 hours.
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated, unchallenged control cells.
Protocol 3: Measurement of Intracellular ROS (DCFH-DA Assay)
This assay measures the level of oxidative stress within the cells.
-
Procedure: Follow steps 1-3 of Protocol 2.
-
Probe Loading: After the H₂O₂ incubation, wash the cells with warm phosphate-buffered saline (PBS). Add medium containing 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and incubate for 30 minutes in the dark.
-
Rationale: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
Readout: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Comparative Data Analysis
The following tables represent expected data from the described experiments, comparing this compound (7,2'-DMF) to the reference compound, 5,7-Dimethoxyflavone (5,7-DMF).
Table 1: Neuroprotective Efficacy Against H₂O₂-Induced Toxicity
| Compound | Concentration (µM) | Cell Viability (% of Control ± SEM) |
|---|---|---|
| Vehicle Control | - | 100 ± 4.5 |
| H₂O₂ (150 µM) | - | 52.1 ± 3.8 |
| 7,2'-DMF | 1 | 61.5 ± 4.1 |
| 5 | 75.8 ± 3.9* | |
| 10 | 88.2 ± 5.2** | |
| 25 | 91.4 ± 4.7** | |
| 5,7-DMF | 1 | 58.9 ± 3.5 |
| 5 | 70.1 ± 4.0* | |
| 10 | 82.5 ± 4.8** | |
| 25 | 85.3 ± 5.1** |
*p < 0.05, *p < 0.01 vs. H₂O₂ alone. Data are hypothetical.
Table 2: Comparative Effects on Intracellular ROS Production
| Treatment | Relative Fluorescence Units (RFU ± SEM) | % ROS Reduction vs. H₂O₂ |
|---|---|---|
| Vehicle Control | 1,240 ± 98 | - |
| H₂O₂ (150 µM) | 8,950 ± 410 | 0% |
| H₂O₂ + 7,2'-DMF (10 µM) | 3,115 ± 250** | 75.7% |
| H₂O₂ + 5,7-DMF (10 µM) | 4,020 ± 315** | 64.0% |
*p < 0.01 vs. H₂O₂ alone. Data are hypothetical.
Mechanistic Interpretation and Proposed Signaling Pathway
The data suggest that this compound offers dose-dependent protection against oxidative stress-induced cell death, appearing slightly more potent than 5,7-Dimethoxyflavone. The mechanistic underpinning for this observation is, at least in part, its superior ability to mitigate the accumulation of intracellular ROS.
This antioxidant activity is a hallmark of many flavonoids and is often linked to the modulation of endogenous antioxidant systems and the inhibition of pro-apoptotic signaling.[5][13] Oxidative stress from H₂O₂ leads to mitochondrial dysfunction, which in turn activates executioner caspases like Caspase-3, committing the cell to apoptosis.[2] A potent neuroprotective flavonoid would interrupt this cascade.
Caption: Proposed neuroprotective mechanism of this compound.
This proposed pathway suggests this compound acts via a dual mechanism:
-
Direct ROS Scavenging/Indirect Antioxidant Effects: It reduces the initial burst of ROS, preventing downstream damage. This may be supplemented by the upregulation of the Nrf2/Antioxidant Response Element (ARE) pathway, a key regulator of cellular antioxidant defenses.[13][14]
-
Anti-Apoptotic Action: It may directly or indirectly inhibit the activity of executioner caspases, representing a crucial intervention point in the cell death program.[2]
Conclusion and Future Perspectives
This guide outlines a robust, comparative framework for the in vitro validation of this compound's neuroprotective properties. The experimental design, from cell model selection to the tiered assay approach, provides a self-validating system to confirm efficacy and elucidate the mechanism of action. Our hypothetical data suggest that this compound is a potent neuroprotective agent, potentially superior to its 5,7-isomer, primarily through enhanced antioxidant activity.
While these in vitro findings are promising, they are a foundational step. Future research should focus on:
-
Validating the proposed pathway: Using techniques like Western blotting to confirm the modulation of Nrf2 and Caspase-3 protein levels.
-
Exploring other neurotoxic models: Testing the compound's efficacy against insults like amyloid-beta oligomers or glutamate to broaden its therapeutic potential.[1][15]
-
Advancing to complex models: Progressing to co-culture systems (including microglia and astrocytes) or brain organoid models to better recapitulate the complex cellular interactions of the central nervous system before considering in vivo studies.[7][9][10]
By following this structured, evidence-based approach, researchers can confidently and efficiently characterize novel neuroprotective candidates like this compound, accelerating the journey from bench to potential therapeutic application.
References
-
Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021-01-12). Emulate. [Link]
-
Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. (2022-04-08). Oxford Global. [Link]
-
Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. NETRI. [Link]
-
Dajas, F., et al. (2003). Neuroprotection by flavonoids. Brazilian Journal of Medical and Biological Research, 36(12), 1613-1620. [Link]
-
Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023-12-06). InnoSer. [Link]
-
Uncovering potential neuroprotective flavonoids for Alzheimer's disease using cutting-edge molecular simulation and in vitro. (2023-12-09). [Link]
-
In vitro Models of Neurodegenerative Diseases. (2021-02-22). PMC - PubMed Central. [Link]
-
The neuroprotective potential of flavonoids: a multiplicity of effects. (2009-01-26). PMC - PubMed Central. [Link]
-
Neuroprotective Potential of Flavonoids in Brain Disorders. (2023-08-25). MDPI. [Link]
-
Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. (2022-12-23). PMC - PubMed Central. [Link]
-
Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. (2022-10-07). PubMed Central. [Link]
-
Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. (2023-01-12). [Link]
-
Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. ResearchGate. [Link]
-
Unveiling the Multifaceted Neuroprotection of Dihydroxytrimethoxyflavone: Memory Enhancement Beyond Cholinergic Boost. (2021-07-29). PMC - NIH. [Link]
-
Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2024-01-31). PMC - PubMed Central. [Link]
-
Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. (2015-04-01). NIH. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. (2012-02-01). ResearchGate. [Link]
-
Neuroprotective effects of compound 2, flavone derivatives and... ResearchGate. [Link]
-
Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice. (2022-09-08). PLOS One. [Link]
-
Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2024-01-31). PubMed. [Link]
Sources
- 1. jppres.com [jppres.com]
- 2. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emulatebio.com [emulatebio.com]
- 8. netri.com [netri.com]
- 9. In vitro Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oxfordglobal.com [oxfordglobal.com]
- 11. researchgate.net [researchgate.net]
- 12. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. Unveiling the Multifaceted Neuroprotection of Dihydroxytrimethoxyflavone: Memory Enhancement Beyond Cholinergic Boost - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
A Comparative Study of 7,2'-Dimethoxyflavone and its Glycoside Forms: A Guide for Researchers
In the landscape of drug discovery and natural product research, flavonoids stand out for their vast structural diversity and wide range of pharmacological activities. Among these, methoxyflavones have garnered significant attention due to their enhanced metabolic stability and potent biological effects. This guide provides an in-depth comparative analysis of 7,2'-dimethoxyflavone and its corresponding glycoside forms, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the nuances of their biochemical properties, delve into their potential therapeutic applications, and provide detailed experimental protocols to empower further investigation.
Structural and Physicochemical Distinctions: The Aglycone vs. The Glycoside
The fundamental difference between this compound and its glycoside forms lies in the presence of a sugar moiety attached to the flavone backbone. This seemingly simple addition has profound implications for the molecule's physicochemical properties, which in turn dictate its biological fate and activity.
This compound (The Aglycone): This is the non-sugar, parent compound. Its two methoxy groups contribute to its lipophilic nature, which generally allows for easier passage across cellular membranes through passive diffusion.
This compound Glycosides: In these forms, a sugar molecule (e.g., glucose, rhamnose) is attached to one of the hydroxyl groups of a precursor to this compound (as this compound itself lacks a free hydroxyl for glycosylation, the glycoside would be of a closely related dihydroxyflavone that is then methylated). This glycosylation dramatically increases the molecule's polarity and water solubility.
Table 1: Predicted Physicochemical Properties of this compound and its Glycoside
| Property | This compound (Aglycone) | This compound-O-glucoside (Glycoside) |
| Molecular Weight | Lower | Higher |
| Solubility | High in organic solvents, low in water | Higher in water, lower in non-polar organic solvents |
| Lipophilicity (LogP) | Higher | Lower |
| Cellular Uptake | Primarily passive diffusion | Active transport and/or requires enzymatic hydrolysis |
The Bioavailability Conundrum: A Tale of Two Forms
A critical factor in the therapeutic potential of any compound is its bioavailability – the proportion of the substance that enters the circulation and is available to have an active effect. Here, the aglycone and glycoside forms of flavonoids present a classic trade-off.
Flavonoid aglycones, like this compound, are generally more readily absorbed through the intestinal wall due to their lipophilicity.[1][2] In contrast, flavonoid glycosides are typically too large and polar to be absorbed directly.[3] They often rely on the enzymatic activity of intestinal microflora to cleave the sugar moiety, releasing the aglycone for absorption.[3] This process can lead to a delayed and potentially lower overall absorption of the active compound.
However, the increased water solubility of glycosides can sometimes lead to higher concentrations in the gut lumen, potentially increasing the opportunity for microbial metabolism and subsequent absorption of the aglycone. The nature of the sugar can also influence which transporters are involved.
Experimental Workflow: Caco-2 Cell Permeability Assay
To experimentally assess the intestinal permeability of these compounds, the Caco-2 cell monolayer model is an invaluable tool. These cells differentiate to form a polarized monolayer with tight junctions, mimicking the human intestinal epithelium.
Caption: Caco-2 cell permeability assay workflow.
Comparative Biological Activities: A Focus on Anti-Inflammatory and Anticancer Effects
Both methoxyflavones and their glycosides are known to possess a range of biological activities. Here, we will focus on two of the most promising areas of research: inflammation and cancer.
Anti-Inflammatory Potential
This compound has been shown to exhibit anti-inflammatory properties.[4] The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory signaling pathways such as NF-κB.[4][5]
The glycoside forms are less studied in this specific context. However, it is hypothesized that their in vivo anti-inflammatory activity would be dependent on their conversion to the aglycone form. The glycoside itself may possess some activity, but this is generally considered to be less potent than the aglycone.
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway.
Anticancer Activity
Methoxyflavones are increasingly being investigated for their anticancer properties. Studies on various cancer cell lines have shown that these compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis.[6][7][8] The enhanced lipophilicity of methoxyflavones compared to their hydroxylated counterparts is thought to contribute to their improved anticancer activity by facilitating their entry into cancer cells.[6]
For the glycoside forms, their direct anticancer activity is likely to be lower due to their reduced ability to cross the cell membrane. However, they could act as prodrugs, being hydrolyzed to the active aglycone in the tumor microenvironment or by specific enzymes expressed by cancer cells.
Experimental Protocol: MTT Cell Viability Assay
A fundamental experiment to assess the cytotoxic effects of these compounds on cancer cells is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and its glycoside forms for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[1][9]
-
Formazan Solubilization: Living cells will reduce the yellow MTT to purple formazan crystals.[3][9] Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Capacity: A Comparative Perspective
Flavonoids are renowned for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant capacity of this compound and its glycosides can be evaluated using various in vitro assays.
The antioxidant activity of flavonoids is often linked to the presence of hydroxyl groups. While this compound has methoxy groups, it can still exhibit antioxidant activity. The glycosylation of a parent dihydroxyflavone would likely modulate this activity. The sugar moiety itself does not directly contribute to radical scavenging, but it can influence the molecule's interaction with different cellular compartments.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess antioxidant activity.
Step-by-Step Methodology:
-
Prepare DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[11]
-
Sample Preparation: Prepare various concentrations of this compound and its glycoside forms.
-
Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).[2]
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm.[11]
-
Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition. A standard antioxidant like ascorbic acid or Trolox is typically used for comparison.[11]
Synthesis of Glycoside Forms for Comparative Studies
To conduct a direct comparative study, the synthesis of this compound glycosides is a necessary first step. This typically involves the glycosylation of a suitable dihydroxyflavone precursor followed by methylation.
General Synthetic Workflow
Caption: General workflow for the synthesis of flavonoid glycosides.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the key differences between this compound and its glycoside forms. While the aglycone is expected to exhibit higher intrinsic biological activity and passive permeability, its glycosides may offer advantages in terms of solubility and potential for targeted delivery through enzymatic activation.
Future research should focus on the direct, side-by-side comparison of this compound and its synthesized glycosides in various biological assays. Pharmacokinetic studies in animal models are crucial to elucidate their absorption, distribution, metabolism, and excretion profiles. Such data will be invaluable for determining the therapeutic potential of these promising natural product derivatives.
References
- BenchChem. (2025). Isoflavone Bioavailability: A Comparative Analysis of Aglycones and Glycosides.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Abcam. (n.d.). MTT assay protocol.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Murtuda, A. J. (2023). MTT (Assay protocol). Protocols.io.
- Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- ResearchGate. (n.d.). Antioxidant Assays.
- Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 1, 137-140.
- Preprints.org. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
- Caring Sunshine. (n.d.). Relationship: Inflammation and 7-Methoxyflavone.
- Caring Sunshine. (n.d.). What challenges exist in standardizing supplement dosages for 7-methoxyflavone?.
- National Institutes of Health. (2020). Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb.
- Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit.
- Kamalakannan, P., et al. (2015). Anti-inflammatory effect of certain dimethoxy flavones. Journal of Ethnopharmacology, 174, 14-20.
- MDPI. (2016). Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells.
- ACS Publications. (2020). Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb.
- Protocols.io. (n.d.). Caco2 assay protocol.
- Preprints.org. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
- WUR eDepot. (n.d.). Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay.
- PubMed. (2014). Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats.
- DOI. (n.d.). Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma.
- Frontiers. (2025). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters.
-
Kim, T., et al. (2022). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. Molecules, 27(19), 6695. Retrieved from [Link]
- Preprints.org. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
- ResearchGate. (2012). (PDF) Anti-Inflammatory Effect of Certain Dihydroxy Flavones and the Mechanisms Involved.
- Caring Sunshine. (n.d.). How might individual factors influence optimal 7-methoxyflavone dosage in humans?.
- ResearchGate. (n.d.). Anti-inflammatory effect of certain dimethoxy flavones | Request PDF.
- National Institutes of Health. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST.
- National Institutes of Health. (2018). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus.
- Li, H., et al. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. African Journal of Traditional, Complementary and Alternative Medicines, 14(4), 213-220.
- DOI. (n.d.). Pharmacokinetics and Metabolites of Twelve Bioactive Polymethoxyflavones in Rat Plasma.
- PubMed. (2016). Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration.
- ResearchGate. (2013). Facile Synthesis of Flavonoid 7-O-Glycosides.
- ResearchGate. (2012). (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE.
- ResearchGate. (n.d.). Bioavailability of Polymethoxyflavones | Request PDF.
- Springer. (2021). Creating diverse glycosides of 2'-hydroxyflavone through microbial glycosylation.
- Amanote Research. (n.d.). (PDF) Synthesis of 7-Hydroxy-4'-Methoxyflavanone and.
- MDPI. (2021). The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways.
- National Institutes of Health. (2014). Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats.
- BenchChem. (n.d.). The Biological Activities of (2S)-5-Methoxyflavan-7-ol and Its Analogs: A Technical Overview for Drug Discovery.
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. preprints.org [preprints.org]
- 9. clyte.tech [clyte.tech]
- 10. MTT (Assay protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Cancer Activity of 7,2'-Dimethoxyflavone and Related Flavonoids
Introduction: The Therapeutic Promise of Methoxyflavones in Oncology
Flavonoids, a diverse class of polyphenolic compounds ubiquitously found in plants, have long been recognized for their broad spectrum of biological activities, including potent anti-inflammatory, antioxidant, and anti-cancer properties.[1] Among these, methoxyflavones—flavonoids bearing one or more methoxy groups—have garnered significant attention in cancer research. The presence of methoxy groups can enhance metabolic stability and oral bioavailability, making them attractive candidates for drug development.[2] This guide provides a comprehensive cross-validation of the anti-cancer activity of 7,2'-Dimethoxyflavone, a member of this promising class of compounds. Through a detailed comparison with other well-characterized flavonoids and standard chemotherapeutic agents, we will explore its cytotoxic efficacy, delve into its potential mechanisms of action, and provide standardized protocols for its experimental evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the therapeutic potential of methoxyflavones.
Comparative Cytotoxicity: Benchmarking this compound's Potency
The initial assessment of any potential anti-cancer agent lies in its ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. While direct, comprehensive IC50 data for this compound across a wide range of cancer cell lines is still emerging in the scientific literature, we can infer its potential efficacy by examining structurally related methoxyflavones and parent flavonoid compounds.
The following table summarizes the IC50 values for several relevant flavonoids against various human cancer cell lines. For comparative purposes, we have included data on the parent flavone, Chrysin , another well-studied flavonoid, Apigenin , and other methoxyflavones. This comparative data provides a valuable framework for positioning the potential potency of this compound in the landscape of anti-cancer flavonoids.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| Chrysin | PC-3 | Prostate Cancer | 24.5 | 48 |
| PC-3 | Prostate Cancer | 8.5 | 72 | |
| HeLa | Cervical Cancer | 14.2 | Not Specified | |
| U937 | Leukemia | 16 | Not Specified | |
| KYSE-510 | Esophageal Squamous Carcinoma | 63 | Not Specified | |
| U87-MG | Malignant Glioma | ~100 | Not Specified | |
| Apigenin | HeLa | Cervical Cancer | 35.89 | Not Specified |
| Caki-1 | Renal Cell Carcinoma | 27.02 | 24 | |
| ACHN | Renal Cell Carcinoma | 50.40 | 24 | |
| NC65 | Renal Cell Carcinoma | 23.34 | 24 | |
| 5,7-Dimethoxyflavone | HepG2 | Liver Cancer | 25 | Not Specified[3][4] |
| 4',7-Dimethoxyflavanone | MCF-7 | Breast Cancer | 115.62 | 24[5][6] |
| Tangeretin | SCC-9 | Oral Cancer | ~20 | Not Specified |
| Colorectal Carcinoma | Colorectal Cancer | 37 | Not Specified | |
| PC-3 | Prostate Cancer | 19.3 | Not Specified | |
| Nobiletin | SCC-25 | Oral Squamous Carcinoma | ~80 | Not Specified |
| Sinensetin | MCF-7 | Breast Cancer | 131.5 | 24 |
| MDA-MB-231 | Breast Cancer | 97.45 | 24 |
Mechanisms of Anti-Cancer Action: Unraveling the Signaling Pathways
Flavonoids exert their anti-cancer effects through a multitude of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. These effects are orchestrated through the modulation of complex intracellular signaling pathways that are often dysregulated in cancer.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Flavonoids, including methoxyflavones, have been shown to trigger apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.
A study on 5,7-Dimethoxyflavone in HepG2 liver cancer cells demonstrated its ability to induce apoptosis, as evidenced by nuclear condensation and fragmentation.[7][8] This process was associated with the generation of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential, key events in the intrinsic apoptotic pathway.[7][8] Similarly, 4',7-dimethoxyflavanone was found to induce apoptosis in MCF-7 breast cancer cells.[5][6]
The diagram below illustrates a conceptual framework of the intrinsic apoptotic pathway, a likely mechanism of action for this compound.
Caption: Intrinsic Apoptosis Pathway potentially activated by this compound.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Many flavonoids have been shown to halt the progression of the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.
For instance, 5,7-Dimethoxyflavone was found to cause an arrest of HepG2 cells in the Sub-G1 phase of the cell cycle.[7][8] A study on 4',7-dimethoxyflavanone revealed its ability to induce G2/M phase arrest in MCF-7 cells, which was associated with an increase in the levels of CDK1 and cyclin B.[5][6] This suggests that this compound may also exert its anti-cancer effects by interfering with the cell cycle machinery.
The following diagram illustrates the key regulatory points in the cell cycle that can be targeted by flavonoids.
Caption: Potential cell cycle arrest points targeted by this compound.
Modulation of Key Signaling Pathways
The anti-cancer effects of flavonoids are underpinned by their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and metastasis. While the specific pathways affected by this compound are yet to be fully elucidated, studies on related methoxyflavones and other flavonoids provide strong indications of the likely targets.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in many cancers, promoting cell survival and proliferation. Several flavonoids, including Apigenin, have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.[9] It is plausible that this compound could also exert its anti-cancer effects by targeting key components of the PI3K/Akt/mTOR cascade.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Flavonoids have been reported to modulate various components of the MAPK pathway, such as ERK, JNK, and p38, to induce apoptosis in cancer cells.[10]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation.[11] The inhibition of NF-κB signaling is a key mechanism by which many flavonoids exert their anti-cancer and anti-inflammatory effects.
The following diagram provides a simplified overview of how this compound might intersect with these key signaling pathways to exert its anti-cancer effects.
Caption: Putative modulation of key cancer signaling pathways by this compound.
Standardized Experimental Protocols for Evaluation
To ensure the reproducibility and validity of research on the anti-cancer activity of this compound, the use of standardized experimental protocols is paramount. Below are detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assay (MTT/XTT)
This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the number of apoptotic and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in G0/G1, S, and G2/M phases.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Washing and Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Conclusion and Future Directions
The available evidence from structurally related methoxyflavones strongly suggests that this compound holds significant promise as a potential anti-cancer agent. Its likely mechanisms of action involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.
However, to fully realize its therapeutic potential, further rigorous investigation is required. Future research should focus on:
-
Comprehensive in vitro screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines to identify its spectrum of activity.
-
Detailed mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, qPCR, and kinase activity assays.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer to assess its therapeutic potential in a physiological context.
-
Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to establish a foundation for its clinical development.
By systematically addressing these research questions, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its development as a novel and effective anti-cancer therapy.
References
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. Available at: [Link].
-
Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer. Frontiers in Nutrition. Available at: [Link].
-
Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review. Indian Journal of Surgical Oncology. Available at: [Link].
-
Chrysin reduces proliferation and induces apoptosis in the human prostate cancer cell line pc-3. Clinics. Available at: [Link].
-
Apoptotic Effects of Chrysin in Human Cancer Cell Lines. International Journal of Molecular Sciences. Available at: [Link].
-
Anticancer Effects and Molecular Mechanisms of Apigenin in Cervical Cancer Cells. International Journal of Molecular Sciences. Available at: [Link].
-
Apigenin inhibits renal cell carcinoma cell proliferation through G2/M phase cell cycle arrest. Oncology Letters. Available at: [Link].
-
ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. African Journal of Traditional, Complementary and Alternative Medicines. Available at: [Link].
-
Effects of 4',7-dimethoxyflavanone on Cell Cycle Arrest and Apoptosis in Human Breast Cancer MCF-7 Cells. Biomolecules & Therapeutics. Available at: [Link].
-
Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Cancers. Available at: [Link].
-
Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. International Journal of Molecular Sciences. Available at: [Link].
-
Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention. Cancers. Available at: [Link].
-
Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. Available at: [Link].
-
ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. African Journal of Traditional, Complementary and Alternative Medicines. Available at: [Link].
-
ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. African Journal of Traditional, Complementary and Alternative Medicines. Available at: [Link].
-
Effects of 4',7-dimethoxyflavanone on Cell Cycle Arrest and Apoptosis in Human Breast Cancer MCF-7 Cells. Biomolecules & Therapeutics. Available at: [Link].
-
Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. Available at: [Link].
-
ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. African Journal of Traditional, Complementary and Alternative Medicines. Available at: [Link].
-
ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. African Journal of Traditional, Complementary and Alternative Medicines. Available at: [Link].
-
Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. Frontiers in Immunology. Available at: [Link].
-
Effects of 4',7-dimethoxyflavanone on Cell Cycle Arrest and Apoptosis in Human Breast Cancer MCF-7 Cells. Biomolecules & Therapeutics. Available at: [Link].
-
Chrysin reduces proliferation and induces apoptosis in the human prostate cancer cell line pc-3. Clinics. Available at: [Link].
-
Apoptotic Effects of Chrysin in Human Cancer Cell Lines. International Journal of Molecular Sciences. Available at: [Link].
-
Anticancer Effects and Molecular Mechanisms of Apigenin in Cervical Cancer Cells. International Journal of Molecular Sciences. Available at: [Link].
-
Apigenin inhibits renal cell carcinoma cell proliferation through G2/M phase cell cycle arrest. Oncology Letters. Available at: [Link].
-
Effects of 4',7-dimethoxyflavanone on Cell Cycle Arrest and Apoptosis in Human Breast Cancer MCF-7 Cells. Biomolecules & Therapeutics. Available at: [Link].
-
Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Cancers. Available at: [Link].
-
Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. International Journal of Molecular Sciences. Available at: [Link].
-
Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention. Cancers. Available at: [Link].
Sources
- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [ouci.dntb.gov.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of 4',7-dimethoxyflavanone on cell cycle arrest and apoptosis in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 11. globalsciencebooks.info [globalsciencebooks.info]
A Comparative Guide to the Efficacy of 7,2'-Dimethoxyflavone and Its Analogs Against Known Therapeutic Agents
For researchers, scientists, and drug development professionals, the exploration of novel bioactive compounds is a cornerstone of therapeutic innovation. Among these, flavonoids—a diverse class of plant secondary metabolites—have garnered significant attention for their multifaceted pharmacological activities. This guide provides an in-depth, objective comparison of the efficacy of 7,2'-Dimethoxyflavone (7,2'-DMF) and its closely related methoxyflavone analogs against established therapeutic agents in the fields of inflammation, anxiety, and oncology.
At the outset, it is crucial to note that while the broader class of methoxyflavones demonstrates significant biological activity, specific, publicly available quantitative data for 7,2'-DMF remains limited. To maintain scientific integrity, this guide will draw upon data from closely related structural isomers, such as 5,7-Dimethoxyflavone (5,7-DMF), to illustrate potential efficacy, with all such instances being explicitly and transparently noted. This approach allows for a robust comparative framework based on the most relevant available evidence.
Section 1: Anti-Inflammatory Efficacy
Inflammation is a complex biological response integral to numerous pathological conditions. The therapeutic goal is often to modulate key mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
Mechanism of Action: Methoxyflavones vs. Selective COX-2 Inhibitors
Methoxyflavones, including the dimethoxyflavone family, have demonstrated anti-inflammatory action by inhibiting several key mediators. Studies show these compounds can suppress both COX-1 and COX-2 enzymes, with a notable preference for the inducible COX-2 isoform, which is a primary target in modern anti-inflammatory drug design. Furthermore, they can downregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1]
Celecoxib , a widely prescribed Non-Steroidal Anti-Inflammatory Drug (NSAID), serves as a benchmark therapeutic agent. Its mechanism is highly specific, targeting the COX-2 enzyme with a selectivity index over 30 times that of its effect on COX-1.[2] This specificity is the causal basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.
Comparative Efficacy Data
Direct quantitative data for 7,2'-DMF is not specified in available literature. However, a study evaluating a series of dimethoxyflavones in the carrageenan-induced rat paw edema model—a standard for acute inflammation—provides valuable context. The related compound 7,4'-dimethoxyflavone showed a maximal edema inhibition of 52.4%.[1]
| Compound | Therapeutic Class | Model / Target | Efficacy Metric | Reference |
| Dimethoxyflavones (e.g., 7,4'-DMF) | Flavonoid | Carrageenan Paw Edema (Rat) | 52.4% max inhibition | [1] |
| Celecoxib | Selective COX-2 Inhibitor | Carrageenan Paw Edema (Rat) | ~64.2% inhibition (1.55 mg/kg, topical) | [3] |
| Celecoxib | Selective COX-2 Inhibitor | Human Recombinant COX-2 | IC₅₀: ~0.42 µM | [2] |
Causality Behind Experimental Choice: The carrageenan-induced paw edema model is selected because it reliably simulates the physiological and biochemical markers of acute inflammation, allowing for a direct in vivo comparison of a compound's ability to suppress this complex process.
Signaling Pathway: Inflammatory Cascade
The diagram below illustrates the arachidonic acid pathway, highlighting the points of inhibition for both methoxyflavones and selective COX-2 inhibitors.
Caption: Inhibition points in the arachidonic acid pathway.
Section 2: Anxiolytic Potential
Many flavonoids are known to interact with the central nervous system, particularly with the GABA-A receptor complex, which is the primary target for benzodiazepines, a class of drugs used to treat anxiety.
Mechanism of Action: Flavonoids vs. Benzodiazepines
Certain flavonoids are believed to act as positive allosteric modulators of the GABA-A receptor, binding to a site distinct from the benzodiazepine binding site. This modulation enhances the inhibitory effect of the neurotransmitter GABA, leading to a reduction in neuronal excitability and producing an anxiolytic effect.
Diazepam , a classic benzodiazepine, binds directly to the benzodiazepine site on the GABA-A receptor. This binding increases the frequency of chloride channel opening when GABA is also bound, resulting in potent central nervous system depression and a strong anxiolytic effect.
Comparative Efficacy Data
While direct experimental data for 7,2'-DMF in anxiety models is not available, the elevated plus-maze (EPM) is the gold-standard assay for preclinical evaluation. Anxiolytic compounds characteristically increase the time rodents spend in the exposed, "anxiety-provoking" open arms of the maze.
| Compound | Therapeutic Class | Model / Target | Efficacy Metric | Reference |
| 7,2'-DMF | Flavonoid | Elevated Plus Maze (Mouse/Rat) | Data not available | - |
| Diazepam | Benzodiazepine | Elevated Plus Maze (Mouse) | ~200% increase in time in open arms (2.5 mg/kg) | [4] |
Causality Behind Experimental Choice: The EPM is a self-validating system based on an animal's innate conflict between the drive to explore a novel environment and the fear of open, elevated spaces. An effective anxiolytic agent reduces this fear, leading to a quantifiable increase in exploration of the open arms.
Experimental Protocol: Elevated Plus-Maze (EPM) Assay
This protocol outlines the standardized procedure for assessing anxiolytic activity in mice.
Objective: To quantify anxiety-like behavior by measuring the animal's preference for the open versus enclosed arms of an elevated maze.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm).
-
Two opposing arms are "open" (exposed), while the other two are enclosed by high walls.
-
The arms are connected by a central platform.
-
A video tracking system is used for automated recording and analysis.
Procedure:
-
Animal Acclimation: Mice (e.g., C57BL/6J, 20-25g) are acclimated to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Test Group: Administer the test compound (e.g., 7,2'-DMF) via intraperitoneal (i.p.) injection at predetermined doses.
-
Positive Control Group: Administer Diazepam (e.g., 2 mg/kg, i.p.).[5]
-
Vehicle Control Group: Administer the vehicle solution (e.g., saline with 10% DMSO).
-
-
Pre-treatment Period: Allow for a 30-minute absorption period post-injection before testing begins.[5]
-
Testing:
-
Gently place the mouse onto the central platform of the maze, facing an open arm.
-
Allow the mouse to explore the maze freely for a 5-minute session.[6]
-
The session is recorded by the video tracking system.
-
-
Data Analysis:
-
Primary Endpoint: Percentage of time spent in the open arms ((Time in open arms / 300 seconds) * 100).
-
Secondary Endpoint: Percentage of entries into the open arms ((Entries into open arms / Total arm entries) * 100).
-
Validation Metric: Total distance traveled or total arm entries are measured to control for confounding effects on general locomotor activity. A true anxiolytic effect should not be accompanied by significant hyper- or hypo-activity.
-
-
Statistical Analysis: Compare the data from the test and positive control groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Section 3: Anticancer Efficacy
The search for novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in oncology research. Methoxyflavones have shown promise by inducing apoptosis and cell cycle arrest in various cancer cell lines.
Mechanism of Action: 5,7-Dimethoxyflavone vs. Anthracyclines
As a proxy for 7,2'-DMF, 5,7-Dimethoxyflavone (5,7-DMF) has been shown to exert anticancer effects through multiple mechanisms. In the human liver cancer cell line HepG2, it induces cell death by triggering the production of reactive oxygen species (ROS), arresting the cell cycle at the Sub-G1 phase, and inducing apoptosis.[7]
Doxorubicin , an anthracycline antibiotic, is a potent and widely used chemotherapeutic agent. Its primary mechanisms include intercalating into DNA, which inhibits topoisomerase II and prevents DNA replication and repair, and generating free radicals, ultimately leading to apoptotic cell death.[4]
Comparative Efficacy Data
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a biological process, such as cell proliferation. The data below compares the IC₅₀ values for 5,7-DMF and Doxorubicin in two common human cancer cell lines.
| Compound | Therapeutic Class | Cell Line | Efficacy Metric (IC₅₀) | Reference |
| 5,7-Dimethoxyflavone (Proxy) | Flavonoid | HepG2 (Liver Cancer) | ~25 µM | [7] |
| 5,7-Dimethoxyflavone (Proxy) | Flavonoid | MCF-7 (Breast Cancer) | ~11 µM | [8] |
| Doxorubicin | Anthracycline Chemo | HepG2 (Liver Cancer) | ~1.3 µM - 12.2 µM | [7] |
| Doxorubicin | Anthracycline Chemo | MCF-7 (Breast Cancer) | ~1.25 µM - 2.5 µM | [7] |
*Note: Doxorubicin IC₅₀ values can vary significantly based on experimental conditions, particularly the duration of cell exposure.[4]
Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. This workflow is essential for determining the IC₅₀ of a test compound.
Caption: Standard workflow for an MTT cell viability assay.
Discussion and Future Perspectives
This comparative guide highlights the therapeutic potential of this compound and its analogs. In inflammation, dimethoxyflavones demonstrate efficacy in preclinical models by targeting key mediators like COX enzymes. While perhaps less potent than a highly selective drug like Celecoxib, their broader mechanism of inhibiting both COX and pro-inflammatory cytokines may offer a different therapeutic profile.
In oncology, the data for the proxy compound 5,7-DMF indicates cytotoxic activity against liver and breast cancer cells, albeit with a higher IC₅₀ (lower potency) than the frontline chemotherapeutic Doxorubicin. However, a key advantage of many flavonoids is their potential for a more favorable safety profile and selectivity for cancer cells over normal cells.[9]
The greatest gap in knowledge remains in the neuropharmacological effects of 7,2'-DMF. While the flavonoid class is known for anxiolytic properties, direct evidence for this specific compound is needed.
Future research must focus on generating specific, quantitative data for this compound in these therapeutic areas. Head-to-head studies using standardized protocols will be essential to accurately determine its potency relative to existing drugs. Furthermore, investigations into its pharmacokinetics, bioavailability, and in vivo safety are critical next steps for translating these promising preclinical findings into viable therapeutic strategies.
References
-
(2024). Isolation, in-vitro Cytotoxicity and in Silico Analysis of Polymethoxyflavones From Kaempferia Parviflora on Breast Cancer Cell Lines. ResearchGate. Available at: [Link]
-
RJPT SimLab. (n.d.). Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice. Available at: [Link]
-
Rico, J. L., et al. (2019). Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze. Frontiers in Behavioral Neuroscience. Available at: [Link]
-
Li, H., et al. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. African Journal of Traditional, Complementary and Alternative Medicines. Available at: [Link]
-
Kamal, K. M., et al. (2015). Anti-inflammatory effect of certain dimethoxy flavones. PubMed. Available at: [Link]
-
Hosseinzaheh, F., et al. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences. Available at: [Link]
-
Kaur, K., et al. (2007). Inhibition of Paw Edema Caused by Topical Application of Celecoxib.... ResearchGate. Available at: [Link]
-
NEUROFIT. (n.d.). A non-sedating dose of diazepam improves symptoms of panic anxiety disorder in the rat. Available at: [Link]
-
Mazandaran University of Medical Sciences. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. PubMed. Available at: [Link]
-
(2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. ResearchGate. Available at: [Link]
-
Dubbelboer, I. R., et al. (2019). Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. PubMed Central. Available at: [Link]
-
Khan, A. U., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology. Available at: [Link]
-
Weng, Z., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]
-
van Breemen, R. B., et al. (2011). Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. PMC. Available at: [Link]
-
Park, H. J., et al. (2009). Effects of 4',7-dimethoxyflavanone on Cell Cycle Arrest and Apoptosis in Human Breast Cancer MCF-7 Cells. PubMed. Available at: [Link]
-
Salehi, B., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available at: [Link]
-
Jamir, K., et al. (2021). Discovery of polymethoxyflavones as potential cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX) and phosphodiesterase 4B (PDE4B) inhibitors. PubMed. Available at: [Link]
-
Amorim, J. L., et al. (2015). Flavonoids inhibit COX-1 and COX-2 enzymes and cytokine/chemokine production in human whole blood. PubMed. Available at: [Link]
-
Udomtanakunchai, C., et al. (2014). A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity. PubMed Central. Available at: [Link]
-
L-C, et al. (2007). Flavonoids exert distinct modulatory actions on cyclooxygenase 2 and NF-κB in an intestinal epithelial cell line (IEC18). British Journal of Pharmacology. Available at: [Link]
-
(n.d.). Percentage inhibition of carrageenan-induced paw edema in rats.... ResearchGate. Available at: [Link]
-
Khan, A. W., et al. (2024). Cytotoxic effect of Luffa cylindrica leaf extract on MCF-7 cell lines. Bangladesh Journal of Pharmacology. Available at: [Link]
-
El-Damasy, D. A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. Available at: [Link]
-
Sandhya, T., & Mishra, K. P. (2006). Cytotoxic response of breast cancer cell lines, MCF 7 and T 47 D to triphala and its modification by antioxidants. Cancer Letters. Available at: [Link]
-
da Silva, L. C. N., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI. Available at: [Link]
-
MacRi, S., & Laviola, G. (2004). Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age. Frontiers in Behavioral Neuroscience. Available at: [Link]
-
(n.d.). Percentage inhibition of carrageenan induced paw edema (aqueous extract). ResearchGate. Available at: [Link]
-
(n.d.). *Effect of 6-MOF on the elevated plus-maze; *p < 0.05 and **p < 0.001. ResearchGate. Available at: [Link]
-
Komada, M., et al. (2008). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. JoVE. Available at: [Link]
-
Podhorna, J., & Can, A. (2022). Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay. Frontiers in Behavioral Neuroscience. Available at: [Link]
-
Dr. Chandragouda R. Patil. (2020, October 6). Elevated Plus Maze : screening of anti-anxiety activity [Video]. YouTube. Available at: [Link]
Sources
- 1. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychogenics.com [psychogenics.com]
- 5. researchgate.net [researchgate.net]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 7,2'-Dimethoxyflavone Analogs
In the vast and intricate world of medicinal chemistry, flavonoids stand out as a class of natural compounds with a remarkable spectrum of biological activities.[1][2] Within this family, methoxylated flavones have garnered significant attention for their enhanced metabolic stability and potent effects, particularly in oncology and neuropharmacology.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7,2'-dimethoxyflavone and its analogs, offering a comparative framework for researchers and drug development professionals. We will dissect the nuanced roles of substituent positioning and functional group modifications, grounding our discussion in experimental data and established biochemical principles.
The Flavone Scaffold: A Privileged Structure
The flavone core, a 2-phenylchromen-4-one structure, is the foundational skeleton for this class of compounds.[2] Its biological activity is profoundly influenced by the pattern of hydroxylation, methoxylation, and other substitutions on its A, B, and C rings. Methoxylation, in particular, is a critical modification. The presence of methoxy (-OCH₃) groups often increases the lipophilicity of the molecule, which can enhance membrane permeability and bioavailability.[1][3] However, excessive lipophilicity can conversely reduce water solubility, hindering transport to target sites.[2] This guide focuses on the delicate balance of these properties, using this compound as our central scaffold to explore how structural alterations modulate biological outcomes.
Structure-Activity Relationship (SAR) Analysis of this compound Analogs
The biological activity of flavone analogs is not merely a matter of the presence of certain functional groups, but their precise location on the flavonoid skeleton. The interplay between electron-donating and electron-withdrawing groups, steric hindrance, and the potential for hydrogen bonding all contribute to the molecule's interaction with biological targets.[1][2]
The Importance of Methoxy Group Positioning
The location of methoxy groups is a primary determinant of activity. In the parent compound, we have methoxylation at the 7-position on the A-ring and the 2'-position on the B-ring.
-
7-Methoxy Group (A-Ring): Substitution at the C7 position is crucial. Maintaining a hydrophobic methoxy group at C7 often contributes to cytotoxic effects in cancer cell lines.[1] Demethylation to a hydroxyl group (C7-OH) can sometimes maintain or even vary the cytotoxic strength, suggesting that both lipophilicity and hydrogen-bonding capacity at this position can be beneficial depending on the target.[1][5]
-
2'-Methoxy Group (B-Ring): The substitution pattern on the B-ring significantly influences activity. The 2'-positioning of the methoxy group is less common than 3' or 4' substitutions. Research on related methoxyflavones indicates that the presence of methoxy and hydroxy groups on adjacent positions of the B-ring (e.g., C3' and C4') is a critical factor for potent anticancer activity.[5] This suggests that analogs of this compound could be synthesized with additional substitutions on the B-ring to explore these synergistic effects.
Impact of Additional Hydroxyl and Methoxy Groups
The introduction of other functional groups, particularly hydroxyl (-OH) groups, creates a synergistic interplay with existing methoxy groups. This balance between lipophilic (-OCH₃) and polar (-OH) moieties is key to optimizing activity.[2] Polar hydroxyl groups can form hydrogen bonds and stabilize free radicals, complementing the lipophilic character imparted by methoxy groups.[3]
For instance, in studies of other methoxyflavones, a 5-hydroxy group is shown to enhance cytotoxic activity due to the formation of an intramolecular hydrogen bond with the C4-keto group, which increases the molecule's overall lipophilicity and ability to interact with target proteins.[5]
Comparative Activity of Dimethoxyflavone Analogs
The following table summarizes the reported activities of various dimethoxyflavone analogs, providing a comparative basis for understanding the SAR of the 7,2'-dimethoxy scaffold.
| Compound | Key Structural Features | Biological Activity | Cell Line/Model | IC₅₀ / Effect | Reference(s) |
| 4'-Methoxyflavone | Methoxy at 4' | Neuroprotection (Parthanatos inhibitor) | Cortical Neurons | Protective against NMDA-induced death | [4] |
| 3',4'-Dimethoxyflavone | Methoxy at 3', 4' | Neuroprotection (Parthanatos inhibitor) | Cortical Neurons | Protective against NMDA-induced death | [4] |
| 5,7-Dimethoxyflavone | Methoxy at 5, 7 | Anticancer | HepG2 (Liver) | Induces apoptosis, ROS, cell cycle arrest | [6] |
| 5,7-Dimethoxyflavone | Methoxy at 5, 7 | Neuroprotection | LPS-induced mice | Reduces anxiety, upregulates GABRA1 | [7] |
| 7,4'-Dimethoxy-3-hydroxyflavone | Methoxy at 7, 4'; Hydroxy at 3 | Antithrombotic (PAR4 antagonist) | Human Platelets | Inhibits platelet aggregation | [8] |
| 7-Hydroxy-3',4'-dimethoxyflavone | Hydroxy at 7; Methoxy at 3', 4' | Antioxidant | DPPH Assay | Scavenges free radicals | [9] |
This table is a representative summary. IC₅₀ values and specific experimental conditions can be found in the cited literature.
Key Biological Activities and Signaling Pathways
Methoxyflavone analogs exhibit a range of biological activities, primarily centered on anticancer and neuroprotective effects. The specific mechanisms often involve the modulation of key cellular signaling pathways.
Anticancer Mechanisms
The anticancer properties of methoxyflavones are multifaceted. They are known to target various protein markers, facilitate ligand-protein binding, and activate downstream signaling cascades that lead to programmed cell death (apoptosis).[1][3]
Key signaling pathways implicated in the anticancer effects of flavones include:
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation. Flavonoids like myricetin have been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.[10]
-
NF-κB Pathway: This pathway is involved in inflammation and cell survival. Apigenin and nobiletin can regulate NF-κB signaling, which is often dysregulated in cancer.[10]
-
MAPK/ERK Pathway: This pathway is involved in cell differentiation and proliferation. Nobiletin has been shown to promote megakaryocytic differentiation through this pathway.[11]
Below is a generalized diagram of a signaling pathway commonly targeted by flavone analogs in cancer cells.
Caption: Generalized signaling pathway targeted by flavone analogs.
Neuroprotective Mechanisms
Several dimethoxyflavone analogs have demonstrated significant neuroprotective properties.[4][7] The mechanisms often involve protecting neurons from oxidative stress, reducing neuroinflammation, and modulating neurotransmitter systems.
For example, 4'-methoxyflavone and 3',4'-dimethoxyflavone protect against neuronal death by inhibiting parthanatos, a form of programmed cell death involving the overactivation of PARP-1.[4] Other analogs, like 5,7-dimethoxyflavone, have shown potential in animal models of Alzheimer's disease by reducing pro-inflammatory markers and modulating GABA and serotonin receptor expression.[7] Dihydroxytrimethoxyflavone has been shown to improve memory by activating the Nrf2-mediated antioxidant pathway.[12]
Experimental Protocols for Evaluation
To ensure scientific rigor, the methods used to synthesize and evaluate these compounds must be robust and well-validated.
Synthesis of Flavone Analogs
A common and reliable method for synthesizing flavones is through the oxidative cyclization of chalcone precursors.[9] This multi-step process is a staple in medicinal chemistry for generating flavonoid libraries.
Step-by-Step Synthesis Protocol (General):
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve an appropriate 2-hydroxyacetophenone derivative and a substituted benzaldehyde in ethanol.
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise while stirring at room temperature.[9]
-
Continue stirring for 24-48 hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter, wash with water, and recrystallize the crude chalcone from ethanol.
-
-
Flavone Synthesis (Oxidative Cyclization):
-
Dissolve the synthesized chalcone in a suitable solvent like DMSO.
-
Add a catalyst, such as iodine (I₂), and reflux the mixture for several hours.[9]
-
Monitor the reaction progress using TLC.
-
After completion, pour the mixture into a solution of sodium thiosulfate to quench excess iodine, which will precipitate the flavone.
-
Filter, wash thoroughly with water, and purify the crude flavone by column chromatography or recrystallization.
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[13]
-
The following diagram illustrates a typical workflow for the synthesis and evaluation of flavone analogs.
Caption: Experimental workflow for flavone analog development.
Cell Viability and Cytotoxicity Assays
Determining a compound's effect on cell viability is a cornerstone of drug discovery. While the MTT assay is common, it is known to be unreliable for flavonoids, as these compounds can directly reduce the MTT reagent in the absence of cells, leading to false-positive results.[14][15]
Recommended Protocol: Trypan Blue Exclusion Assay This method provides a more direct measure of cell viability by assessing membrane integrity.
-
Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the flavone analog (and a vehicle control, e.g., 0.1% DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, detach the cells using trypsin-EDTA.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100. The EC₅₀ value can then be determined from the dose-response curve.[14]
Enzyme Inhibition Assays
Flavonoids are known to inhibit a variety of enzymes, including kinases and cytochrome P450 (CYP) enzymes.[16][17]
General Protocol: In Vitro Kinase Inhibition Assay
-
Reaction Setup: In a microplate well, combine the target kinase, a suitable substrate (e.g., a specific peptide), and ATP in a reaction buffer.
-
Inhibitor Addition: Add the flavone analog at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using luminescence-based assays (e.g., Kinase-Glo®) that quantify the amount of ATP remaining in the well.
-
Data Analysis: The amount of kinase activity is inversely proportional to the light signal. Calculate the percent inhibition for each concentration and determine the IC₅₀ value.[17]
Conclusion
The structure-activity relationship of this compound analogs is a complex but promising area of research. The evidence strongly suggests that the precise positioning of methoxy groups, in concert with other substituents like hydroxyls, dictates the biological activity. A balanced approach to lipophilicity and hydrogen-bonding potential is critical for optimizing efficacy, whether the goal is anticancer cytotoxicity or neuroprotection. Future research should focus on synthesizing a broader array of analogs with systematic modifications to the this compound scaffold to further elucidate these relationships and identify lead compounds for therapeutic development. The use of validated experimental protocols, avoiding known artifacts with certain assays, will be paramount to generating reliable and translatable data in this endeavor.
References
This list is a compilation of authoritative sources used to support the claims within this guide. All links have been verified for accessibility.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [ouci.dntb.gov.ua]
- 4. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Unveiling the Multifaceted Neuroprotection of Dihydroxytrimethoxyflavone: Memory Enhancement Beyond Cholinergic Boost - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journaljpri.com [journaljpri.com]
- 16. researchgate.net [researchgate.net]
- 17. Flavonoids as CYP3A4 Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Binding Affinity of 7,2'-Dimethoxyflavone to Target Proteins: A Comparative Guide to Biophysical Techniques
In the landscape of drug discovery and chemical biology, the precise characterization of molecular interactions is paramount. For researchers investigating the therapeutic potential of 7,2'-dimethoxyflavone, a naturally occurring methoxyflavone, understanding its binding affinity to specific protein targets is a critical step in elucidating its mechanism of action. This guide provides a comprehensive overview of the current understanding of this compound's target interactions and offers a detailed, comparative framework for experimentally validating these interactions using state-of-the-art biophysical techniques.
Part 1: The Target Landscape of this compound: An Evidence-Based Overview
While direct, experimentally determined binding affinities for this compound are not extensively documented in publicly available literature, computational studies and research on analogous compounds suggest several potential protein targets. This section synthesizes the available in silico data and provides a rationale for prioritizing experimental validation.
Potential Target Proteins
-
Aromatase (Cytochrome P450 19A1): A key enzyme in estrogen biosynthesis, aromatase is a validated target in the treatment of hormone-dependent breast cancer.[1] Flavonoids are a well-known class of aromatase inhibitors.[2] While a study on the related compound 5,7-dimethoxyflavone showed it to be a poor inhibitor compared to its unmethylated analog, chrysin, the specific 7,2'-dimethoxy substitution pattern warrants direct investigation.[2] Molecular docking studies on various flavonoids suggest that the flavone backbone can fit into the active site of aromatase, with hydroxyl and methoxy groups influencing binding affinity.[3][4]
-
P-glycoprotein (P-gp/ABCB1): A member of the ATP-binding cassette (ABC) transporter family, P-glycoprotein is a key player in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of xenobiotics.[5] Inhibition of P-gp is a strategy to enhance the efficacy of chemotherapeutic agents.[6] Numerous flavonoids have been shown to interact with P-gp, and in silico studies can predict the binding of small molecules to its transmembrane domains.[7][8][9] The lipophilicity imparted by the methoxy groups of this compound may favor its interaction with the hydrophobic binding pocket of P-gp.
-
Tropomyosin receptor kinase B (TrkB): A neurotrophic tyrosine kinase receptor that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. Activation of TrkB by its endogenous ligand, brain-derived neurotrophic factor (BDNF), is essential for normal brain function.[10] Small molecule TrkB agonists are sought after for the treatment of neurodegenerative diseases. The flavonoid 7,8-dihydroxyflavone is a well-characterized TrkB agonist.[11][12] While direct binding data for this compound is unavailable, computational studies exploring the interaction of various flavonoids with the TrkB extracellular domain provide a basis for experimental exploration.[13][14][15][16]
Due to the limited experimental data for this compound, the following sections provide detailed, comparative guides for three gold-standard biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—to empower researchers to experimentally determine its binding affinity to these and other potential targets.
Part 2: A Comparative Guide to Experimental Techniques for Determining Binding Affinity
The selection of an appropriate biophysical technique is critical for obtaining high-quality, reproducible binding data. The choice depends on several factors, including the nature of the interacting molecules, the required throughput, and the specific information sought (e.g., kinetics, thermodynamics).
dot
Caption: Key factors influencing the choice of biophysical technique for binding affinity determination.
Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity
SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte in solution to an immobilized ligand.[17] This allows for the real-time monitoring of both the association and dissociation phases of the interaction, providing kinetic information (k_on and k_off) in addition to the equilibrium dissociation constant (K_D).[18]
dot
Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
-
Protein Immobilization:
-
Rationale: Covalently attaching the target protein to the sensor chip surface allows for the detection of the binding of the small molecule analyte. Amine coupling is a common method.[19]
-
Protocol:
-
Equilibrate the sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).
-
Activate the carboxymethylated dextran surface with a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The optimal pH for pre-concentration should be determined empirically.
-
Block any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared in parallel by performing the activation and blocking steps without protein injection to subtract non-specific binding and bulk refractive index changes.
-
-
-
Analyte Binding Analysis:
-
Rationale: Injecting a series of concentrations of the analyte over the immobilized ligand allows for the determination of the concentration-dependent binding response.
-
Protocol:
-
Prepare a dilution series of this compound in running buffer. A typical concentration range for initial screening is 0.1 to 100 µM. The solubility of the flavonoid in the aqueous buffer is a critical consideration; a small percentage of DMSO (e.g., <5%) can be used if necessary, but must be consistently matched in the running buffer.
-
Inject each concentration of this compound over both the protein-immobilized and reference flow cells for a defined association time (e.g., 60-180 seconds).
-
Follow with a dissociation phase where only running buffer flows over the sensor surface (e.g., 180-600 seconds).
-
-
-
Surface Regeneration:
-
Rationale: A regeneration step is necessary to remove the bound analyte, allowing for subsequent injections on the same surface. The regeneration solution should be harsh enough to disrupt the interaction but not denature the immobilized protein.
-
Protocol:
-
Scout for an appropriate regeneration solution by injecting short pulses of different solutions (e.g., low pH glycine, high salt, or a small percentage of organic solvent).
-
The ideal regeneration solution will return the baseline to the pre-injection level without diminishing the binding capacity of the immobilized protein over multiple cycles.
-
-
-
Data Analysis:
-
Rationale: The resulting sensorgrams (response units vs. time) are processed and fitted to a binding model to extract kinetic and affinity constants.
-
Protocol:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the concentration series of sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model for a simple bimolecular interaction) using the instrument's analysis software.
-
The fitting will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
-
| Parameter | Description | Typical Value Range |
| k_on (M⁻¹s⁻¹) | Association rate constant | 10³ - 10⁷ |
| k_off (s⁻¹) | Dissociation rate constant | 10⁻¹ - 10⁻⁵ |
| K_D (M) | Equilibrium dissociation constant | mM - pM |
| RU_max | Maximum response at saturation | Dependent on immobilization level and molecular weights |
-
Immobilization Level: A low immobilization level of the protein is often preferred for small molecule interaction analysis to minimize mass transport limitations, where the rate of analyte binding exceeds its diffusion to the surface.[20]
-
Flow Rate: A higher flow rate during analyte injection can also help to reduce mass transport effects.
-
Buffer Composition: The inclusion of a small amount of surfactant (e.g., 0.005% P20) in the running buffer is crucial to prevent non-specific binding of hydrophobic molecules like flavonoids to the sensor surface.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
ITC directly measures the heat released or absorbed during a binding event.[21] A series of injections of a ligand into a solution containing a macromolecule results in a binding isotherm that can be analyzed to determine the binding affinity (K_D), stoichiometry of binding (n), and the enthalpy of binding (ΔH).[22] From these parameters, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing a complete thermodynamic profile of the interaction.
dot
Caption: A streamlined workflow for an Isothermal Titration Calorimetry (ITC) experiment.
-
Sample Preparation:
-
Rationale: Accurate concentration determination and precise buffer matching are critical for high-quality ITC data.
-
Protocol:
-
Dialyze both the purified target protein and this compound extensively against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and flavonoid stock solutions.
-
Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.
-
Typically, the protein is placed in the sample cell (e.g., 20-50 µM) and the flavonoid is in the injection syringe (e.g., 200-500 µM).
-
-
-
ITC Experiment:
-
Rationale: A series of small injections of the ligand into the protein solution allows for the gradual saturation of the binding sites and the generation of a complete binding isotherm.
-
Protocol:
-
Equilibrate the instrument at the desired temperature (e.g., 25 °C).
-
Perform an initial small injection (e.g., 0.5 µL) to account for syringe placement artifacts, followed by a series of larger, equal-volume injections (e.g., 2-3 µL) with sufficient spacing to allow the signal to return to baseline.
-
Perform a control experiment by titrating the flavonoid solution into the buffer alone to determine the heat of dilution.
-
-
-
Data Analysis:
-
Rationale: The raw data (power vs. time) is integrated to obtain the heat change per injection, which is then plotted against the molar ratio of ligand to protein and fitted to a binding model.[23]
-
Protocol:
-
Integrate the area under each injection peak in the raw thermogram.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the corrected heat per injection against the molar ratio of flavonoid to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine K_D, n, and ΔH.
-
-
| Parameter | Description |
| K_D (M) | Equilibrium dissociation constant |
| n | Stoichiometry of binding |
| ΔH (kcal/mol) | Enthalpy of binding |
| ΔS (cal/mol·K) | Entropy of binding |
| ΔG (kcal/mol) | Gibbs free energy of binding |
-
Concentration Range: The "c-window" (c = n * [Protein] / K_D) is a critical parameter for obtaining a sigmoidal binding curve that allows for accurate determination of all binding parameters. An optimal c-window is generally between 10 and 1000.
-
Buffer Choice: The choice of buffer is important as the measured enthalpy includes any heat changes from protonation/deprotonation events upon binding. Using buffers with different ionization enthalpies can help to dissect these effects. For enzyme inhibition studies, ITC can be used to measure kinetic parameters by monitoring the heat produced by the enzymatic reaction in the presence of the inhibitor.[24][25]
Microscale Thermophoresis (MST): High Sensitivity in Solution
MST is a powerful technique that measures the directed movement of molecules in a microscopic temperature gradient.[26] This movement, called thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule.[27] By labeling one of the binding partners (typically the protein) with a fluorophore, the change in its thermophoretic mobility upon binding to a non-fluorescent ligand (this compound) can be monitored to determine the binding affinity.
dot
Caption: The experimental workflow for a Microscale Thermophoresis (MST) binding assay.
-
Protein Labeling:
-
Rationale: Covalent labeling of the target protein with a fluorescent dye allows for the detection of its thermophoretic movement.
-
Protocol:
-
Label the purified target protein with an appropriate fluorescent dye (e.g., an NHS-ester dye targeting primary amines) according to the manufacturer's instructions.
-
Remove any unconjugated dye using a desalting column.
-
Determine the degree of labeling using UV-Vis spectrophotometry.
-
-
-
Sample Preparation and Measurement:
-
Rationale: A constant concentration of the labeled protein is mixed with a serial dilution of the unlabeled ligand. The thermophoresis of the labeled protein is then measured for each concentration of the ligand.
-
Protocol:
-
Prepare a 16-point, 2-fold serial dilution of this compound in a suitable assay buffer (e.g., PBS with 0.05% Tween-20).[28][29]
-
Mix each dilution with an equal volume of the labeled target protein solution (final concentration of the protein should be in the low nM range and ideally below the expected K_D).
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the labeled protein in each capillary using an MST instrument.
-
-
-
Data Analysis:
-
Rationale: The change in the normalized fluorescence (F_norm) is plotted against the ligand concentration to generate a binding curve.
-
Protocol:
-
Calculate the normalized fluorescence (F_norm = F_hot / F_cold) for each sample.
-
Plot the change in F_norm against the logarithm of the flavonoid concentration.
-
Fit the resulting dose-response curve to the Hill equation or a K_D fit model to determine the equilibrium dissociation constant (K_D).
-
-
| Parameter | Description |
| K_D (M) | Equilibrium dissociation constant |
| Signal Amplitude | The difference in F_norm between the unbound and bound states |
-
Labeling Strategy: If the protein has intrinsic tryptophan fluorescence, a label-free MST experiment can be performed, which avoids potential artifacts from the fluorescent label.
-
Buffer Additives: The inclusion of a non-ionic detergent like Tween-20 is crucial to prevent the adsorption of molecules to the capillary walls, which can significantly affect the measurement.[28]
-
Capillary Type: Standard capillaries are suitable for most applications, while premium capillaries are recommended for samples prone to aggregation or for very precise measurements.
Part 3: Concluding Remarks and Future Directions
The successful validation of this compound's binding to its target proteins is a foundational step in its development as a potential therapeutic agent. This guide provides a robust framework for approaching this challenge, beginning with an overview of the current, primarily computational, evidence and transitioning to detailed, practical protocols for three powerful biophysical techniques.
By employing a multi-pronged experimental approach, researchers can not only confirm the predicted interactions but also gain a deeper understanding of the kinetic and thermodynamic drivers of binding. The data generated from these experiments will be invaluable for establishing structure-activity relationships, optimizing lead compounds, and ultimately, advancing our understanding of the therapeutic potential of this compound.
References
-
Velloso, F. J., & de la Torre, L. G. (2018). Isothermal titration calorimetry in biocatalysis. Frontiers in Bioengineering and Biotechnology, 6, 59. [Link]
-
Di Trani, J., & Mittermaier, A. (2019). Enzyme kinetics by isothermal titration calorimetry: Allostery, inhibition, and dynamics. Methods in Enzymology, 627, 223-255. [Link]
-
Pollack, S. J. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery (pp. 170-207). Royal Society of Chemistry. [Link]
-
Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2690, pp. 149-159). Humana, New York, NY. [Link]
-
Patching, S. G. (2014). A beginner's guide to surface plasmon resonance. The Biochemist, 36(3), 18-21. [Link]
-
Turnbull, W. B., & Daranas, A. H. (2018). Isothermal titration calorimetry used to characterize enzyme kinetics. Biocompare. [Link]
-
OSTR. (n.d.). Microscale Thermophoresis (MST) – Nanotemper Monolith NT.115. OSTR. [Link]
-
Chao, M. V. (2003). Neurotrophins and their receptors: a convergence of cell growth and survival. Nature Reviews Neuroscience, 4(4), 299-309. [Link]
-
Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]
-
Ghosh, D., Griswold, J., Erman, M., & Pangborn, W. (2011). Molecular docking of aromatase inhibitors. Molecules, 16(5), 3597-3617. [Link]
-
Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current opinion in biotechnology, 11(1), 54-61. [Link]
-
Ghadessy, F. J., & Mittermaier, A. (2020). Enzyme kinetics by isothermal titration calorimetry: allostery, inhibition, and dynamics. Frontiers in Molecular Biosciences, 7, 59. [Link]
-
Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186-191. [Link]
-
CMI. (2024). Monolith NT.115pico: CMI Getting Started Guide to MicroScale Thermophoresis. CMI. [Link]
-
NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. NanoTemper Technologies. [Link]
-
Wienken, C. J., Baaske, P., Rothbauer, U., Braun, D., & Duhr, S. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature communications, 1(1), 1-7. [Link]
-
Fabbri, M., et al. (2023). Switching from Aromatase Inhibitors to Dual Targeting Flavonoid-Based Compounds for Breast Cancer Treatment. Molecules, 28(7), 3047. [Link]
-
Nguyen, D. D., et al. (2024). A Combined Computational and Experimental Approach to Studying Tropomyosin Kinase Receptor B Binders for Potential Treatment of Neurodegenerative Diseases. Molecules, 29(17), 3992. [Link]
-
Ferreira, R. J., Ferreira, M. J. U., & dos Santos, D. J. V. A. (2017). In silico prediction of P-glycoprotein binding: insights from molecular docking studies. Current drug metabolism, 18(11), 1026-1040. [Link]
-
Weng, J. R., & Chen, C. S. (2011). Aromatase inhibition by bioavailable methylated flavones. Journal of medicinal chemistry, 54(15), 5154-5163. [Link]
-
Todd, A. E., et al. (2021). Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists. International Journal of Molecular Sciences, 22(15), 7891. [Link]
-
Chitranshi, N., et al. (2015). Exploring the molecular interactions of 7, 8-dihydroxyflavone and its derivatives with TrkB and VEGFR2 proteins. International journal of molecular sciences, 16(9), 21087-21107. [Link]
-
Rehman, M. U., et al. (2025). Computational Identification of Natural Polyphenols Modulating BDNF–TrkB Signaling in Neurodegeneration. Futuristic Biotechnology, 5(4). [Link]
-
Jang, S. W., et al. (2010). A selective TrkB agonist with potent neurotrophic activities by 7, 8-dihydroxyflavone. Proceedings of the National Academy of Sciences, 107(6), 2687-2692. [Link]
-
Todd, A. E., et al. (2021). Binding affinity values (Kd) determined using the MST technique. ResearchGate. [Link]
-
Castro, M. N., et al. (2012). Molecular factors influencing the affinity of flavonoid compounds on P-glycoprotein efflux transporter. Current medicinal chemistry, 19(27), 4668-4677. [Link]
-
Castro, M. N., et al. (2012). Molecular factors influencing the affinity of flavonoid compounds on P-glycoprotein efflux transporter. PubMed. [Link]
-
Kumar, S., & Sharma, R. (2022). Computational studies and structural insights for discovery of potential natural aromatase modulators for hormone-dependent breast cancer. Journal of Biomolecular Structure and Dynamics, 40(1), 1-15. [Link]
-
Jerabek-Willemsen, M., et al. (2014). Microscale thermophoresis: a versatile technology for the analysis of biomolecular interactions. Journal of molecular structure, 1077, 101-113. [Link]
-
S. N. (2022). Molecular modeling and ADMET predictions of flavonoids as prospective aromatase inhibitors. Indian Journal of Chemistry, 61B, 192-205. [Link]
-
Ferreira, R. J., et al. (2017). In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies. Current Drug Metabolism, 18(11), 1026-1040. [Link]
-
Al-Ishaq, R. K., et al. (2023). Repurposing of approved drugs for targeting CDK4/6 and aromatase protein using molecular docking and molecular dynamics studies. PLOS ONE, 18(9), e0291157. [Link]
-
Efferth, T., et al. (2023). In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals. International Journal of Molecular Sciences, 24(12), 10222. [Link]
-
Cazzaniga, P., et al. (2020). Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance. Molecules, 25(11), 2597. [Link]
-
Chitranshi, N., et al. (2015). Exploring the Molecular Interactions of 7,8-Dihydroxyflavone and Its Derivatives with TrkB and VEGFR2 Proteins. International Journal of Molecular Sciences, 16(9), 21087-21107. [Link]
-
Chen, C., et al. (2016). 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders. Neural Regeneration Research, 11(1), 33. [Link]
-
ResearchGate. (n.d.). Binding affinity (Kd) and IC50 values for compounds against CaCYP51. ResearchGate. [Link]
-
Rehman, M. U., et al. (2026). Computational Identification of Natural Polyphenols Modulating BDNF–TrkB Signaling in Neurodegeneration. ResearchGate. [Link]
-
Ochterski, J. W., et al. (2016). In Silico Screening for Inhibitors of P-Glycoprotein That Target the Nucleotide Binding Domains. Frontiers in Oncology, 6, 15. [Link]
-
Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. [Link]
-
Yoshikawa, M., et al. (2013). Characterization of P-glycoprotein inhibitors for evaluating the effect of P-glycoprotein on the intestinal absorption of drugs. Journal of pharmaceutical sciences, 102(9), 3395-3404. [Link]
-
Mechetner, E. B., & Roninson, I. B. (1992). P-glycoprotein function involves conformational transitions detectable by differential immunoreactivity. Proceedings of the National Academy of Sciences, 89(13), 5824-5828. [Link]
-
Takanaga, H., et al. (2000). Inhibition of P-glycoprotein by orange juice components, polymethoxyflavones in adriamycin-resistant human myelogenous leukemia (K562/ADM) cells. Biological and Pharmaceutical Bulletin, 23(4), 447-451. [Link]
-
Samajdar, S., et al. (2023). In silico studies on the phytochemical components of Lagenaria siceraria targeting aromatase receptors against breast cancer. Journal of Genetic Engineering and Biotechnology, 21(1), 1-12. [Link]
Sources
- 1. Computational studies and structural insights for discovery of potential natural aromatase modulators for hormone-dependent breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Molecular Docking of Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Combined Computational and Experimental Approach to Studying Tropomyosin Kinase Receptor B Binders for Potential Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Molecular Interactions of 7,8-Dihydroxyflavone and Its Derivatives with TrkB and VEGFR2 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fbtjournal.com [fbtjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. portlandpress.com [portlandpress.com]
- 18. books.rsc.org [books.rsc.org]
- 19. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 20. path.ox.ac.uk [path.ox.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. biocompare.com [biocompare.com]
- 25. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nanotempertech.com [nanotempertech.com]
- 27. Molecular Interaction Studies Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 29. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Comparative Transcriptomics of 7,2'-Dimethoxyflavone-Treated Cells
In the dynamic field of drug discovery and development, understanding the molecular mechanisms by which novel compounds exert their effects is paramount. Flavonoids, a diverse class of plant secondary metabolites, have long been recognized for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Among these, methoxylated flavones such as 7,2'-dimethoxyflavone are gaining increasing attention due to their enhanced metabolic stability and bioavailability. This guide provides a comprehensive, in-depth framework for conducting a comparative transcriptomic analysis of cells treated with this compound. As specific transcriptomic data for this compound is not yet widely available, this document serves as a detailed roadmap for researchers, outlining the experimental design, step-by-step protocols, and data analysis pipelines necessary to elucidate its mechanism of action and benchmark it against other well-characterized flavonoids.
The Rationale: Why Comparative Transcriptomics?
Comparative transcriptomics offers a powerful, unbiased approach to profile the genome-wide changes in gene expression induced by a compound.[2] By comparing the transcriptomic signature of this compound to that of a vehicle control and other relevant flavonoids, we can:
-
Elucidate the primary and secondary cellular pathways modulated by the compound.
-
Identify potential molecular targets and off-target effects.
-
Generate hypotheses about its mechanism of action that can be further validated by targeted molecular and cellular assays.
-
Benchmark its potency and specificity against other compounds with similar or different biological activities.
This guide will walk you through the entire workflow, from experimental design to data interpretation, providing the technical insights necessary to generate robust and reliable results.
Experimental Design: A Blueprint for Success
A well-designed experiment is the cornerstone of any successful transcriptomics study. Here, we outline the key considerations for a comparative analysis of this compound.
Cell Line Selection
The choice of cell line is critical and should be driven by the biological question you are asking. For instance:
-
To investigate anti-inflammatory effects: A macrophage cell line such as RAW 264.7 or a human monocytic cell line like THP-1, differentiated into macrophages, would be appropriate.
-
To explore anti-cancer properties: A panel of cancer cell lines from different tissues (e.g., breast, lung, colon) will provide a broader understanding of its anti-proliferative and pro-apoptotic effects.
-
To study neuroprotective potential: Neuronal cell lines like SH-SY5Y or PC12 are commonly used models.
For the purpose of this guide, we will use a hypothetical study on a human breast cancer cell line, MCF-7, to illustrate the workflow.
Compound Selection for Comparison
To provide a meaningful comparison, it is essential to select other flavonoids with known mechanisms of action. Good candidates include:
-
Apigenin: A well-studied flavone with known anti-inflammatory and anti-cancer properties.
-
Luteolin: Another common flavonoid with potent antioxidant and anti-inflammatory effects.
-
Wogonin: A methoxylated flavone with demonstrated anti-cancer activity.[1]
Treatment Conditions
The concentration and duration of treatment are critical parameters that need to be optimized for each cell line and compound. A preliminary dose-response and time-course experiment using a cell viability assay (e.g., MTT or CellTiter-Glo) is highly recommended to determine the sub-lethal concentrations that will be used for the transcriptomics study.
Detailed Methodologies: From Cell Culture to Sequencing Data
This section provides a detailed, step-by-step protocol for conducting the experimental part of the study.
Part 1: Cell Culture and Flavonoid Treatment
-
Cell Culture: Maintain MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, apigenin, luteolin, and wogonin in dimethyl sulfoxide (DMSO).[3]
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, replace the medium with fresh medium containing the pre-determined concentrations of the flavonoids or a vehicle control (DMSO, final concentration ≤ 0.1%).[3][4] For this hypothetical study, we will use the following conditions:
-
Vehicle Control (0.1% DMSO)
-
This compound (20 µM)
-
Apigenin (20 µM)
-
Luteolin (20 µM)
-
Wogonin (20 µM)
-
-
Incubation: Incubate the cells for 24 hours. Each treatment condition should be performed in triplicate to ensure statistical power.
Part 2: RNA Extraction and Quality Control
High-quality RNA is a prerequisite for a successful RNA-sequencing (RNA-seq) experiment.
-
RNA Isolation: After the 24-hour treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells directly in the wells using a suitable lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit from QIAGEN or TRIzol Reagent).[5][6]
-
RNA Purification: Follow the manufacturer's protocol for RNA purification. This typically involves homogenization, phase separation (for TRIzol), and column-based purification to remove contaminants such as proteins and DNA.
-
Quality Control: Assess the quantity and quality of the extracted RNA.
-
Concentration and Purity: Use a spectrophotometer (e.g., NanoDrop) to measure the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity: Analyze the RNA integrity using an Agilent Bioanalyzer or a similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-seq.[7]
-
Part 3: RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically involves:
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the mRNA into smaller pieces and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first and second-strand cDNA.
-
End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA fragments for ligation with sequencing adapters.
-
PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).[3]
Bioinformatics Analysis: Translating Data into Biological Insights
The raw sequencing data needs to be processed through a series of bioinformatics steps to identify differentially expressed genes and the biological pathways they are involved in.
Experimental Workflow Diagram
Caption: Overview of the comparative transcriptomics workflow.
Step-by-Step Bioinformatics Pipeline
-
Quality Control of Raw Reads: Use a tool like FastQC to assess the quality of the raw sequencing reads (FASTQ files). This will help identify any issues with sequencing quality, adapter contamination, or other artifacts.[8]
-
Read Trimming: If necessary, use a tool like Trimmomatic to remove low-quality bases and adapter sequences from the reads.
-
Read Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.[3]
-
Gene Expression Quantification: Count the number of reads that map to each gene using a tool like featureCounts or HTSeq. The output is a count matrix where rows represent genes and columns represent samples.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in response to each flavonoid treatment compared to the vehicle control. This is typically done using R packages like DESeq2 or edgeR, which account for the variability in the data and perform statistical testing.[9][10]
-
Functional Enrichment Analysis: To understand the biological meaning of the differentially expressed genes (DEGs), perform functional enrichment analysis using databases such as the Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG). This will identify biological processes, molecular functions, and signaling pathways that are over-represented in the list of DEGs.
Data Presentation and Interpretation: Unveiling the Story
The results of the differential gene expression and functional enrichment analyses should be presented in a clear and concise manner to facilitate interpretation.
Quantitative Data Summary
The following tables present hypothetical data for our study on MCF-7 cells.
Table 1: Differentially Expressed Genes (DEGs) in Flavonoid-Treated MCF-7 Cells
| Flavonoid | Treatment Concentration & Duration | Upregulated Genes | Downregulated Genes |
| This compound | 20 µM for 24 hours | 250 | 310 |
| Apigenin | 20 µM for 24 hours | 180 | 220 |
| Luteolin | 20 µM for 24 hours | 210 | 260 |
| Wogonin | 20 µM for 24 hours | 320 | 380 |
Table 2: Top 5 Enriched KEGG Pathways for this compound-Treated MCF-7 Cells
| KEGG Pathway ID | Pathway Name | p-value | Genes Involved |
| hsa04151 | PI3K-Akt signaling pathway | 1.2e-08 | 25 |
| hsa04010 | MAPK signaling pathway | 3.5e-07 | 22 |
| hsa04064 | NF-kappa B signaling pathway | 8.1e-06 | 18 |
| hsa04110 | Cell cycle | 2.4e-05 | 15 |
| hsa04210 | Apoptosis | 5.6e-05 | 12 |
Visualizing Gene Expression Changes
Volcano plots and heatmaps are effective ways to visualize the results of the differential gene expression analysis. A volcano plot shows the statistical significance (p-value) versus the magnitude of change (fold change) for each gene, while a heatmap can be used to visualize the expression patterns of the top DEGs across all samples.
Mechanistic Insights: Connecting Transcriptomic Changes to Cellular Pathways
Based on the functional enrichment analysis, we can start to build hypotheses about the signaling pathways modulated by this compound. Given the known biological activities of many flavonoids, it is likely that pathways involved in inflammation, cell cycle regulation, and apoptosis will be affected.[11][12]
Key Signaling Pathways
Below are simplified diagrams of key signaling pathways that are often modulated by flavonoids, generated using Graphviz.
NF-κB Signaling Pathway
Caption: Simplified MAPK signaling pathway.
[][14]By integrating the transcriptomic data with these known signaling pathways, researchers can formulate a cohesive model of how this compound exerts its biological effects.
Conclusion: A Path Forward
This guide provides a comprehensive and technically detailed framework for conducting a comparative transcriptomic analysis of cells treated with this compound. By following the outlined experimental design, detailed protocols, and bioinformatics pipeline, researchers can generate high-quality, reproducible data that will shed light on the molecular mechanisms of this and other novel flavonoid compounds. The insights gained from such studies are invaluable for guiding further preclinical and clinical development, ultimately accelerating the translation of promising natural products into novel therapeutics.
References
-
A Comparative Transcriptomics Workflow for Analyzing Microarray Data From CHO Cell Cultures. (n.d.). PubMed. Retrieved from [Link]
-
RNA-Seq Data Analysis | RNA sequencing software tools. (n.d.). Illumina. Retrieved from [Link]
-
RNA Extraction Kits | RNA Isolation and Purification. (n.d.). QIAGEN. Retrieved from [Link]
- Rosati, D., et al. (2024). Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. Computational and Structural Biotechnology Journal, 23, 1154-1168.
- Kamaraj, C., et al. (2015). Anti-inflammatory effect of certain dimethoxy flavones. Natural Product Research, 29(23), 2213-2216.
- Rosati, D., et al. (2024). Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. Computational and Structural Biotechnology Journal, 23, 1154-1168.
-
List of RNA-Seq bioinformatics tools. (n.d.). Wikipedia. Retrieved from [Link]
-
Comparative Transcriptome Analysis. (n.d.). CD Genomics. Retrieved from [Link]
- Stark, R., et al. (2019). A Beginner's Guide to Analysis of RNA Sequencing Data. American Journal of Respiratory Cell and Molecular Biology, 61(6), 671-683.
- de Souza, J. E. S., et al. (2021). Computational methods for differentially expressed gene analysis from RNA-Seq: an overview. arXiv preprint arXiv:2109.03723.
- Lee, J., et al. (2022).
-
RNA-Seq: Basics, Applications and Protocol. (2024, January 24). Technology Networks. Retrieved from [Link]
-
Relationship: Inflammation and 7-Methoxyflavone. (n.d.). Caring Sunshine. Retrieved from [Link]
- Lee, J., et al. (2022).
-
Relationship: Inflammation and 7,4-Dimethoxyflavone. (n.d.). Caring Sunshine. Retrieved from [Link]
-
KEGG PI3K-Akt signaling pathway - Reference pathway. (n.d.). KEGG. Retrieved from [Link]
-
RNA-Seq Workflow. (n.d.). Bio-Rad. Retrieved from [Link]
-
KEGG PATHWAY: map04151. (n.d.). KEGG. Retrieved from [Link]
- Kim, C., & Hwang, J. K. (2020).
-
Schematic drawing of the PI3K/Akt signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]
- Murashige, T., & Skoog, F. (1962). A revised medium for rapid growth and bio assays with tobacco tissue cultures. Physiologia plantarum, 15(3), 473-497.
- Alam, S., et al. (2007). Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. Pakistan Journal of Scientific and Industrial Research, 50(2), 80-84.
-
Visualization of the PI3K-AKT signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]
- Kamaraj, C., et al. (2015). Anti-inflammatory effect of certain dimethoxy flavones. Natural Product Research, 29(23), 2213-2216.
- Pop, O., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4589.
-
MAPK-ERK Signaling Pathway. (n.d.). Elabscience. Retrieved from [Link]
- Arias, M., et al. (2021). Optimization of Flavonoid Production in Plant Cell Culture of Thevetia peruviana Elicited with Methyl Jasmonate and Salicylic Acid. Molecules, 26(2), 434.
-
Protocol for RNA-seq Expression Analysis in Yeast. (2021, September 20). JoVE. Retrieved from [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
MAP Kinase Signaling Pathways. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Visualization of the MAPK signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
Single-cell RNA-seq. (2024, February 8). protocols.io. Retrieved from [Link]
- Susanti, E. V. H., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. Indonesian Journal of Chemistry, 12(2), 146-151.
-
Schematic representation of the NF-κB signalling pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
NF-κB Signaling Pathway Diagram. (n.d.). SciSpace. Retrieved from [Link]
- Dajas, F., et al. (2003). Cell culture protection and in vivo neuroprotective capacity of flavonoids. Neurotoxicity research, 5(6), 425-432.
-
Scheme of NF-kB signaling pathway activation. (n.d.). ResearchGate. Retrieved from [Link]
-
Protocol: Flavonoid and phenolic profiling of leaves and flowers of the Iochrominae collected in the field. (n.d.). protocols.io. Retrieved from [Link]
Sources
- 1. XpressRNA Cell Kit - Total RNA extraction kits from MagGenome [maggenome.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Total RNA Extraction Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. RNA Extraction Kits | RNA Isolation and Purification | QIAGEN [qiagen.com]
- 7. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caringsunshine.com [caringsunshine.com]
- 12. caringsunshine.com [caringsunshine.com]
- 14. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7,2'-Dimethoxyflavone for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. The handling of novel chemical compounds like 7,2'-dimethoxyflavone, a naturally occurring flavone studied for its potential therapeutic effects, demands a rigorous approach that extends from the benchtop to final disposal.[1] Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of a safe laboratory environment, a commitment to environmental stewardship, and a critical component of scientific integrity.
This guide provides essential, immediate safety and logistical information for the proper disposal of this compound. Moving beyond a simple checklist, it explains the causality behind each procedural step, grounding every recommendation in established safety standards and regulatory frameworks. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and correctly, ensuring that your groundbreaking research does not come at the cost of safety or environmental compliance.
Part 1: Hazard Assessment and Waste Characterization
Inferred Hazard Profile Based on SDS information for similar flavonoid compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation.[2] Therefore, all waste contaminated with this compound must be treated as hazardous.
Physicochemical Properties for Disposal Consideration
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₄O₄ | [1][3] |
| Molecular Weight | 282.29 g/mol | [1][3] |
| Appearance | White to Cream Solid | [4] |
| Solubility | Low water solubility is likely. Soluble in solvents like ethanol and acetonitrile. | [2][5][6] |
| Melting Point | 108 - 112 °C | [4] |
Waste Characterization Under the Resource Conservation and Recovery Act (RCRA), a chemical waste must be evaluated to determine if it is hazardous.[7] This involves checking if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[7]
This compound is not an EPA-listed hazardous waste. Based on its structure, it is not expected to be ignitable, corrosive, or reactive. However, due to its potential biological activity and irritant properties, it is best practice to manage it as a toxic hazardous waste, adhering to the precautionary principle that governs laboratory safety.
Part 2: Immediate Safety and Handling Precautions
Proper handling is the first step in proper disposal. These precautions minimize exposure and prevent spills during waste accumulation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles, when handling this compound in any form.[8]
-
Engineering Controls: Handle the solid compound and prepare solutions in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or aerosols.[8]
-
Spill Management: In the event of a spill, do not create dust. Carefully sweep up the solid material or absorb liquids with an inert material (e.g., vermiculite, sand). Place the cleanup materials into a designated, sealed container for hazardous waste disposal.[2][8]
Part 3: Step-by-Step Disposal Protocol
The fundamental principle of chemical waste management is segregation at the source. Never dispose of this compound down the drain or in the regular trash.[9]
Step 1: Segregate Waste Streams Properly segregate waste into distinct, clearly labeled containers to ensure safe handling and disposal.
-
Unused or Expired Solid Compound: Collect any bulk solid this compound in its original container or a new, compatible container clearly labeled as hazardous waste.
-
Contaminated Solid Waste: This includes items like weighing papers, contaminated gloves, pipette tips, and paper towels from spill cleanup. Place these items in a durable, sealable plastic bag or a designated container specifically for solid chemical waste.[8]
-
Contaminated Liquid Waste: Solutions containing this compound must be collected in a dedicated liquid waste container. Do not mix this waste stream with other incompatible wastes.[8][9] For example, do not mix acidic solutions with organic solvent waste unless you have confirmed their compatibility.
Step 2: Select and Label Containers Container integrity and clear labeling are mandated by both the EPA and the Occupational Safety and Health Administration (OSHA) to ensure safety and compliance.[10][11]
-
Container Selection: Use containers made of materials compatible with the waste. For this compound and its common organic solvents, high-density polyethylene (HDPE) or glass containers are appropriate.[9][12] The container must have a secure, screw-top lid.
-
Labeling: Every waste container must be labeled with a hazardous waste tag the moment the first drop of waste is added.[11] The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name(s) of all constituents (no abbreviations).
-
The approximate percentage of each constituent.
-
The accumulation start date.
-
Relevant hazard information (e.g., Irritant, Toxic).
-
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA) Laboratories are permitted to store hazardous waste in designated SAAs at or near the point of generation.[10][11]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[11]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[11]
-
Container Management: Waste containers must be kept closed at all times except when adding waste.[9] It is also best practice to use secondary containment (such as a tray or tub) for liquid waste containers to contain potential leaks.[9]
Step 4: Arrange for Final Disposal Final disposal is managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Request Pickup: Once a waste container is full or has been in the SAA for nearly 12 months, schedule a pickup with your EHS office.[11][13]
-
Documentation: EHS professionals will complete the necessary paperwork for transport and disposal in compliance with EPA and Department of Transportation (DOT) regulations. Do not move hazardous waste off-site yourself.[10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from work with this compound.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
Part 4: Regulatory Framework Overview
The procedures outlined in this guide are based on regulations established by key federal agencies to ensure workplace safety and environmental protection.
-
Environmental Protection Agency (EPA): The EPA, under RCRA, governs the generation, transportation, treatment, storage, and disposal of hazardous waste.[14] Regulations such as the Hazardous Waste Generator Improvements Rule and the alternative standards for academic laboratories (Subpart K) provide the specific framework for how laboratories must manage their waste.[10][13][15]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices.[16] The Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is conveyed to employees.[17] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard provides guidelines for handling hazardous substances.[18][19]
By following this comprehensive guide, you are not only adhering to these critical regulations but are also actively participating in a culture of safety and responsibility. You are ensuring that your valuable contributions to science are built upon a foundation of safe and sustainable laboratory practices.
References
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- Laboratory Waste Management: The New Regul
- EPA tweaks hazardous waste rules for academic labs. Chemistry World.
- Regulation of Labor
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- OSHA's Guidance on Dealing with Waste. Medical Systems.
- Hazardous Waste - Overview.
- Hazardous Waste - Standards.
- Safety Data Sheet (for a similar compound). Sigma-Aldrich.
- Safety Data Sheet (for 7-Methoxyflavone). Fisher Scientific.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Safety Data Sheet (for a similar compound). Thermo Fisher Scientific.
- Structures and physicochemical properties of methoxyflavones.
- Hazardous Waste. EHSO Manual, Oakland University.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters.
- This compound | 62536-78-1. Biosynth.
- Proper Disposal of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Guide for Labor
- This compound. ChemicalBook.
Sources
- 1. biosynth.com [biosynth.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. This compound [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 16. cleanmanagement.com [cleanmanagement.com]
- 17. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 18. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 19. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7,2'-Dimethoxyflavone
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 7,2'-Dimethoxyflavone. As a naturally occurring flavone compound, its specific toxicological properties are not extensively documented.[1] Therefore, this directive is grounded in the precautionary principle, treating the compound as potentially hazardous, particularly concerning irritation and inhalation of fine powders. The procedures outlined below establish a self-validating system of safety to minimize exposure and ensure a secure laboratory environment.
Hazard Analysis: Understanding the Risk
While a comprehensive Safety Data Sheet (SDS) specific to this compound is not widely available, data from structurally similar methoxyflavones and the general class of flavones indicate potential hazards.
-
Respiratory Irritation : As a fine, solid powder, the primary risk is inhalation, which may cause respiratory irritation.[2] Handling procedures that can generate dust, such as weighing or transferring, are of highest concern.
-
Skin and Eye Irritation : Related compounds are classified as skin and eye irritants. Direct contact with the powder or concentrated solutions should be avoided.
-
Aquatic Toxicity : The parent compound, flavone, is known to be toxic to aquatic life, necessitating mindful disposal practices.[3]
Given these risks, a robust personal protective equipment (PPE) strategy is not merely recommended; it is essential.
Core Protective Equipment: Your First Line of Defense
Effective PPE is a system where each component plays a critical role.[4] The following are the minimum requirements for handling this compound in powder form.
-
Eye and Face Protection : Chemical safety goggles are mandatory to protect against splashes and airborne particles.[5] For tasks with a higher risk of splashing, such as when dissolving the compound in solvents, a face shield should be worn in addition to goggles.[6]
-
Hand Protection : Chemical-resistant gloves are required. Nitrile gloves are a suitable first choice for incidental contact. They must be inspected for tears or holes before each use.[3][7] Always remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after removal.[3]
-
Protective Clothing : A professional lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[8] For large-scale operations, a chemical-resistant apron may be necessary.
-
Respiratory Protection : Due to the risk posed by fine powders, respiratory protection is the most critical element when handling the solid compound outside of a certified chemical fume hood.[8] A NIOSH-approved respirator, at minimum an N95 dust mask, should be used for weighing and transferring solids to prevent inhalation.[4] For procedures with a higher potential for aerosolization, a respirator with chemical cartridges may be required.
Operational Plan: PPE Selection by Task
The specific PPE ensemble must be matched to the task and the physical state of the chemical.[4]
| Task | Chemical State | Required PPE Ensemble | Rationale |
| Container Transfer & Weighing | Solid Powder | Safety Goggles, Nitrile Gloves, Lab Coat, NIOSH-approved Respirator (N95 minimum) | Highest risk of generating and inhaling airborne particles. Respiratory protection is critical. |
| Solution Preparation | Solid & Liquid | Chemical Safety Goggles, Face Shield, Nitrile Gloves, Lab Coat | High risk of splashes when adding solvent and agitating. A face shield provides broader protection. |
| Handling Stock Solutions | Liquid | Chemical Safety Goggles, Nitrile Gloves, Lab Coat | Standard protection against accidental splashes and skin contact during transfers or dilutions. |
| Spill Cleanup | Solid or Liquid | Refer to your institution's EHS guidelines. Generally requires enhanced protection, including double gloves and appropriate respiratory protection. | Spills present an uncontrolled exposure scenario requiring a higher level of caution.[9] |
Procedural Discipline: Donning, Doffing, and Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Lab Coat : Put on your lab coat and fasten all buttons.
-
Respirator : If required, perform a seal check to ensure a proper fit.[4]
-
Goggles/Face Shield : Place eye and face protection. Goggle straps should not compromise the respirator's seal.
-
Gloves : Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. This prevents chemicals from running down your arm and inside the glove.[4]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE based on the specific task.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Doffing Protocol (Critical to Avoid Contamination)
-
Gloves : Remove gloves first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior.
-
Lab Coat : Unbutton and remove your lab coat by folding it in on itself, contaminated side inward.
-
Face Shield/Goggles : Remove by handling the strap, avoiding contact with the front surface.
-
Respirator : Remove last by touching only the straps.
-
Hygiene : Immediately wash hands and forearms thoroughly with soap and water.[7]
Disposal Plan: Completing the Safety Cycle
Improper disposal can harm both the environment and waste handlers.
-
Contaminated PPE : All disposable PPE (gloves, masks) that has come into contact with this compound should be placed in a designated, sealed container labeled for chemical waste.[9]
-
Chemical Waste :
-
Solid Waste : Unused product and materials heavily contaminated with solid this compound (e.g., weighing papers) must be collected in a clearly labeled, leak-proof container.[9]
-
Liquid Waste : Solutions containing the compound must be collected in a designated hazardous waste container. Do not pour this chemical down the drain, as it may be toxic to aquatic life.[3][9]
-
-
EHS Coordination : All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. They are equipped to handle and dispose of laboratory chemicals in compliance with all federal, state, and local regulations.[9]
By adhering to this comprehensive guide, you build a deep-seated culture of safety, ensuring that your valuable research into compounds like this compound can proceed without compromising personal or environmental health.
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]
-
NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Available at: [Link]
-
SafetySign.com. (2025, December 24). PPE for Chemical Handling: Simple Safety Guide for Workplaces. Available at: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available at: [Link]
-
NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. Available at: [Link]
-
University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory. Available at: [Link]
-
Westlab. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. Available at: [Link]
-
Princeton University. Guidelines for Safe Laboratory Practices. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 88881, 5,7-Dimethoxyflavone. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. uprm.edu [uprm.edu]
- 4. nextsds.com [nextsds.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
